molecular formula C9H11NO2 B1585887 4-Amino-3-ethylbenzoic acid CAS No. 51688-75-6

4-Amino-3-ethylbenzoic acid

Cat. No.: B1585887
CAS No.: 51688-75-6
M. Wt: 165.19 g/mol
InChI Key: MFTBLGQBZWFKHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-ethylbenzoic acid is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-ethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTBLGQBZWFKHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376440
Record name 4-amino-3-ethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51688-75-6
Record name 4-amino-3-ethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 4-Amino-3-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the physical properties of 4-Amino-3-ethylbenzoic acid (CAS No: 51688-75-6), a key building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of data points to offer a foundational understanding of the causality behind these properties and the experimental methodologies used to determine them, ensuring scientific integrity and practical applicability for professionals in the field.

Introduction: The Significance of this compound

This compound, a substituted aromatic carboxylic acid, possesses a unique trifecta of functional groups: a primary amine, an ethyl group, and a carboxylic acid. This structural arrangement imparts a specific set of physicochemical characteristics that are crucial for its application in drug discovery as a scaffold for novel therapeutics and in the synthesis of advanced polymers. A thorough understanding of its physical properties is paramount for optimizing reaction conditions, predicting bioavailability, and ensuring the quality and stability of final products.

Core Physicochemical Properties

The physical properties of this compound are summarized below. It is critical to note that while some experimental data is available, many properties are predicted through computational models. These predictions offer valuable estimations but should be confirmed through empirical testing for mission-critical applications.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂--INVALID-LINK--[1]
Molecular Weight 165.19 g/mol --INVALID-LINK--[1]
Melting Point 152-154 °C--INVALID-LINK--[2]
Boiling Point (Predicted) 348.3 ± 35.0 °C--INVALID-LINK--[2]
Density (Predicted) 1.205 ± 0.06 g/cm³--INVALID-LINK--[2]
pKa (Predicted) 4.93 ± 0.10--INVALID-LINK--[2]
LogP (XLogP3) 1.6--INVALID-LINK--[1]
Appearance Brown to reddish-brown solid--INVALID-LINK--[2]
Solubility See Section 4 for detailed discussion

Experimental Determination of Melting Point

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range (typically 0.5-1.0°C) is indicative of high purity, while impurities will lead to a depressed and broader melting range.[3]

Methodology: Capillary Melting Point Determination

This is a standard and widely accessible method for determining the melting point of a solid organic compound.[4]

Principle: A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is observed and recorded.[4]

Detailed Protocol:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform packing and heat distribution.

  • Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is then tapped gently to compact the sample to a height of 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

  • Heating and Observation: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. This range is reported as the melting point.

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile

The solubility of this compound is a key parameter in drug development, influencing its formulation and bioavailability. Due to its amphoteric nature, possessing both a basic amino group and an acidic carboxylic acid group, its solubility is expected to be highly pH-dependent.

Expected Solubility:

  • Aqueous Solubility: Moderate solubility in water is anticipated due to the presence of polar functional groups capable of hydrogen bonding.[5]

  • pH-Dependent Solubility:

    • In acidic solutions (pH < pKa of the carboxylic acid), the amino group will be protonated (-NH₃⁺), increasing aqueous solubility.

    • In alkaline solutions (pH > pKa of the carboxylic acid), the carboxylic acid group will be deprotonated (-COO⁻), also enhancing aqueous solubility.

    • At the isoelectric point, where the net charge is zero, the compound is expected to have its minimum aqueous solubility.

  • Organic Solvents: Higher solubility is expected in polar organic solvents such as alcohols (e.g., ethanol, methanol) and DMSO.[5]

Methodology: Shake-Flask Method for Thermodynamic Solubility

This method determines the equilibrium solubility of a compound in a given solvent.[6]

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined.[6]

Detailed Protocol:

  • Preparation: An excess of solid this compound is added to a known volume of the test solvent (e.g., phosphate-buffered saline at various pH values) in a sealed flask.

  • Equilibration: The flask is agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: The suspension is allowed to settle, and the supernatant is carefully filtered through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

G A Start: Excess Solid in Solvent B Agitation & Incubation (e.g., 24-48h at 37°C) A->B Equilibration C Equilibrium Reached B->C D Filtration to Remove Undissolved Solid C->D Phase Separation E Analysis of Filtrate by HPLC-UV D->E Sample Preparation F Quantification using Calibration Curve E->F Data Processing G End: Solubility Determined F->G

Caption: Shake-Flask Method for Solubility Determination.

Acid-Base Properties: pKa

The pKa values of the amino and carboxylic acid groups are fundamental to understanding the ionization state of this compound at different pH values. This, in turn, dictates its solubility, lipophilicity, and interaction with biological targets.

  • Carboxylic Acid Group: The predicted pKa of ~4.93 is characteristic of a benzoic acid derivative.[2] The electron-donating nature of the amino and ethyl groups slightly increases the pKa compared to unsubstituted benzoic acid (pKa ≈ 4.2).

  • Amino Group: The pKa of the anilinium ion (the protonated form of the amino group) is typically around 4.6. However, the presence of the electron-withdrawing carboxylic acid group will lower this value.

Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable functional groups.

Principle: The compound is dissolved in water and titrated with a standard acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the functional group is 50% ionized.

Spectral Properties: A Structural Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), the amine protons, and the carboxylic acid proton. The substitution pattern on the benzene ring will lead to a specific splitting pattern for the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of these signals will be influenced by the nature of the substituents on the aromatic ring.[7]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule:

  • N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.[8]

  • C=O Stretching: A strong absorption band around 1680-1700 cm⁻¹ for the carboxylic acid carbonyl group.

  • O-H Stretching: A broad band in the region of 2500-3300 cm⁻¹ for the hydroxyl group of the carboxylic acid, often overlapping with C-H stretching bands.

  • C-N Stretching: A band in the region of 1250-1350 cm⁻¹ for the aromatic amine C-N bond.

  • Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z = 165.

  • Fragmentation: Common fragmentation pathways for aminobenzoic acids include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH).[9][10]

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound. By integrating available experimental data with predictive models and established analytical methodologies, researchers and drug development professionals can gain a robust understanding of this important chemical entity. The protocols and theoretical background presented herein serve as a valuable resource for guiding experimental design, ensuring data quality, and ultimately accelerating the development of novel chemical applications.

References

An In-depth Technical Guide to 4-Amino-3-ethylbenzoic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-ethylbenzoic acid is an important synthetic building block, particularly in the burgeoning field of targeted protein degradation. Its unique structural features, including a carboxylic acid handle, an amino group for further functionalization, and an ethyl substitution that can influence steric interactions and physicochemical properties, make it a valuable component in the design of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and the analytical and safety protocols necessary for its effective use in a research and development setting.

Core Properties and Data

A foundational understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design. The key quantitative data for this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 51688-75-6[1][2][3]
Molecular Formula C₉H₁₁NO₂[1][2][3]
Molecular Weight 165.19 g/mol [1][2][3]
Appearance Solid (form may vary)General knowledge
Purity Typically ≥95-98%[2][3]

Synthesis Methodologies

While specific, detailed synthetic protocols for this compound are not as prevalent in the literature as for its methyl analog, the synthesis can be approached through established organic chemistry transformations. A common strategy involves the functionalization of a suitable precursor, such as a nitrotoluene derivative, followed by oxidation and reduction steps.

A plausible synthetic workflow is outlined below, drawing parallels from the synthesis of the closely related 4-amino-3-methylbenzoic acid.[4]

start 2-Ethyl-4-nitrotoluene oxidation Oxidation of methyl group (e.g., KMnO₄, H₂CrO₄) start->oxidation intermediate 3-Ethyl-4-nitrobenzoic acid oxidation->intermediate reduction Reduction of nitro group (e.g., H₂, Pd/C) intermediate->reduction product This compound reduction->product

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: A Representative Example (Adapted from 4-Amino-3-methylbenzoic acid synthesis)

The following protocol for the synthesis of 4-amino-3-methylbenzoic acid illustrates the key chemical transformations that can be adapted for the ethyl analog.[4]

Step 1: Reduction of 3-Methyl-4-nitrobenzoic Acid

  • Charging the Autoclave: In a suitable autoclave, combine 3-methyl-4-nitrobenzoic acid (1.0 mol), methanol (1.2 L), and a palladium on activated charcoal catalyst (4 g).

  • Hydrogenation: Seal the autoclave and stir the mixture. Introduce hydrogen gas to a pressure of approximately 5250 Torr.

  • Reaction Conditions: Heat the reaction mixture to 60°C and maintain for 10 hours.

  • Work-up: After the reaction is complete, cool the vessel and carefully vent the hydrogen gas. Remove the solid catalyst by filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the solid product, 4-amino-3-methylbenzoic acid.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound in contemporary drug discovery is as a building block for PROTACs (PROteolysis TArgeting Chimeras) and other targeted protein degraders.[2]

cluster_0 PROTAC Structure poi Protein of Interest (POI) Ligand linker Linker poi->linker e3_ligase E3 Ligase Ligand linker->e3_ligase building_block This compound incorporation Incorporation into Linker or E3 Ligase Ligand building_block->incorporation incorporation->linker incorporation->e3_ligase

Caption: Role of this compound in PROTAC design.

The carboxylic acid and amino moieties of this compound provide versatile handles for covalent attachment within the linker or as part of the E3 ligase ligand of a PROTAC. The ethyl group can be strategically employed to probe steric pockets in the target protein or E3 ligase, potentially enhancing binding affinity and selectivity.

While this compound is a key intermediate, its derivatives are also explored for a range of biological activities, including as anti-inflammatory and analgesic agents, drawing parallels from the applications of other aminobenzoic acid isomers.[5]

Analytical Characterization

Ensuring the identity and purity of this compound is critical for its use in synthesis and biological assays. A combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A general reversed-phase HPLC method can be adapted for the analysis of this compound and its isomers.[6]

Proposed HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at a wavelength determined by a UV scan of the analyte (typically around 254 nm or 280 nm).

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile, and filter before injection.

sample_prep Sample Preparation (Dissolution and Filtration) hplc_system HPLC System (Pump, Injector, Column) sample_prep->hplc_system detection UV Detector hplc_system->detection data_analysis Data Analysis (Chromatogram, Purity Calculation) detection->data_analysis

Caption: General workflow for HPLC analysis.

Spectroscopic Methods for Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure, including the substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the identity of the compound.

  • Infrared (IR) Spectroscopy: Useful for identifying the characteristic functional groups, such as the carboxylic acid (C=O and O-H stretches) and the amino group (N-H stretches).

Safety and Handling

  • Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[10]

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • First Aid:

    • Skin Contact: Wash off immediately with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air.

    • Ingestion: Clean mouth with water and seek medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its utility in the synthesis of targeted protein degraders highlights its importance in the development of next-generation therapeutics. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is crucial for its successful application in research and development.

References

The Solubility Profile of 4-Amino-3-ethylbenzoic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount to its successful formulation and ultimate therapeutic efficacy. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability. This technical guide provides an in-depth exploration of the solubility of 4-Amino-3-ethylbenzoic acid, a key building block in the synthesis of various pharmaceutical compounds. While specific experimental solubility data for this compound is not extensively published, this guide will leverage established principles of physical organic chemistry and data from analogous structures to present a comprehensive theoretical and practical framework for researchers, scientists, and drug development professionals. We will delve into the intrinsic properties of the molecule, predict its behavior in a range of common organic solvents, and provide a detailed, field-proven protocol for its empirical solubility determination.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical characteristics. This compound possesses a unique combination of functional groups that dictate its interactions with various solvents.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂PubChem[1]
Molecular Weight 165.19 g/mol PubChem[1]
Appearance Expected to be a crystalline solidN/A
Melting Point Estimated: ~164-172 °CBased on 4-Amino-3-methylbenzoic acid[2]
pKa (predicted) pKa1 ~2.4 (carboxyl group), pKa2 ~4.9 (amino group)Based on 4-Aminobenzoic acid[3][4]
XLogP3 1.6PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]

Theoretical Solubility Profile in Common Organic Solvents

The "like dissolves like" principle serves as a fundamental guide to predicting solubility. The presence of a polar carboxylic acid group and an amino group, capable of hydrogen bonding, alongside a non-polar ethyl group and benzene ring, suggests a nuanced solubility profile for this compound.

SolventPolarity (Dielectric Constant)Solvent TypePredicted SolubilityRationale for Prediction
Water 78.5Protic, PolarLow to ModerateThe polar amino and carboxylic acid groups can form hydrogen bonds with water. However, the non-polar ethyl group and benzene ring will limit solubility. Solubility is expected to increase with temperature.[5]
Methanol 32.7Protic, PolarHighMethanol is a polar protic solvent that can act as both a hydrogen bond donor and acceptor, effectively solvating both the polar functional groups of the molecule.
Ethanol 24.6Protic, PolarHighSimilar to methanol, ethanol's polarity and ability to hydrogen bond will lead to good solubility.[5]
Acetone 20.7Aprotic, PolarModerate to HighAcetone is a polar aprotic solvent. It can accept hydrogen bonds from the carboxylic acid and amino groups, but cannot donate them. The presence of a non-polar methyl group also contributes to solvating the non-polar parts of the solute.
Ethyl Acetate 6.0Aprotic, Moderately PolarModerateEthyl acetate is a moderately polar solvent that can accept hydrogen bonds. Its larger non-polar component will interact favorably with the ethyl and phenyl groups of the solute.
Dichloromethane (DCM) 9.1Aprotic, Non-polarLow to ModerateDCM is a relatively non-polar solvent. While it can interact with the non-polar regions of the molecule, it is a poor hydrogen bond acceptor and will not effectively solvate the polar functional groups.
Toluene 2.4Aprotic, Non-polarLowToluene is a non-polar aromatic solvent. It will primarily interact with the benzene ring and the ethyl group through van der Waals forces, but will not effectively solvate the polar amino and carboxylic acid groups.
Hexane 1.9Aprotic, Non-polarVery LowHexane is a non-polar aliphatic solvent and is expected to have very poor interaction with the polar functional groups of this compound, leading to very low solubility.

In-depth Discussion of Solute-Solvent Interactions

The solubility of this compound is a direct consequence of the interplay between its constituent functional groups and the properties of the solvent.

  • The Role of the Carboxylic Acid and Amino Groups: The carboxylic acid (-COOH) and amino (-NH₂) groups are the primary drivers of polarity and hydrogen bonding in the molecule. The carboxylic acid can act as both a hydrogen bond donor (from the hydroxyl proton) and acceptor (at the carbonyl oxygen). The amino group can act as a hydrogen bond donor. In protic solvents like alcohols, strong hydrogen bonding interactions between the solute and solvent molecules will lead to high solubility.

  • The Influence of the Ethyl Group: The ethyl (-CH₂CH₃) group, being an alkyl group, is non-polar and contributes to the lipophilicity of the molecule. This group will have favorable van der Waals interactions with non-polar solvents. In polar solvents, the ethyl group can disrupt the hydrogen-bonding network of the solvent, which can negatively impact solubility.

  • The Benzene Ring: The aromatic ring is a large, non-polar moiety. It will contribute to the solubility in non-polar aromatic solvents like toluene through π-π stacking interactions.

  • Zwitterionic Character: In aqueous solutions, aminobenzoic acids can exist as zwitterions, where the carboxylic acid protonates the amino group. This intramolecular acid-base reaction can influence solubility, as the zwitterionic form is highly polar but may have strong intermolecular interactions in the solid state, leading to a higher lattice energy that needs to be overcome for dissolution.

The interplay of these factors means that this compound will likely exhibit its highest solubility in polar protic solvents that can effectively solvate both its polar and non-polar regions.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[6] This protocol provides a reliable and reproducible means of ascertaining the solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed glass tubes

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Sample Preparation for Analysis:

    • Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted sample by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the original solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualizations

G Chemical Structure of this compound cluster_benzoic_acid C1 C C2 C C1->C2 COOH COOH C1->COOH C3 C C2->C3 C4 C C3->C4 Et CH2CH3 C3->Et C5 C C4->C5 NH2 NH2 C4->NH2 C6 C C5->C6 C6->C1

Caption: Molecular structure of this compound.

G Workflow for Shake-Flask Solubility Determination A Add excess solid to solvent in a sealed vial B Equilibrate on a shaker at constant temperature (24-48h) A->B C Allow solid to settle B->C D Withdraw supernatant with a syringe C->D E Filter through a 0.22 µm syringe filter D->E F Dilute the filtered sample accurately E->F G Analyze by HPLC against calibration standards F->G H Calculate solubility G->H

Caption: Experimental workflow for the shake-flask solubility method.

References

A Technical Guide to the Spectroscopic Characterization of 4-Amino-3-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 4-Amino-3-ethylbenzoic acid (C₉H₁₁NO₂; Molecular Weight: 165.19 g/mol ), a substituted aromatic compound of interest in chemical synthesis and drug development.[1] The structural elucidation of such molecules is fundamentally reliant on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document serves as a technical resource for researchers and professionals, offering not only the spectral data but also the underlying principles and experimental considerations necessary for its accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment, connectivity, and stereochemistry of the constituent atoms. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for a comprehensive structural assignment.

Causality in Experimental Design: Solvent Selection

The choice of a suitable deuterated solvent is a critical first step in NMR analysis. For this compound, the presence of both an acidic carboxylic acid group (-COOH) and a basic amino group (-NH₂) complicates this decision. These functional groups can undergo proton exchange with protic solvents or interact with reactive solvents, leading to peak broadening or signal loss.

Dimethyl sulfoxide-d₆ (DMSO-d₆) is often the solvent of choice for such molecules. Its high polarity effectively solubilizes the compound, while its aprotic nature minimizes the exchange of the labile amine and carboxylic acid protons, allowing for their observation in the ¹H NMR spectrum.[2] Furthermore, its relatively high boiling point is a practical consideration for sample stability.[2] Chloroform-d (CDCl₃) could also be used, but the acidic and amine protons may be broader or exchange more readily.[2]

Experimental Protocol: Acquiring High-Resolution NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • The spectral width should encompass the range of -1 to 13 ppm to ensure all signals, including the carboxylic acid proton, are observed.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • A spectral width of 0-200 ppm is standard for most organic molecules.

Caption: Workflow for NMR Spectroscopic Analysis.

Predicted NMR Data and Interpretation

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆

¹H NMR Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-2~7.6d1HAromatic CH
H-5~7.5dd1HAromatic CH
H-6~6.7d1HAromatic CH
-NH₂~4.9br s2HAmino Protons
-CH₂-~2.5q2HEthyl Methylene
-CH₃~1.1t3HEthyl Methyl
-COOH~12.0br s1HCarboxylic Acid
¹³C NMR Chemical Shift (δ, ppm) Assignment
C=O~168Carboxylic Acid
C-4~148Aromatic C-NH₂
C-1~132Aromatic C-COOH
C-2~130Aromatic CH
C-5~128Aromatic CH
C-3~120Aromatic C-CH₂CH₃
C-6~115Aromatic CH
-CH₂-~22Ethyl Methylene
-CH₃~15Ethyl Methyl

In-depth Interpretation:

  • Aromatic Region (¹H NMR): The three protons on the benzene ring will appear as distinct signals due to their unique electronic environments. The proton ortho to the carboxylic acid (H-2) will be the most downfield, followed by the proton between the two substituents (H-5). The proton ortho to the electron-donating amino group (H-6) will be the most upfield. The coupling patterns (doublet and doublet of doublets) will reflect the ortho and meta relationships between these protons.

  • Aliphatic Region (¹H NMR): The ethyl group will present as a classic quartet for the methylene (-CH₂-) protons, coupled to the three methyl protons, and a triplet for the methyl (-CH₃) protons, coupled to the two methylene protons.

  • Labile Protons (¹H NMR): The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (often >10 ppm). The amino protons will also appear as a broad singlet, the chemical shift of which can be concentration and temperature-dependent.

  • Aromatic Carbons (¹³C NMR): The carbon atoms directly attached to the electron-withdrawing carboxylic acid group (C-1) and the electron-donating amino group (C-4) will have characteristic chemical shifts. The remaining aromatic carbons can be assigned based on established substituent effects.

  • Aliphatic Carbons (¹³C NMR): The methylene and methyl carbons of the ethyl group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Modern FTIR spectrometers often utilize an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling.

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Predicted IR Data and Interpretation

The IR spectrum of this compound will be dominated by absorptions corresponding to its key functional groups. Data from similar aminobenzoic acids provide a reliable basis for these predictions.[5][6][7]

Table 2: Predicted IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3500-3300N-H stretchPrimary Amine (-NH₂)
3300-2500O-H stretch (broad)Carboxylic Acid (-COOH)
~2960C-H stretchEthyl Group (-CH₂CH₃)
~1680C=O stretchCarboxylic Acid (-COOH)
~1600, ~1500C=C stretchAromatic Ring
~1250C-O stretchCarboxylic Acid (-COOH)
~830C-H bend (out-of-plane)Substituted Benzene

In-depth Interpretation:

  • N-H and O-H Stretching Region: A key feature will be a very broad absorption from 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer. Superimposed on this broad band will be two sharper peaks around 3500-3300 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretches of the primary amine group.

  • Carbonyl Stretch: A strong, sharp absorption around 1680 cm⁻¹ is a definitive indicator of the C=O stretch of the carboxylic acid.

  • Aromatic Region: Absorptions for the C=C stretching vibrations of the benzene ring are expected around 1600 and 1500 cm⁻¹.

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of signals, including C-O stretching and C-H bending vibrations, which are unique to the molecule's overall structure.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like this compound, a "soft" ionization technique such as Electrospray Ionization (ESI) is ideal. ESI prevents the fragmentation of the molecule, ensuring that the molecular ion is readily observed.[8]

Causality in Experimental Design: Ionization Mode

ESI can be performed in either positive or negative ion mode.[9]

  • Positive Ion Mode ([M+H]⁺): The basic amino group is readily protonated, making this mode highly effective. The observed ion will have an m/z corresponding to the molecular weight plus the mass of a proton.

  • Negative Ion Mode ([M-H]⁻): The acidic carboxylic acid group can be deprotonated. This mode is also a viable option.

For initial analysis, positive ion mode is often preferred for molecules containing an amine, as they are typically more basic than the corresponding carboxylic acid is acidic.[10]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.[9]

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Operate the mass spectrometer in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500 to ensure the molecular ion is detected.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

Caption: Workflow for ESI-Mass Spectrometry Analysis.

Predicted MS Data and Interpretation

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Mode Predicted m/z Ion
Positive ESI166.0863[M+H]⁺
Negative ESI164.0717[M-H]⁻

In-depth Interpretation:

  • Molecular Ion Peak: The most critical piece of information from the ESI-MS spectrum is the presence of the protonated molecule, [M+H]⁺, at an m/z of approximately 166. This peak confirms the molecular weight of the compound as 165 g/mol .

  • High-Resolution MS: Using a high-resolution mass spectrometer (e.g., a TOF or Orbitrap), the exact mass of the ion can be determined with high precision (e.g., to four decimal places). This allows for the unambiguous determination of the molecular formula (C₉H₁₁NO₂) by comparing the measured exact mass to the theoretical exact mass.

  • Fragmentation: ESI is a soft ionization technique, so minimal fragmentation is expected.[8] However, by increasing the energy in the collision cell (in a tandem MS experiment, MS/MS), controlled fragmentation can be induced to provide further structural information. For example, a common fragmentation pathway would be the loss of water (H₂O) or carbon dioxide (CO₂) from the carboxylic acid group.

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous structural characterization of this compound. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy confirms the presence of the key amine and carboxylic acid functional groups. Finally, mass spectrometry verifies the molecular weight and, with high resolution, the elemental composition. This comprehensive spectroscopic dataset is indispensable for confirming the identity and purity of this compound in research and development settings.

References

Unlocking New Frontiers: A Technical Guide to the Potential Research Applications of 4-Amino-3-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Versatile Scaffold

In the landscape of drug discovery and materials science, the identification of novel molecular scaffolds with the potential for broad applicability is a paramount objective. 4-Amino-3-ethylbenzoic acid, a substituted derivative of para-aminobenzoic acid (PABA), represents one such molecule of significant interest. While the parent PABA scaffold is a well-established building block in a plethora of therapeutic agents and industrial compounds, the specific contributions of an ethyl group at the 3-position remain a largely unexplored frontier.[1][2] This guide serves as a technical exploration for researchers, chemists, and drug development professionals, delineating the promising, albeit nascent, research applications of this compound. By drawing logical inferences from the established biological activities and chemical utility of structurally analogous compounds, we will illuminate the potential of this molecule as a cornerstone for next-generation pharmaceuticals and advanced materials.

The strategic placement of an ethyl group ortho to the amine functionality introduces unique steric and electronic properties. This substitution can influence the molecule's conformational flexibility, lipophilicity, and metabolic stability, thereby offering a nuanced approach to modulating biological activity and material characteristics. This document will provide a comprehensive overview of these potential applications, complete with proposed experimental workflows and the scientific rationale underpinning these explorations.

Part 1: Pharmaceutical Development - A New Generation of Therapeutics

The PABA moiety is a privileged scaffold in medicinal chemistry, forming the backbone of drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[3][4] The introduction of an ethyl group in this compound presents a compelling opportunity to fine-tune these activities and develop novel therapeutic candidates.

Antimicrobial Agents: Targeting Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. Derivatives of PABA have a long history in this domain, most notably as precursors to sulfonamide antibiotics.[1] Furthermore, Schiff bases derived from PABA have demonstrated potent, broad-spectrum antimicrobial activity.[4]

Proposed Research Workflow:

A logical first step would be the synthesis of a library of Schiff base derivatives of this compound by condensing it with a variety of aromatic aldehydes.

Antimicrobial_Workflow A This compound C Condensation Reaction (Schiff Base Formation) A->C B Aromatic Aldehyd Library B->C D Purification & Characterization (NMR, MS, IR) C->D E Antimicrobial Screening (MIC/MBC assays) D->E F Lead Compound Identification E->F G Mechanism of Action Studies F->G

Caption: Proposed workflow for the synthesis and antimicrobial screening of this compound derivatives.

Experimental Protocol: Synthesis of Schiff Base Derivatives

  • Dissolution: Dissolve 1 equivalent of this compound in ethanol.

  • Addition: Add 1.1 equivalents of the selected aromatic aldehyde to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid.

  • Reflux: Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure Schiff base.

  • Characterization: Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Rationale: The ethyl group may enhance the lipophilicity of the resulting Schiff bases, potentially improving their ability to penetrate microbial cell membranes. The antimicrobial activity of these novel compounds can then be evaluated against a panel of clinically relevant bacteria and fungi using standard microdilution techniques to determine the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Agents: Modulating the Inflammatory Cascade

Derivatives of closely related aminobenzoic acids have been investigated for their potential as analgesic and anti-inflammatory drugs.[5] This suggests that this compound could serve as a valuable starting material for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) or other modulators of inflammation.

Potential Molecular Targets:

  • Cyclooxygenase (COX) enzymes (COX-1 and COX-2)

  • Lipoxygenase (LOX) enzymes

  • Pro-inflammatory cytokine production (e.g., TNF-α, IL-6)

Proposed Research Avenue:

Synthesis of amide and ester derivatives of this compound could yield compounds with potent anti-inflammatory activity. For instance, acylation of the amino group or esterification of the carboxylic acid could lead to novel COX inhibitors.

Anticancer Therapeutics: Exploring Novel Cytotoxic Agents

The PABA scaffold is present in several anticancer agents.[2] The structural novelty of this compound provides an opportunity to develop derivatives with unique mechanisms of cytotoxicity. For example, derivatives of 4-amino-3-chlorobenzoate esters have been investigated as EGFR inhibitors.[6]

Proposed Research Strategy:

A combinatorial chemistry approach could be employed to generate a diverse library of this compound derivatives. High-throughput screening of this library against a panel of cancer cell lines could identify lead compounds for further development.

Part 2: Materials Science - Engineering Novel Polymers and Dyes

The unique chemical structure of this compound also lends itself to applications in materials science, particularly in the synthesis of specialty polymers and high-performance dyes.

Polymer Chemistry: A Building Block for Advanced Polymers

Substituted aminobenzoic acids can be used as monomers in the synthesis of polyamides and polyesters.[5] The incorporation of this compound into polymer backbones could impart desirable properties such as enhanced thermal stability, improved mechanical strength, and altered solubility.[7]

Potential Polymer Architectures:

  • Polyamides: Through polycondensation reactions involving the amino and carboxylic acid functionalities.

  • Polyimides: After conversion to a diamine or dianhydride monomer.

  • Functionalized Polymers: By incorporating the monomer into existing polymer matrices to introduce specific functionalities.

Polymer_Synthesis cluster_Monomer Monomer Synthesis cluster_Polymerization Polymerization cluster_Polymers Resulting Polymers A This compound B Polycondensation A->B C Incorporation into Polymer Matrix A->C D Polyamides B->D E Functionalized Polymers C->E

Caption: Potential pathways for the utilization of this compound in polymer synthesis.

Rationale: The ethyl group can disrupt polymer chain packing, potentially leading to materials with increased solubility and lower melting points compared to polymers derived from unsubstituted PABA. These properties could be advantageous in applications requiring solution processability.

Dyes and Pigments: Tuning Photophysical Properties

The chromophoric properties of aminobenzoic acid derivatives make them suitable for use in the synthesis of azo dyes and other pigments.[5] The electronic effect of the ethyl group, while modest, can influence the absorption and emission spectra of dyes derived from this compound.

Proposed Synthetic Route for Azo Dyes:

  • Diazotization: Reaction of the amino group of this compound with nitrous acid to form a diazonium salt.

  • Coupling: Reaction of the diazonium salt with a suitable coupling component (e.g., a phenol or an aniline derivative) to form the azo dye.

The resulting dyes could find applications in textiles, printing inks, and as colorants for plastics.

Conclusion: A Call for Exploration

This compound stands as a molecule with considerable, yet largely unexplored, potential. The logical extrapolation from its structurally related counterparts suggests promising avenues for research in both pharmaceutical development and materials science. This guide has outlined several key areas where the unique properties imparted by the 3-ethyl substituent could lead to the development of novel antimicrobial agents, anti-inflammatory drugs, anticancer therapeutics, advanced polymers, and high-performance dyes. It is our hope that this technical overview will inspire and equip researchers to unlock the full potential of this versatile chemical building block. The path forward requires a systematic and creative exploration of the synthetic and biological landscapes surrounding this compound, a journey that promises to yield exciting discoveries and valuable innovations.

References

An In-Depth Technical Guide to the Safe Handling of 4-Amino-3-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 4-Amino-3-ethylbenzoic acid (CAS No. 51688-75-6). It is intended for researchers, scientists, and drug development professionals who may work with this compound. The protocols and guidelines herein are synthesized from established safety data and best practices to ensure the well-being of laboratory personnel and the integrity of experimental work.

Section 1: Compound Profile and Significance

This compound is an aromatic amino acid derivative.[1][2] Like other substituted benzoic acids, it serves as a versatile building block in organic synthesis. Its structural motifs are relevant in medicinal chemistry and materials science, often used as an intermediate in the development of more complex molecules, including potential therapeutic agents.[3] A thorough understanding of its properties is the first step toward safe and effective utilization.

Identifier Value
Chemical Name This compound[1]
CAS Number 51688-75-6[1][2]
Molecular Formula C₉H₁₁NO₂[1][2]
Molecular Weight 165.19 g/mol [1][2]
Synonyms Benzoic acid, 4-amino-3-ethyl-[1]

Section 2: Hazard Identification and Risk Assessment

A comprehensive risk assessment is predicated on a clear understanding of the intrinsic hazards of a substance. The hazard profile for this compound, based on available data and analysis of structurally similar compounds, necessitates careful handling.[4][5]

GHS Hazard Classification

The following classification summarizes the primary health risks associated with this compound.

Hazard Class Hazard Code Description
Skin IrritationH315Causes skin irritation.[6]
Skin SensitizationH317May cause an allergic skin reaction.[6]
Eye IrritationH319Causes serious eye irritation.[6]
Specific Target Organ ToxicityH335May cause respiratory irritation.[6]
Toxicological Profile: Understanding the Risks

The primary routes of occupational exposure are inhalation of the powder, skin contact, and eye contact.

  • Dermal Hazard (Irritation & Sensitization): Direct contact with the skin can cause irritation, characterized by redness, itching, and inflammation.[6] More critically, as a potential sensitizer, repeated exposure may lead to an allergic skin reaction (allergic contact dermatitis), where subsequent, even minimal, contact can trigger a more severe response.[6][7] This causality underscores the importance of preventing all skin contact through appropriate gloves and protective clothing.

  • Ocular Hazard (Serious Irritation): The compound is a serious eye irritant.[6] Contact with the eyes can cause significant pain, redness, and potentially damage to the cornea if not promptly and thoroughly flushed. The mechanism involves direct chemical irritation to the sensitive mucous membranes of the eye.

  • Respiratory Hazard (Irritation): As a fine powder, this compound poses an inhalation risk.[6] The particles can irritate the mucous membranes and upper respiratory tract, leading to coughing and shortness of breath. This necessitates handling the solid material in a well-ventilated area, preferably within a chemical fume hood, to minimize airborne dust.

Physicochemical Properties and Stability
  • Appearance: Typically a solid crystalline powder.[3]

  • Stability: The compound is generally stable under normal laboratory storage conditions.[7] However, related aromatic amines can be sensitive to air and light, which may cause degradation or discoloration over time.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can initiate exothermic or otherwise hazardous reactions.[9][10]

Section 3: A Proactive Safety Framework: The Hierarchy of Controls

To mitigate the identified risks, a systematic approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective control measures, with personal protective equipment (PPE) serving as the final barrier of protection.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Engineering Engineering Controls (e.g., Fume Hood, Ventilation) Elimination->Engineering Administrative Administrative Controls (SOPs, Training, Signage) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) (e.g., Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it comes into contact with the researcher.

  • Chemical Fume Hood: All weighing and handling of powdered this compound must be performed inside a certified chemical fume hood. This is critical to contain airborne particles and prevent respiratory exposure.[11]

  • General Laboratory Ventilation: The laboratory should be equipped with a ventilation system that ensures a high rate of air exchange, preventing the accumulation of chemical vapors or dusts in the general workspace.

  • Safety Stations: An operational safety shower and eyewash station must be readily accessible within the immediate work area.[11]

Administrative Controls: Standardizing Safe Practices

These are work policies and procedures that reduce exposure duration, frequency, and severity.

  • Standard Operating Procedures (SOPs): All personnel must be trained on specific SOPs for this compound before commencing work.

  • Access Control: Designate specific areas for the storage and handling of this compound.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[12] Wash hands thoroughly with soap and water after handling the chemical and before leaving the work area.[13]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is required for all procedures involving this compound, even when using engineering controls.[14][15] It serves as the last line of defense against exposure.

Protection Type Specific Requirement Rationale
Eye/Face Chemical safety goggles with side shields.[12][16]Protects against dust particles and accidental splashes, mitigating the serious eye irritation hazard.[6]
Hand Chemical-resistant nitrile gloves.[12][14]Provides a barrier against skin contact, preventing irritation and potential sensitization.[6] Gloves must be inspected before use and disposed of after handling.[8]
Body A fully buttoned laboratory coat.Protects skin on the arms and body from coming into contact with spilled material.[12][16]
Respiratory NIOSH-approved respirator (e.g., N95)Required if handling large quantities or if there is a potential for dust generation outside of a fume hood.[12][17]

Section 4: Standard Operating Protocols

Adherence to validated protocols is essential for ensuring safety and experimental reproducibility.

General Handling and Weighing Protocol
  • Preparation: Confirm the fume hood is operational. Don all required PPE (lab coat, goggles, nitrile gloves).

  • Work Surface: Place a disposable, absorbent bench liner on the work surface inside the fume hood to contain any minor spills.

  • Handling: Keep the container with this compound closed when not in use.[9]

  • Weighing: Use a spatula to carefully transfer the desired amount of powder to a tared weigh boat or vessel. Avoid any actions that could generate dust, such as dropping the powder from a height.

  • Post-Transfer: Securely close the primary container. Clean the spatula and any affected surfaces within the hood.

  • Completion: Dispose of the bench liner and gloves in the designated solid chemical waste container. Wash hands thoroughly.

Storage Protocol
  • Container: Ensure the container is tightly sealed to prevent exposure to air and moisture.[13]

  • Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[9][13]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[9]

  • Labeling: The container must be clearly labeled with the chemical name and all relevant hazard warnings.

Spill Response Protocol (Solid Powder)

This protocol applies to minor spills (<5 grams) that can be managed by trained laboratory personnel. For larger spills, evacuate the area and contact institutional Environmental Health & Safety (EHS).

Spill_Response_Workflow Assess 1. Assess Spill (Minor spill? No immediate danger?) Alert 2. Alert Colleagues Restrict access to the area Assess->Alert PPE 3. Don Additional PPE (e.g., double gloves, respirator if needed) Alert->PPE Contain 4. Gently Cover Spill Use wet paper towels to prevent dust PPE->Contain Cleanup 5. Clean Up Carefully wipe/scoop material Contain->Cleanup Dispose 6. Dispose of Waste Place all materials in a sealed, labeled bag Cleanup->Dispose Decon 7. Decontaminate Area Wash with soap and water Dispose->Decon Report 8. Report Incident Inform supervisor/EHS Decon->Report

Caption: Step-by-step workflow for a minor solid chemical spill.

  • Evacuate & Alert: Alert personnel in the immediate area and restrict access.[18]

  • Ventilate: Ensure the spill is in a well-ventilated area or within a fume hood.

  • PPE: Wear the minimum PPE: double nitrile gloves, safety goggles, and a lab coat.

  • Avoid Dust: DO NOT sweep the dry powder. This will aerosolize the irritant particles.[7]

  • Containment & Cleanup: Gently cover the spill with paper towels dampened with water. This will wet the powder and prevent it from becoming airborne.[19] Carefully wipe the material from the outside in, placing the contaminated towels into a heavy-duty plastic bag.

  • Decontamination: Once the bulk of the material is removed, wipe the area down with soap and water.

  • Disposal: Seal the bag containing all cleanup materials, label it as hazardous waste, and arrange for disposal according to institutional protocols.[18][20]

Waste Disposal Protocol
  • Segregation: All waste contaminated with this compound (e.g., gloves, weigh paper, cleanup materials) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Compliance: Do not mix this waste with other waste streams.[8] Disposal must be carried out through an approved waste disposal company, adhering to all local and national regulations.[13][20]

Section 5: Emergency Response and First Aid

Immediate and appropriate action is critical in the event of an exposure.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[12][13]

  • Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[9][13] If skin irritation or a rash develops, seek medical attention.[7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[9][13] Remove contact lenses if present and easy to do.[12][13] Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[12] Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[7]

Firefighting Measures
  • Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or water spray.

  • Hazards from Combustion: Thermal decomposition can produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[9][10]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[9][10]

References

The Unsung Precursor: A Technical Guide to 4-Amino-3-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical overview of 4-Amino-3-ethylbenzoic acid, a molecule situated at the intersection of synthetic chemistry and pharmaceutical development. While the specific historical genesis of this compound is not prominently documented in scientific literature, its existence and utility can be understood as a logical progression in the exploration of substituted aminobenzoic acids. This guide elucidates its probable synthetic pathway, physicochemical characteristics, and potential as a versatile building block in medicinal chemistry.

I. Historical Context: An Evolution of Substituted Anthranilates

The history of this compound is intrinsically linked to the broader exploration of p-aminobenzoic acid (PABA) and its derivatives. PABA, a vital intermediate in the biosynthesis of folate in microorganisms, has been a cornerstone in the development of sulfonamide antibacterial agents and various other therapeutics.[1] The strategic placement of substituents on the PABA scaffold allows for the fine-tuning of a molecule's steric and electronic properties, a fundamental principle in rational drug design.

The introduction of small alkyl groups, such as methyl or ethyl, ortho to the amino group, as seen in this compound and its close analog 4-Amino-3-methylbenzoic acid, serves several key purposes in medicinal chemistry. These include:

  • Conformational Restriction: The ortho-alkyl group can restrict the rotation of the adjacent amino and carboxylic acid functionalities, influencing the molecule's preferred conformation and its interaction with biological targets.

  • Modulation of Lipophilicity: The addition of an ethyl group increases the lipophilicity of the parent PABA molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Steric Shielding: The alkyl group can sterically hinder metabolic attack on the amino group, potentially increasing the compound's in vivo stability.

While a singular "discovery" of this compound is not readily identifiable, its synthesis and investigation are a natural extension of the systematic exploration of substituted aromatic compounds that has been a continuous effort in organic and medicinal chemistry for over a century.

II. Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and prediction of its behavior in biological systems.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 51688-75-6PubChem[2]
Molecular Formula C₉H₁₁NO₂PubChem[2]
Molecular Weight 165.19 g/mol PubChem[2]
Appearance White to off-white crystalline solid (predicted)
Melting Point Not reported
Solubility Slightly soluble in water (predicted)

III. Synthesis of this compound: A Plausible Pathway

The synthesis of this compound can be logically achieved through a two-step process starting from a commercially available or readily synthesized precursor. This proposed pathway is based on well-established and robust chemical transformations commonly employed in organic synthesis.

Step 1: Nitration of 3-Ethylbenzoic Acid

The initial step involves the regioselective nitration of 3-ethylbenzoic acid to yield 3-ethyl-4-nitrobenzoic acid. The ethyl group is an ortho-, para-director; however, the carboxylic acid group is a meta-director and deactivating. The directing effects of the activating ethyl group will dominate, leading to nitration at the positions ortho and para to it. Steric hindrance from the adjacent carboxylic acid group will favor nitration at the para position.

Synthesis_Step1

Caption: Step 1: Nitration of 3-Ethylbenzoic Acid.

Step 2: Reduction of the Nitro Group

The second and final step is the reduction of the nitro group in 3-ethyl-4-nitrobenzoic acid to an amino group, yielding the target compound, this compound. This transformation can be accomplished using various reducing agents, with catalytic hydrogenation being a common and clean method.

Synthesis_Step2

Caption: Step 2: Reduction of 3-Ethyl-4-nitrobenzoic Acid.

IV. Detailed Experimental Protocol (Proposed)

The following is a proposed, detailed experimental protocol for the synthesis of this compound, based on established methodologies for analogous compounds.

Materials and Equipment:
  • 3-Ethylbenzoic acid

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Palladium on carbon (10%)

  • Methanol

  • Ethyl acetate

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Workflow Diagram

Workflow

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:

Part 1: Synthesis of 3-Ethyl-4-nitrobenzoic Acid

  • In a round-bottom flask, carefully dissolve 3-ethylbenzoic acid in concentrated sulfuric acid with stirring.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add fuming nitric acid dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.

  • Dry the crude 3-ethyl-4-nitrobenzoic acid in a vacuum oven.

Part 2: Synthesis of this compound

  • In a hydrogenation flask, dissolve the crude 3-ethyl-4-nitrobenzoic acid in methanol.

  • Carefully add 10% palladium on carbon catalyst to the solution.

  • Place the flask on a hydrogenation apparatus and subject the mixture to a hydrogen atmosphere (typically 2-3 atm).

  • Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases.

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Once the reaction is complete, carefully filter the catalyst through a pad of Celite.

  • Wash the Celite pad with methanol to recover any adsorbed product.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

V. Applications in Drug Development and Research

While specific drugs containing the this compound moiety are not prevalent, its structural features make it a valuable building block for the synthesis of a diverse range of compounds with potential therapeutic applications. Its utility lies in its ability to be readily derivatized at both the amino and carboxylic acid functional groups.

Potential areas of application include:

  • Scaffold for Combinatorial Libraries: The dual functionality of this compound makes it an ideal scaffold for the creation of combinatorial libraries of amides, esters, and other derivatives for high-throughput screening against various biological targets.

  • Analgesic and Anti-inflammatory Agents: The related compound, 4-Amino-3-methylbenzoic acid, is known as an intermediate in the synthesis of analgesics and anti-inflammatory drugs. It is plausible that derivatives of this compound could exhibit similar activities.

  • Enzyme Inhibitors: The benzoic acid scaffold is present in numerous enzyme inhibitors. The specific substitution pattern of this compound could be exploited to design targeted inhibitors for enzymes where the ortho-ethyl group can occupy a specific hydrophobic pocket in the active site.

VI. Future Outlook

The full potential of this compound as a building block in drug discovery remains to be explored. Future research efforts could focus on the systematic synthesis and biological evaluation of libraries of its derivatives. Advances in computational chemistry and molecular modeling can aid in the rational design of novel compounds based on this scaffold for specific therapeutic targets. As the demand for novel chemical entities with improved pharmacological profiles continues to grow, the strategic use of versatile building blocks like this compound will be paramount.

References

A-Technical-Guide-to-4-Amino-3-ethylbenzoic-Acid-and-Its-Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-3-ethylbenzoic acid, a substituted aromatic compound of interest in medicinal chemistry and organic synthesis. The document elucidates the structural formula, physicochemical properties, and isomeric landscape of this molecule. A key focus is placed on the positional isomers, detailing their unique characteristics and the analytical methodologies required for their differentiation. This guide is intended to serve as a foundational resource for professionals engaged in research and development, offering both theoretical insights and practical guidance.

Introduction: The Significance of Substituted Benzoic Acids

Substituted benzoic acids are a cornerstone of modern drug discovery and material science. The specific nature and placement of functional groups on the benzene ring dictate the molecule's steric and electronic properties, which in turn govern its biological activity and chemical reactivity. This compound, with its amino, ethyl, and carboxylic acid moieties, presents a versatile scaffold for the synthesis of novel compounds. Understanding its structure and the nuances of its isomers is paramount for its effective utilization in targeted applications.

Core Compound: this compound

Structural Formula and Chemical Identity

This compound is an organic compound with the molecular formula C9H11NO2.[1][2][3] Its structure consists of a benzene ring substituted with a carboxylic acid group, an amino group, and an ethyl group. The IUPAC name for this compound is this compound.[1]

Key Identifiers:

  • Molecular Formula: C9H11NO2[1][2][3]

  • Molecular Weight: 165.19 g/mol [1][2]

  • CAS Number: 51688-75-6[1][2]

The structural arrangement of the functional groups is crucial. The amino group is positioned para to the carboxylic acid, and the ethyl group is ortho to the amino group and meta to the carboxylic acid.

Caption: 2D Structure of this compound

Physicochemical Properties

A summary of the key computed and experimental properties of this compound is presented below. These properties are critical for predicting its behavior in various solvents and biological systems.

PropertyValueSource
Molecular Weight 165.19 g/mol PubChem[1]
XLogP3 1.6PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 165.078978594 DaPubChem[1]
Purity min 98%Various Suppliers[2][3]

Isomeric Landscape of C9H11NO2

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For a substituted benzene ring like this compound, positional isomerism is the most significant type.[4] This arises from the different possible arrangements of the amino, ethyl, and carboxylic acid groups on the benzene ring.

Key Positional Isomers

The relative positions of the three substituents on the benzene ring can vary, leading to a number of positional isomers. Each isomer possesses a unique set of physical and chemical properties that can significantly impact its biological activity and synthetic utility.[5]

Below is a comparative table of some key positional isomers of ethylaminobenzoic acid. Note that this is not an exhaustive list, but represents some of the common variations.

IUPAC NameCAS NumberKey Structural Difference
This compound 51688-75-6Amino and Carboxyl groups are para; Ethyl is ortho to Amino.
3-Amino-4-ethylbenzoic acid 20635-46-3Amino and Carboxyl groups are meta; Ethyl is para to Amino.
2-Amino-5-ethylbenzoic acid 6970-17-8Amino and Carboxyl groups are ortho; Ethyl is meta to Amino.
Ethyl 4-aminobenzoate (Benzocaine) 94-09-7Functional group isomer (ester).[6]
Ethyl 3-aminobenzoate 582-33-2Functional group isomer (ester).[7][8]
Ethyl 2-aminobenzoate 87-25-2Functional group isomer (ester).[9][10]

Note: The table includes functional group isomers (esters) for a broader perspective on the isomeric landscape.

Isomer_Comparison cluster_acids Positional Isomers (Acids) cluster_esters Functional Group Isomers (Esters) C9H11NO2 C9H11NO2 4A3EBA This compound C9H11NO2->4A3EBA 3A4EBA 3-Amino-4-ethylbenzoic acid C9H11NO2->3A4EBA 2A5EBA 2-Amino-5-ethylbenzoic acid C9H11NO2->2A5EBA E4ABA Ethyl 4-aminobenzoate C9H11NO2->E4ABA E3ABA Ethyl 3-aminobenzoate C9H11NO2->E3ABA E2ABA Ethyl 2-aminobenzoate C9H11NO2->E2ABA

Caption: Isomeric Landscape of C9H11NO2

Analytical Differentiation of Isomers

Distinguishing between positional isomers is a critical task in quality control and research. Spectroscopic and chromatographic techniques are indispensable for this purpose.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the substitution pattern on the benzene ring. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the electron-donating amino group and the electron-withdrawing carboxylic acid group. For instance, the splitting pattern of the aromatic protons in this compound will be distinct from its isomers due to the different symmetry and electronic environment.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the key functional groups (N-H stretches of the amino group, O-H and C=O stretches of the carboxylic acid). While it may not definitively distinguish all positional isomers on its own, subtle shifts in the vibrational frequencies, particularly in the fingerprint region, can provide corroborating evidence.

  • Mass Spectrometry (MS): While isomers will have the same molecular ion peak, their fragmentation patterns under techniques like electron ionization (EI-MS) can differ. These differences can be used to distinguish between them.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating isomers. By selecting an appropriate stationary phase (e.g., C18) and mobile phase, the subtle differences in polarity between the isomers can be exploited to achieve baseline separation.

  • Gas Chromatography (GC): For more volatile derivatives (e.g., the methyl or ethyl esters of the benzoic acids), GC can be an effective separation technique. The choice of the GC column's stationary phase is critical for resolving the isomers.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Separation cluster_2 Identification cluster_3 Confirmation Sample Isomer Mixture HPLC HPLC Sample->HPLC GC GC (for derivatives) Sample->GC NMR NMR (¹H, ¹³C) HPLC->NMR MS Mass Spectrometry HPLC->MS GC->NMR GC->MS IR IR Spectroscopy Confirmation Confirmed Isomer Structure NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: Analytical Workflow for Isomer Differentiation

Synthesis and Reactivity Considerations

The synthesis of a specific isomer of ethylaminobenzoic acid requires careful selection of starting materials and reaction conditions to control the regioselectivity of the substitutions. For example, the synthesis of 4-amino-3-methylbenzoic acid often involves the reduction of the corresponding nitro compound, 3-methyl-4-nitrobenzoic acid.[11] A similar strategy could be employed for the ethyl analogue.

The reactivity of the aromatic ring is influenced by the interplay of the activating amino group and the deactivating carboxylic acid group. The ethyl group, being a weak activator, also plays a role. These factors determine the preferred sites for further electrophilic substitution reactions.

Applications in Research and Development

Substituted aminobenzoic acids are valuable building blocks in the synthesis of a wide range of biologically active molecules. For instance, derivatives of aminobenzoic acids have been investigated for their potential as cholinesterase inhibitors for the treatment of Alzheimer's disease.[12] The specific isomeric form is often critical to the desired biological activity.

Conclusion

This compound and its isomers represent a rich area of study for chemists and pharmacologists. A thorough understanding of their structural nuances, physicochemical properties, and analytical differentiation is essential for harnessing their full potential in the development of new therapeutics and materials. This guide provides a foundational framework for professionals working with these versatile compounds.

References

A Comprehensive Guide to the Thermochemical Properties of 4-Amino-3-ethylbenzoic Acid: A Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the thermochemical properties of 4-Amino-3-ethylbenzoic acid (C₉H₁₁NO₂). In the absence of extensive published experimental data for this specific molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals, detailing the requisite experimental and computational methodologies to establish a complete thermochemical profile. By leveraging established protocols for analogous compounds, this guide offers a robust approach to determining key parameters such as enthalpy of formation, heat capacity, and entropy, which are critical for process safety, reaction optimization, and understanding the compound's stability in pharmaceutical development.

Introduction: The Significance of Thermochemical Data in Drug Development

This compound is a substituted aromatic amino acid with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its thermochemical properties is paramount for safe and efficient scale-up, formulation, and storage. Key thermochemical parameters provide invaluable insights into the molecule's energetic landscape, influencing its reactivity, stability, and physical behavior.

This guide is structured to provide both the theoretical underpinnings and practical, step-by-step protocols for a comprehensive thermochemical characterization. We will explore a synergistic approach, combining high-precision experimental techniques with state-of-the-art computational chemistry methods to achieve a well-rounded and validated dataset.

Foundational Thermochemical Parameters: A Framework for Data Acquisition

A complete thermochemical dataset for this compound is essential for its chemical and pharmaceutical development. The following tables provide a structured format for the presentation of such data. The subsequent sections of this guide will detail the experimental and computational protocols required to populate these tables.

Table 1: Standard Molar Enthalpies of this compound at 298.15 K

PropertySymbolValue (kJ/mol)Method
Standard Molar Enthalpy of Formation (solid)ΔfH°(s)Data to be determinedCombustion Calorimetry
Standard Molar Enthalpy of Combustion (solid)ΔcH°(s)Data to be determinedCombustion Calorimetry
Standard Molar Enthalpy of SublimationΔsubH°Data to be determinedKnudsen Effusion / TGA
Standard Molar Enthalpy of Formation (gas)ΔfH°(g)Data to be determinedCalculated from ΔfH°(s) and ΔsubH°

Table 2: Molar Heat Capacity and Entropy of this compound at 298.15 K

PropertySymbolValueMethod
Molar Heat Capacity (solid)Cp,m(s)Data to be determinedDifferential Scanning Calorimetry (DSC)
Standard Molar Entropy (solid)S°(s)Data to be determinedDSC (from low T) & Third Law
Gibbs Free Energy of Formation (solid)ΔfG°(s)Data to be determinedCalculated from ΔfH°(s) and S°(s)

Experimental Determination of Thermochemical Properties

The experimental protocols outlined below are designed to yield high-fidelity data. The choice of these methods is guided by their proven reliability for organic compounds, particularly those containing nitrogen.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of this compound in its solid state can be determined from its standard enthalpy of combustion, measured using a bomb calorimeter. For a nitrogen-containing organic compound, the combustion reaction is:

C₉H₁₁NO₂(s) + 10.75 O₂(g) → 9 CO₂(g) + 5.5 H₂O(l) + 0.5 N₂(g)

The experimental workflow is as follows:

G cluster_prep Sample Preparation cluster_calorimetry Bomb Calorimetry cluster_analysis Data Analysis prep1 Dry the sample of This compound prep2 Press a known mass (approx. 1g) into a pellet prep1->prep2 prep3 Weigh the pellet accurately prep2->prep3 cal2 Place the pellet in the crucible with a fuse wire prep3->cal2 cal1 Calibrate the calorimeter with certified benzoic acid cal1->cal2 cal3 Assemble the bomb, add water, and pressurize with O₂ (30 atm) cal2->cal3 cal4 Immerse the bomb in the calorimeter water jacket cal3->cal4 cal5 Ignite the sample and record the temperature change cal4->cal5 ana1 Correct for the heat of combustion of the fuse cal5->ana1 ana2 Titrate the bomb washings for nitric acid formation and correct ana1->ana2 ana3 Calculate the constant-volume energy of combustion (ΔcU) ana2->ana3 ana4 Calculate the standard enthalpy of combustion (ΔcH°) ana3->ana4 ana5 Calculate the standard enthalpy of formation (ΔfH°) using Hess's Law ana4->ana5

Caption: Workflow for determining the enthalpy of formation via combustion calorimetry.

Detailed Protocol:

  • Calorimeter Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard reference material, such as benzoic acid.

  • Sample Preparation: A pellet of approximately 1 g of high-purity, dried this compound is accurately weighed.

  • Combustion: The pellet is placed in the crucible of the bomb calorimeter. The bomb is sealed, pressurized with pure oxygen (typically to 30 atm), and placed in the calorimeter. The sample is ignited, and the temperature change of the water is recorded.[1]

  • Corrections and Analysis: The gross heat released is corrected for the heat of combustion of the ignition wire and for the heat of formation of nitric acid, which is quantified by titration of the bomb washings. From the corrected heat release, the standard enthalpy of combustion (ΔcH°) is calculated.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔfH°) is then calculated using Hess's law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Differential Scanning Calorimetry (DSC) for Heat Capacity

The molar heat capacity (Cp,m) of solid this compound as a function of temperature can be determined with high precision using Differential Scanning Calorimetry, following the ASTM E1269 standard test method.[1][2][3]

G cluster_setup Instrument Setup & Calibration cluster_measurement Sample Measurement cluster_calculation Heat Capacity Calculation setup1 Calibrate DSC temperature and heat flow using certified standards setup2 Perform a baseline run with two empty, sealed aluminum pans setup1->setup2 setup3 Run a calibration with a known mass of sapphire as the standard setup2->setup3 meas3 Place the sample and an empty reference pan in the DSC cell setup3->meas3 meas1 Accurately weigh 5-10 mg of This compound meas2 Hermetically seal the sample in an aluminum pan meas1->meas2 meas2->meas3 meas4 Heat at a constant rate (e.g., 10 K/min) under an inert gas flow meas3->meas4 calc1 Record the heat flow difference between the sample and reference meas4->calc1 calc2 Compare the sample's heat flow to that of the sapphire standard calc1->calc2 calc3 Calculate the specific heat capacity (Cp) as a function of temperature calc2->calc3

Caption: Workflow for determining heat capacity using DSC (ASTM E1269).

Detailed Protocol:

  • Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using certified standards (e.g., indium for temperature, sapphire for heat flow).[2]

  • Baseline and Standard Runs: A baseline is established with two empty sample pans. A run with a known mass of sapphire is performed to determine the instrument's heat flow response.[3]

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan serves as the reference.

  • Measurement: The sample and reference pans are heated at a constant rate (e.g., 10 K/min) over the desired temperature range under a continuous flow of an inert purge gas.[3]

  • Data Analysis: The heat capacity of the sample is calculated by comparing the differential heat flow to the sample with the heat flow to the sapphire standard under identical experimental conditions.[2]

Knudsen Effusion Method for Enthalpy of Sublimation

The enthalpy of sublimation (ΔsubH°) can be determined by measuring the vapor pressure of this compound as a function of temperature using the Knudsen effusion method. This technique is well-suited for organic compounds with low volatility. The vapor pressure is related to the rate of mass loss through a small orifice in an effusion cell under high vacuum.

Detailed Protocol:

  • Sample Preparation: A small amount of the crystalline sample is placed in the Knudsen effusion cell.

  • Measurement: The cell is placed in a high-vacuum chamber and heated to a series of well-defined temperatures. The rate of mass loss due to sublimation through the orifice is measured, typically using a thermogravimetric analyzer (TGA) or a quartz crystal microbalance.

  • Vapor Pressure Calculation: The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation.

  • Enthalpy of Sublimation Calculation: The enthalpy of sublimation is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

Computational Thermochemistry: A Predictive and Corroborative Approach

In tandem with experimental measurements, computational chemistry provides a powerful tool for predicting and understanding the thermochemical properties of this compound. High-accuracy composite methods are particularly valuable for obtaining reliable enthalpies of formation.

High-Accuracy Composite Methods (G3, CBS-QB3)

Methods like Gaussian-3 (G3) theory and the Complete Basis Set (CBS-QB3) method are multi-step computational protocols designed to yield highly accurate thermochemical data. These methods systematically approximate the results of very high-level calculations through a series of lower-level computations and empirical corrections.

G cluster_geomopt Geometry Optimization & Frequencies cluster_spe Single-Point Energy Calculations cluster_final Final Energy Calculation opt1 Optimize the molecular geometry (e.g., B3LYP/6-311G(2d,p)) opt2 Perform a vibrational frequency calculation at the same level opt1->opt2 opt3 Obtain Zero-Point Vibrational Energy (ZPVE) and thermal corrections opt2->opt3 final4 Add thermal corrections to obtain enthalpy at 298.15 K opt3->final4 spe1 Perform a series of single-point energy calculations with larger basis sets and higher levels of theory spe2 Extrapolate to the complete basis set limit spe1->spe2 final1 Combine energies from all steps spe2->final1 final2 Add empirical corrections (e.g., for spin-orbit coupling) final1->final2 final3 Calculate the total electronic energy at 0 K final2->final3 final3->final4

Caption: Generalized workflow for high-accuracy composite methods like CBS-QB3.

Detailed Protocol (CBS-QB3 Example):

  • Geometry Optimization and Frequency Calculation: The molecular structure of this compound is optimized using the B3LYP density functional with a moderately large basis set. A vibrational frequency calculation is then performed at the same level of theory to confirm the structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using more accurate methods and larger basis sets.

  • Energy Extrapolation and Correction: The results of these calculations are combined and extrapolated to estimate the energy at the complete basis set limit. Empirical corrections are added to account for remaining deficiencies in the calculations.

  • Enthalpy of Formation Calculation: The total energy is used in an atomization or formation reaction scheme with the calculated energies of the constituent elements in their standard states to determine the gas-phase enthalpy of formation at 0 K. This is then corrected to 298.15 K using the calculated thermal corrections.

Density Functional Theory (DFT) for Other Properties

DFT methods, such as B3LYP with the 6-311+G(2d,p) basis set, provide a cost-effective means to calculate a range of properties, including:

  • Vibrational Frequencies: Used to calculate vibrational contributions to entropy and heat capacity.

  • Rotational Constants: From the optimized geometry, used to calculate rotational contributions to entropy and heat capacity.

  • Electronic Energy: The fundamental output, which is the starting point for all thermochemical calculations.

Data Integration and Validation

A key aspect of this methodological guide is the integration of experimental and computational data. The calculated gas-phase enthalpy of formation can be compared with the experimental value (obtained from the solid-state enthalpy of formation and the enthalpy of sublimation). A close agreement between these values provides strong validation for both the experimental and computational approaches. Similarly, calculated heat capacities can be compared with DSC measurements.

Conclusion

References

Methodological & Application

Synthetic Routes for the Preparation of 4-Amino-3-ethylbenzoic Acid and Its Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Amino-3-ethylbenzoic Acid Derivatives

This compound and its derivatives are valuable scaffolds in medicinal chemistry and materials science. The strategic placement of the amino, ethyl, and carboxylic acid functionalities on the benzene ring provides a versatile platform for the synthesis of a wide array of compounds with diverse biological activities and material properties. These derivatives have been investigated for their potential as antimicrobial agents, and as key intermediates in the synthesis of more complex molecules, including pharmaceuticals and dyes. This guide provides a comprehensive overview of the primary synthetic routes to this compound, along with detailed protocols for its preparation and subsequent derivatization.

Primary Synthetic Strategy: A Two-Step Approach from 3-Ethylbenzoic Acid

The most direct and widely applicable method for the synthesis of this compound involves a two-step sequence starting from commercially available 3-ethylbenzoic acid. This strategy consists of a regioselective nitration followed by a reduction of the nitro group.

Primary Synthetic Route 3-Ethylbenzoic Acid 3-Ethylbenzoic Acid 3-Ethyl-4-nitrobenzoic Acid 3-Ethyl-4-nitrobenzoic Acid 3-Ethylbenzoic Acid->3-Ethyl-4-nitrobenzoic Acid Nitration (HNO3, H2SO4) This compound This compound 3-Ethyl-4-nitrobenzoic Acid->this compound Reduction (e.g., H2/Pd-C, Fe/HCl)

Caption: Primary synthetic route to this compound.

Part 1: Regioselective Nitration of 3-Ethylbenzoic Acid

The introduction of a nitro group at the 4-position of 3-ethylbenzoic acid is a critical step that dictates the final substitution pattern. The ethyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The directing effects of these two groups are synergistic, favoring the introduction of the electrophile at the position ortho to the ethyl group and meta to the carboxylic acid group, which is the C4 position. Steric hindrance from the ethyl group disfavors nitration at the C2 position.

Materials:

  • 3-Ethylbenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Distilled water

  • Sodium bicarbonate (saturated solution)

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 3-ethylbenzoic acid to an excess of concentrated sulfuric acid, ensuring the mixture is well-stirred and cooled in an ice-water bath to maintain a temperature between 0-5 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 3-ethylbenzoic acid over a period of 30-60 minutes, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate of 3-ethyl-4-nitrobenzoic acid will form.

  • Filter the crude product and wash it thoroughly with cold water until the washings are neutral.

  • To purify, dissolve the crude product in a saturated sodium bicarbonate solution, which will deprotonate the carboxylic acid and bring the desired product into the aqueous phase, leaving behind non-acidic impurities.

  • Filter the solution to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid until no more precipitate forms (pH ~2).

  • Collect the purified 3-ethyl-4-nitrobenzoic acid by filtration, wash with cold water, and dry under vacuum.

Parameter Value Reference
Typical Yield80-90%Analogous nitration of methyl benzoate.[1]
Purity>95% after recrystallizationGeneral purification techniques.
Part 2: Reduction of 3-Ethyl-4-nitrobenzoic Acid

The reduction of the nitro group to an amine is a well-established transformation in organic synthesis. Several methods are available, each with its own advantages in terms of yield, selectivity, and environmental impact.

This is often the cleanest and most efficient method, typically affording high yields and purity.

Materials:

  • 3-Ethyl-4-nitrobenzoic acid

  • Palladium on activated carbon (5-10% Pd)

  • Methanol or Ethanol

  • Hydrogen gas

  • Celite®

Procedure:

  • Dissolve 3-ethyl-4-nitrobenzoic acid in methanol or ethanol in a hydrogenation vessel.

  • Carefully add the Pd/C catalyst to the solution.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature until the hydrogen uptake ceases (this can be monitored by a pressure gauge).

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

This classical method is robust and does not require specialized hydrogenation equipment. Iron in the presence of an acid is a common and cost-effective choice.

Materials:

  • 3-Ethyl-4-nitrobenzoic acid

  • Iron powder

  • Concentrated hydrochloric acid

  • Ethanol

  • Water

  • Sodium hydroxide (aqueous solution)

Procedure:

  • In a round-bottom flask, suspend 3-ethyl-4-nitrobenzoic acid in a mixture of ethanol and water.

  • Add iron powder to the suspension.

  • Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

  • Continue refluxing with vigorous stirring for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and filter to remove the iron salts.

  • Neutralize the filtrate with an aqueous solution of sodium hydroxide to precipitate the this compound.

  • Collect the product by filtration, wash with water, and dry. Recrystallization may be necessary for higher purity.

Reducing Agent Conditions Advantages Disadvantages Typical Yield
H₂/Pd-CRoom temp, 1-4 atm H₂High yield, clean reaction, easy work-upRequires specialized hydrogenation equipment>90%[2]
Fe/HCl or Fe/NH₄ClReflux in EtOH/H₂OInexpensive, robustStoichiometric metal waste, work-up can be tedious80-90%[3]
SnCl₂·2H₂OReflux in EtOHMilder than other metal-acid systemsTin waste is toxic85-95%
Na₂S₂O₄Aqueous solutionMild conditionsCan be less efficient for some substratesVariable

Synthesis of this compound Derivatives

Once this compound is synthesized, it can be readily converted into a variety of derivatives by targeting the amino and carboxylic acid functional groups.

Derivatization cluster_0 Amide Derivatives cluster_1 Ester Derivatives cluster_2 N-Aryl Derivatives This compound This compound Amide Amide This compound->Amide Amine, Coupling Agent Ester Ester This compound->Ester Alcohol, Acid Catalyst N-Aryl Amine N-Aryl Amine This compound->N-Aryl Amine Aryl Halide, Cu Catalyst (Ullmann Condensation)

Caption: Derivatization of this compound.

Ester Derivatives

Esterification of the carboxylic acid group is a straightforward process, often achieved through Fischer esterification.

Materials:

  • This compound

  • Ethanol (absolute)

  • Concentrated sulfuric acid

  • Sodium carbonate (saturated solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium carbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography or recrystallization.[4]

Amide Derivatives

The synthesis of amides from the carboxylic acid group typically involves activation of the carboxylate followed by reaction with an amine.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Ammonia (aqueous solution) or Ammonium chloride and a base

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Suspend this compound in anhydrous DCM or THF.

  • Carefully add thionyl chloride or oxalyl chloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for a few hours to form the acid chloride. The progress can be monitored by the cessation of gas evolution.

  • Remove the excess thionyl chloride or oxalyl chloride under reduced pressure.

  • Dissolve the crude acid chloride in an anhydrous solvent and add it dropwise to a cooled, concentrated aqueous ammonia solution with vigorous stirring.

  • Stir for an additional hour at room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amide.

  • Purify by recrystallization.[5]

N-Aryl Derivatives via Ullmann Condensation

The Ullmann condensation is a classic method for forming carbon-nitrogen bonds, allowing for the synthesis of N-aryl derivatives.[6] This reaction involves the coupling of an amine with an aryl halide in the presence of a copper catalyst.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Copper(I) iodide (CuI)

  • A ligand (e.g., L-proline, N,N'-dimethylethylenediamine)

  • A base (e.g., K₂CO₃, Cs₂CO₃)

  • A high-boiling solvent (e.g., DMF, DMSO, NMP)

Procedure:

  • To a reaction vessel, add this compound, the aryl halide, copper(I) iodide, the ligand, and the base.

  • Add the high-boiling solvent and degas the mixture.

  • Heat the reaction mixture to a high temperature (typically 100-160 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and dilute it with water.

  • Acidify the aqueous solution to precipitate the product.

  • Filter the crude product, wash with water, and then purify by column chromatography or recrystallization.[7][8]

Conclusion

The synthetic routes outlined in this guide provide robust and versatile methods for the preparation of this compound and its derivatives. The choice of a specific route or method will depend on the available resources, the desired scale of the synthesis, and the specific derivative being targeted. By carefully controlling the reaction conditions, researchers can efficiently access these valuable compounds for further investigation in drug discovery and materials science.

References

Application Notes & Protocols: The Strategic Use of 4-Amino-3-ethylbenzoic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of medicinal chemistry and drug development, the selection of appropriate starting materials is a critical determinant of synthetic efficiency, molecular diversity, and ultimately, the biological efficacy of the target compounds. 4-Amino-3-ethylbenzoic acid (CAS 51688-75-6) has emerged as a strategic and versatile building block for the synthesis of complex pharmaceutical intermediates.[1][2] Its unique trifunctional architecture—a nucleophilic aromatic amine, a versatile carboxylic acid, and a sterically influential ethyl group—offers chemists a powerful tool for constructing novel molecular scaffolds.

The aniline moiety provides a reactive handle for a multitude of transformations, most notably amide bond formation, diazotization, and N-alkylation. The carboxylic acid function is readily converted into esters, amides, or acid chlorides, serving as a primary anchor point for molecular elaboration. Crucially, the ethyl group at the 3-position provides steric bulk and modulates the electronic properties of the aromatic ring, which can be leveraged to enhance binding affinity, improve selectivity, and fine-tune the pharmacokinetic profile of a drug candidate. This guide provides an in-depth exploration of this compound, detailing its properties, core applications, and a robust protocol for its use in a key synthetic transformation.

Physicochemical Properties & Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 51688-75-6[1][3]
Molecular Formula C₉H₁₁NO₂[1][3]
Molecular Weight 165.19 g/mol [1][3]
Appearance Off-white to light brown crystalline powderGeneric Supplier Data
Purity ≥98%[1]
XLogP3 1.6[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 3[3]

Spectroscopic Characterization (Expected):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), distinct aromatic protons with splitting patterns influenced by the substitution pattern, a broad singlet for the amino (-NH₂) protons, and a downfield singlet for the carboxylic acid (-COOH) proton.

  • ¹³C NMR: The carbon NMR would display signals for the two carbons of the ethyl group, six unique aromatic carbons, and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid.

  • IR Spectroscopy: The infrared spectrum would feature prominent absorption bands corresponding to N-H stretching of the primary amine, C=O stretching of the carboxylic acid, and broad O-H stretching from the acid group. Aromatic C-H and C=C stretching bands would also be present.

Core Application: A Scaffold for Inhibitor of Apoptosis (IAP) Protein Antagonists

A key mechanism by which cancer cells evade programmed cell death (apoptosis) is through the overexpression of Inhibitor of Apoptosis (IAP) proteins, such as XIAP and cIAP1.[4][5] These proteins function by binding to and neutralizing caspases, the key executioner enzymes of apoptosis. A promising therapeutic strategy involves developing small molecules that mimic the N-terminal "AVPI" motif of the endogenous IAP inhibitor, Smac (second mitochondria-derived activator of caspases), to block the IAP-caspase interaction and restore apoptotic signaling.[5][6]

This compound is an exemplary scaffold for the "P3" aromatic moiety in these Smac mimetics.

Causality Behind Its Application:

  • Amine as an Anchor: The 4-amino group serves as the ideal nucleophile for forming a stable amide bond with the P2 residue (e.g., Valine or Alanine) of the Smac mimetic, effectively integrating the benzoic acid moiety into the peptidomimetic backbone.

  • Ethyl Group for Potency: The 3-ethyl substituent projects into a hydrophobic pocket of the IAP's BIR3 domain. This steric interaction can significantly enhance binding affinity and inhibitory potency compared to an unsubstituted analog. This demonstrates a rational design approach where the substituent is not merely a placeholder but a key contributor to biological activity.

References

Application Notes: 4-Amino-3-ethylbenzoic Acid as a Strategic Building Block for Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, medicinal chemists, and drug development professionals.

Introduction: The Versatility of the 4-Amino-3-substituted Benzoic Acid Scaffold

In the landscape of modern medicinal chemistry, the identification and utilization of versatile building blocks are paramount to the efficient discovery of novel therapeutics. The 4-aminobenzoic acid scaffold is a well-established pharmacophore present in numerous approved drugs.[1] Strategic substitution on the aromatic ring can profoundly influence the physicochemical properties and biological activity of the resulting molecules. This guide focuses on the utility of 4-amino-3-ethylbenzoic acid , a valuable, yet perhaps underutilized, building block for the synthesis of potent and selective bioactive compounds. The presence of the amino and carboxylic acid functionalities provides convenient handles for amide bond formation and other key synthetic transformations, while the ethyl group at the 3-position can impart favorable properties such as increased lipophilicity and unique steric interactions with biological targets.

This document provides a comprehensive overview of the application of this compound in the synthesis of a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways. Detailed, field-proven protocols for the synthesis of the building block and its elaboration into a bioactive molecule are presented, alongside a discussion of the underlying scientific rationale.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is essential for its effective application in a synthetic workflow.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂PubChem
Molecular Weight 165.19 g/mol PubChem
CAS Number 51688-75-6PubChem[2]
Appearance Off-white to light brown crystalline powder---
Solubility Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water.---
pKa ~4.5 (carboxylic acid), ~3.5 (anilinium) (Predicted)---

Featured Application: Synthesis of a Potent IRAK4 Inhibitor

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the signal transduction of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[3][4] As a key upstream kinase in the MyD88-dependent signaling pathway, IRAK4 is a high-value target for the development of therapeutics for a range of inflammatory and autoimmune diseases, as well as certain cancers.[5][6]

The this compound scaffold has been successfully incorporated into a series of potent IRAK4 inhibitors, as disclosed in patent literature. The core structure serves as a key fragment that can be elaborated to achieve high affinity and selectivity for the target kinase.

IRAK4 Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical IRAK4 signaling pathway and the point of intervention by a this compound-derived inhibitor.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Transcription Gene Transcription (Inflammatory Cytokines) NFkB->Transcription Inhibitor IRAK4 Inhibitor (4-Amino-3-ethylbenzoic acid derivative) Inhibitor->IRAK4

Caption: IRAK4 Signaling Pathway and Inhibition.

Synthetic Workflow Overview

The synthesis of the target IRAK4 inhibitor from this compound involves a multi-step sequence, including an amide coupling reaction.

Synthetic_Workflow cluster_synthesis Synthetic Pathway Start This compound Intermediate1 Amide Intermediate Start->Intermediate1 Amide Coupling (Pyrimidinyl Amine, Coupling Reagent) Final Target IRAK4 Inhibitor Intermediate1->Final Further Functionalization (if required)

References

Application Note: A Validated HPLC Method for the Quantification of 4-Amino-3-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-Amino-3-ethylbenzoic acid, a key intermediate in pharmaceutical synthesis. The method utilizes a C18 stationary phase with a simple isocratic mobile phase, providing excellent selectivity and sensitivity with UV detection. The protocol has been developed to be efficient and reliable, suitable for quality control and research environments. All procedures are established in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and reproducibility.

Introduction: The Rationale for a Dedicated Method

This compound (AEBA) is a substituted aromatic compound that serves as a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration must be meticulously controlled to ensure the quality, safety, and efficacy of the final drug product. Therefore, a reliable and validated analytical method for its quantification is essential for drug development professionals and quality control laboratories.

This guide provides a comprehensive, step-by-step protocol for an HPLC method tailored for AEBA. The causality behind each experimental choice—from column chemistry to mobile phase pH—is explained, grounding the procedure in fundamental chromatographic principles and the specific physicochemical properties of the analyte.

Analyte Properties and Method Development Strategy

A successful HPLC method is built upon a thorough understanding of the analyte's chemical nature. This compound (C₉H₁₁NO₂) is an amphoteric molecule possessing both a weakly basic amino group (-NH₂) and a weakly acidic carboxylic acid group (-COOH).

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue / Predicted ValueSourceSignificance for HPLC Method
Molecular Formula C₉H₁₁NO₂PubChem[1]Confirms identity.
Molecular Weight 165.19 g/mol PubChem[1]Essential for preparing standard solutions of known molarity.
XLogP3 1.6PubChem[1]Indicates moderate hydrophobicity, suitable for reversed-phase chromatography.
Predicted pKa ~4.25 (for carboxylic acid)Based on 4-Ethylbenzoic acid[2]Critical for selecting mobile phase pH to ensure consistent ionization and retention.
UV Absorption Expected ~230 nm and ~280 nmBased on 4-Aminobenzoic acid[3]Guides the selection of an optimal UV detection wavelength.

The method development strategy is based on reversed-phase chromatography, which is ideal for moderately polar compounds like AEBA. The core objective is to achieve a sharp, symmetrical peak with a reasonable retention time, well-separated from any potential impurities or solvent front interference.

Choice of Stationary Phase: The Role of C18

A C18 (octadecylsilane) column is selected as the stationary phase. This is the most common reversed-phase chemistry and provides a strong hydrophobic interaction mechanism necessary for retaining AEBA from the aqueous-organic mobile phase. The moderate hydrophobicity of AEBA (XLogP3 of 1.6) ensures that it will be sufficiently retained on a C18 column without requiring an excessively high organic content in the mobile phase, which could lead to poor solubility of buffer salts[1].

Mobile Phase Optimization: The Criticality of pH

The mobile phase composition is the most powerful tool for controlling retention and peak shape in reversed-phase HPLC.

  • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.

  • Aqueous Component & pH Control: The ionization state of AEBA's carboxylic acid and amino groups is highly dependent on the mobile phase pH. To ensure consistent retention and avoid peak tailing, the pH must be controlled with a buffer. Based on the predicted pKa of ~4.25 for the carboxylic acid group, setting the mobile phase pH to 2.5-3.0 is optimal. At this pH, the carboxylic acid group will be protonated (neutral), maximizing its hydrophobicity and retention on the C18 column. A buffer of 0.1% phosphoric acid in water is simple, effective, and provides excellent UV transparency[4].

Detector Wavelength Selection

Based on the UV absorption maxima of the structurally similar 4-aminobenzoic acid (226 nm and 278 nm)[3], a detection wavelength of 280 nm is selected. This wavelength provides a good balance of sensitivity and selectivity, minimizing interference from potential impurities and the mobile phase itself. It is recommended to confirm the absorbance maximum by running a UV scan of a standard solution of AEBA in the mobile phase.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)[5]

  • Acetonitrile (HPLC grade)

  • Phosphoric Acid (ACS grade, ~85%)

  • Water (HPLC grade or Milli-Q)

  • 0.45 µm Syringe Filters (for sample preparation)

Instrumentation and Chromatographic Conditions

Table 2: Optimized HPLC Method Parameters

ParameterConditionRationale
HPLC System System with a quaternary pump, autosampler, column oven, and UV/Vis detector.Standard equipment for robust analysis.
Column C18, 4.6 x 150 mm, 5 µm particle sizeProvides good efficiency and resolution for this analyte.
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (40:60, v/v)Isocratic elution for simplicity and reproducibility. pH ~2.5 ensures consistent analyte protonation.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CMaintains stable retention times and improves peak shape.
Detection UV at 280 nmProvides good sensitivity for the aromatic chromophore.
Injection Vol. 10 µLA suitable volume to balance sensitivity and potential for peak overload.
Run Time 10 minutesSufficient to elute the analyte and any late-eluting impurities.
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of mobile phase, add 1.0 mL of phosphoric acid to 600 mL of HPLC-grade water. Mix well. Add 400 mL of acetonitrile and mix thoroughly. Degas the solution before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard and Calibration Curve Solutions: Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with the mobile phase to cover the desired linear range (e.g., 1-100 µg/mL).

  • Sample Solution Preparation: Accurately weigh the sample containing AEBA and dissolve it in a known volume of mobile phase to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter prior to injection to prevent column clogging[6].

Method Validation Protocol (ICH Q2(R1))

A comprehensive validation was performed to demonstrate that the analytical method is suitable for its intended purpose, adhering to ICH guidelines.[6][7][8][9]

G cluster_0 Method Validation Workflow Start Define Validation Protocol Specificity Specificity & Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Generate Validation Report Robustness->Report G cluster_workflow Quantification Workflow prep Prepare Standards & Samples inject Inject into HPLC System prep->inject acquire Acquire Chromatograms (Peak Area Data) inject->acquire calibrate Generate Calibration Curve (Peak Area vs. Conc.) acquire->calibrate calculate Calculate Sample Conc. Using Regression Equation calibrate->calculate

References

Experimental setup for the nitration of 4-Amino-3-ethylbenzoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of 4-Amino-3-ethyl-5-nitrobenzoic Acid: A Guided Experimental Protocol

Abstract & Introduction

Nitrated aromatic compounds, particularly substituted nitrobenzoic acids, are pivotal building blocks in medicinal chemistry and drug development. Their functional groups offer versatile handles for subsequent chemical modifications, enabling the synthesis of complex heterocyclic systems and pharmacologically active molecules.[1] This application note provides a comprehensive, three-step experimental protocol for the regioselective nitration of 4-Amino-3-ethylbenzoic acid to yield 4-Amino-3-ethyl-5-nitrobenzoic acid.

Direct nitration of aromatic amines is often complicated by the high reactivity of the amino group, which is susceptible to oxidation by strong nitric acid and protonation in the acidic medium, altering its directing influence.[2] To circumvent these challenges and ensure a predictable and high-yield synthesis, this protocol employs a robust protection-nitration-deprotection strategy. The primary amino group is first protected via acetylation, which moderates its activating effect and prevents undesirable side reactions. The subsequent electrophilic aromatic substitution is then performed, followed by hydrolysis to restore the amino group, yielding the desired product with high purity. This guide is designed for researchers in organic synthesis and drug discovery, offering detailed procedural steps, mechanistic insights, and critical safety considerations.

Reaction Scheme & Mechanistic Rationale

The synthesis proceeds through the following three stages:

  • Protection (Acetylation): The nucleophilic amino group of the starting material is acylated using acetic anhydride to form an amide (an acetamido group).

  • Nitration: The protected intermediate, 4-Acetamido-3-ethylbenzoic acid, undergoes electrophilic aromatic substitution using a nitrating mixture of concentrated nitric and sulfuric acids.

  • Deprotection (Hydrolysis): The acetamido group of the nitrated product is hydrolyzed under basic conditions to yield the final product, 4-Amino-3-ethyl-5-nitrobenzoic acid.

Causality of Regioselectivity

The success of this synthesis hinges on controlling the regiochemical outcome of the nitration step. In the protected intermediate (4-Acetamido-3-ethylbenzoic acid), three substituents influence the position of the incoming electrophile (the nitronium ion, NO₂⁺):

  • -NHCOCH₃ (Acetamido): A moderately activating, ortho, para-director.

  • -CH₂CH₃ (Ethyl): A weakly activating, ortho, para-director.

  • -COOH (Carboxyl): A deactivating, meta-director.

The powerful ortho, para-directing effect of the acetamido group is dominant. The para position is blocked by the carboxyl group. Of the two ortho positions (C3 and C5), the C3 position is already substituted with the ethyl group. Therefore, the nitronium ion is overwhelmingly directed to the C5 position. This outcome is further reinforced by the meta-directing effect of the carboxyl group, which also favors substitution at C5.

Nitration Mechanism

The core nitration reaction is a classic electrophilic aromatic substitution. Sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺).[3][4] The electron-rich aromatic ring of the substrate then attacks the nitronium ion to form a resonance-stabilized carbocation intermediate, known as a sigma complex.[5] Finally, a weak base (like water or the bisulfate ion) removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the nitrated product.[3]

Nitration_Mechanism Figure 1: Mechanism of Electrophilic Nitration cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2: Nucleophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Aromaticity Restoration HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ H2O H₂O HSO4_minus HSO₄⁻ Aromatic Substituted Benzene Ring Sigma Sigma Complex (Carbocation Intermediate) Aromatic->Sigma + NO₂⁺ Product Nitrated Product Sigma->Product - H⁺ (Deprotonation) H_plus H⁺ Workflow Figure 2: Overall Synthesis Workflow cluster_protection Stage 1: Protection cluster_nitration Stage 2: Nitration cluster_deprotection Stage 3: Deprotection & Purification start This compound acetylate Acetylation with Acetic Anhydride start->acetylate precipitate1 Precipitate & Isolate Intermediate 1 acetylate->precipitate1 intermediate1 4-Acetamido-3-ethylbenzoic Acid precipitate1->intermediate1 nitrate Nitration with HNO₃/H₂SO₄ (0-5 °C) intermediate1->nitrate quench Quench on Ice & Isolate Intermediate 2 nitrate->quench intermediate2 4-Acetamido-3-ethyl-5-nitrobenzoic Acid quench->intermediate2 hydrolyze Basic Hydrolysis (e.g., NaOH) intermediate2->hydrolyze acidify Acidify, Precipitate & Filter hydrolyze->acidify purify Recrystallize & Characterize acidify->purify

References

Application Notes & Protocols: Synthesis of Azo Dyes Utilizing 4-Amino-3-ethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 4-Amino-3-ethylbenzoic acid in Azo Dye Synthesis

Azo dyes represent the largest and most versatile class of synthetic colorants, distinguished by the presence of one or more azo groups (–N=N–) that form the core of their chromophoric system.[1] The synthesis of these dyes is a cornerstone of industrial and laboratory organic chemistry, typically involving a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich partner.[2]

This compound is a particularly valuable, though specialized, starting material (diazo component) for creating bespoke azo dyes. Its molecular architecture offers three key points for chemical modification, allowing for precise control over the final dye's properties:

  • The Primary Amino Group (-NH₂): This is the reactive site for diazotization, the essential first step to form the aryldiazonium cation, the electrophile in the subsequent coupling reaction.[3]

  • The Carboxylic Acid Group (-COOH): This moiety significantly influences the dye's solubility, particularly in aqueous or alkaline media. It can also serve as a point of attachment to substrates (e.g., forming ester or amide linkages) and can act as an auxochrome, subtly modifying the color.

  • The Ethyl Group (-CH₂CH₃): This alkyl substituent provides steric bulk and alters the electronic properties of the benzene ring. This can shift the absorption maximum (λmax) of the resulting dye, thereby fine-tuning its color, and can improve the dye's solubility in organic solvents and its fastness properties on certain substrates.[4]

These application notes provide a comprehensive guide for researchers, detailing the underlying chemical principles and offering robust, field-proven protocols for the synthesis of azo dyes using this compound.

The Core Chemistry: A Two-Step Mechanistic Pathway

The synthesis of an azo dye from this compound is a classic example of electrophilic aromatic substitution.[3] The process is logically divided into two critical stages, as depicted below.

Diagram 1: General Synthesis Pathway

Caption: General two-step synthesis of an azo dye.

2.1 Step 1: Diazotization The primary aromatic amine is converted into a diazonium salt. This is achieved by treating this compound with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[5]

Causality: This reaction must be performed at low temperatures (0–5 °C) because aryldiazonium salts are unstable at higher temperatures and can decompose, potentially explosively if allowed to dry.[2][5] The cold temperature ensures the diazonium salt remains in solution, ready for the subsequent coupling step.

2.2 Step 2: Azo Coupling The resulting diazonium salt is a weak electrophile. It readily reacts with an electron-rich aromatic compound, known as the coupling component.[3] Common coupling components include phenols (like 2-Naphthol) and aromatic amines (like N,N-dimethylaniline).[6]

Causality: The pH of the reaction medium is critical.

  • For coupling with phenols: The reaction is typically run under mildly alkaline conditions (pH 7.5–8.5).[7] This deprotonates the phenol to form the more strongly activating phenoxide ion, which is a much better nucleophile for the weak diazonium electrophile.

  • For coupling with aromatic amines: The reaction is run under mildly acidic conditions (pH 4–6). This prevents the diazonium salt from converting to an inactive diazotate species while ensuring the coupling component's amino group remains sufficiently nucleophilic.

Experimental Protocols & Workflow

The following protocols are based on well-established procedures for azo dye synthesis and are adapted for this compound.[7][8][9]

Table 1: Key Reagents and Their Functions
ReagentFormulaMolar Mass ( g/mol )Role in Synthesis
This compoundC₉H₁₁NO₂165.19Diazo Component (Amine Source)
Sodium NitriteNaNO₂69.00Nitrous Acid Precursor
Hydrochloric Acid (conc.)HCl36.46Acid Catalyst; Forms Nitrous Acid
2-NaphtholC₁₀H₈O144.17Coupling Component
Sodium HydroxideNaOH40.00pH Control for Coupling
Sodium ChlorideNaCl58.44Used for "salting out" the product

Diagram 2: Experimental Laboratory Workflow

A Prepare Amine Solution (Dissolve amine in HCl) B Cool to 0-5 °C (Ice Bath) A->B Diazotization C Add NaNO₂ Solution (Slowly, maintain temp) B->C Diazotization E Perform Coupling (Add diazonium salt to coupler) C->E Coupling D Prepare Coupler Solution (Dissolve 2-Naphthol in NaOH) D->E F Isolate Crude Dye (Vacuum Filtration) E->F G Purify Dye (Recrystallization) F->G H Characterize (FTIR, UV-Vis, NMR) G->H

Caption: Experimental workflow for azo dye synthesis.

Protocol 3.1: Diazotization of this compound

Materials:

  • This compound (1.65 g, 0.01 mol)

  • Concentrated Hydrochloric Acid (3 mL)

  • Distilled Water (20 mL)

  • Sodium Nitrite (0.72 g, 0.0105 mol)

  • 100 mL Beaker, 50 mL Erlenmeyer flask, magnetic stirrer, ice bath

Procedure:

  • In the 100 mL beaker, create a slurry of this compound in 15 mL of distilled water.

  • Slowly add 3 mL of concentrated HCl while stirring. Gentle heating may be required to achieve a clear solution.

  • Cool the solution to 0–5 °C in an ice bath using a magnetic stirrer. The hydrochloride salt of the amine may precipitate, which is normal.

  • In the 50 mL Erlenmeyer flask, dissolve the sodium nitrite in 5 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold, stirring amine solution over 10-15 minutes. Crucial: Monitor the temperature closely and ensure it does not rise above 5 °C.[7]

  • After the addition is complete, continue stirring in the ice bath for an additional 20-30 minutes to ensure complete diazotization. The resulting clear solution of 4-carboxy-2-ethylbenzenediazonium chloride should be used immediately in the next step.

Protocol 3.2: Azo Coupling with 2-Naphthol

Materials:

  • 2-Naphthol (1.44 g, 0.01 mol)

  • Sodium Hydroxide (0.8 g, 0.02 mol)

  • Distilled Water (40 mL)

  • 250 mL Beaker, ice bath, stirring rod

Procedure:

  • In the 250 mL beaker, dissolve the sodium hydroxide in 40 mL of distilled water.

  • Add the 2-Naphthol to the NaOH solution and stir until it completely dissolves, forming sodium 2-naphthoxide.

  • Cool this solution to below 5 °C in an ice bath.

  • While maintaining vigorous stirring, slowly add the freshly prepared cold diazonium salt solution (from Protocol 3.1) to the cold 2-naphthoxide solution.

  • An intensely colored precipitate should form immediately. The color will likely be in the orange-to-red range.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

Protocol 3.3: Isolation and Purification of the Azo Dye

Materials:

  • Saturated Sodium Chloride solution

  • Ethanol (for recrystallization)

  • Büchner funnel, filter paper, vacuum flask

Procedure:

  • Allow the reaction mixture to warm to room temperature.

  • To aid precipitation and reduce the dye's solubility, "salt out" the product by adding 10-15 mL of a saturated NaCl solution.

  • Collect the crude dye precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold distilled water to remove residual salts.

  • Air-dry the crude product.

  • Purify the dye by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture. Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form crystals.

  • Filter the purified crystals, wash with a small amount of cold solvent, and dry in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Characterization and Expected Results

The synthesized dye should be characterized to confirm its structure and purity.

Table 2: Characterization Data for a Representative Azo Dye
TechniqueExpected ObservationRationale
Yield 70-90%Azo coupling reactions are typically high-yielding.[4]
Melting Point Sharp, defined rangeA sharp melting point is an indicator of high purity.
UV-Vis Spectroscopy λmax in the visible region (e.g., 450-550 nm)The extended π-conjugation system including the -N=N- chromophore absorbs visible light, giving the compound its color.[10]
FTIR Spectroscopy Peaks at ~1600 cm⁻¹ (N=N stretch), ~3400 cm⁻¹ (O-H stretch, broad), ~1700 cm⁻¹ (C=O stretch of COOH)Confirms the presence of key functional groups in the final dye molecule.
¹H NMR Spectroscopy Aromatic protons, ethyl group signals (triplet & quartet), and acidic protons (OH, COOH)Provides detailed structural information to confirm the final product's identity.

Conclusion

This compound serves as an excellent precursor for the synthesis of custom azo dyes. The protocols outlined provide a robust and reliable methodology for producing these colorants. The presence of the ethyl and carboxylic acid groups offers researchers significant opportunities to modulate the steric and electronic properties of the final dye, enabling the development of new materials for applications in textiles, printing, and biomedical sciences.[1][11]

References

Derivatization of 4-Amino-3-ethylbenzoic acid for GC-MS analysis.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Derivatization of 4-Amino-3-ethylbenzoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Authored by: A Senior Application Scientist

Introduction: The Rationale for Derivatization

This compound is a bifunctional molecule possessing both a primary amine (-NH2) and a carboxylic acid (-COOH) group. These functional groups are polar and capable of hydrogen bonding, which imparts properties such as low volatility and high polarity to the molecule.[1][2] Consequently, direct analysis by Gas Chromatography (GC) is challenging, as the technique requires analytes to be thermally stable and sufficiently volatile to exist in the gas phase.[2][3][4] Injecting this compound directly into a hot GC inlet would likely result in thermal decomposition, poor chromatographic peak shape (tailing) due to interactions with active sites in the system, and inaccurate quantification.[1][2]

To overcome these limitations, chemical derivatization is employed. This process chemically modifies the analyte to create a new compound with properties more suitable for GC analysis.[2][5] The primary goals of derivatizing this compound are to:

  • Increase Volatility: By replacing the active hydrogens on the amine and carboxyl groups with non-polar moieties, hydrogen bonding is eliminated, significantly lowering the boiling point of the analyte.[2][6][7]

  • Enhance Thermal Stability: The resulting derivatives are generally more resistant to thermal degradation in the GC inlet and column.[3][6]

  • Improve Chromatographic Behavior: Derivatization leads to less interaction with the GC column, resulting in sharper, more symmetrical peaks and improved resolution.[1][6]

Strategic Selection of a Derivatization Method

For a molecule with multiple polar functional groups like this compound, a derivatization strategy that can simultaneously modify both the amine and carboxylic acid groups in a single, efficient step is ideal.

  • Esterification & Acylation (Two-Step Approach): One could first perform an esterification (e.g., using methanol and an acid catalyst) to convert the carboxylic acid to a methyl ester, followed by an acylation (e.g., using trifluoroacetic anhydride - TFAA) to convert the amine to an amide.[1][8][9] While effective, this two-step process is more time-consuming and introduces more potential sources of error.

  • Silylation (One-Step Approach): Silylation is the most prevalent and efficient method for compounds containing hydroxyl, carboxyl, and amine functionalities.[2][5] Silylating reagents react with active hydrogens to replace them with a non-polar trimethylsilyl (TMS) group.[6][10] Powerful silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can derivatize both the carboxylic acid and the primary amine in a single heating step.[3][6][11] MSTFA is often preferred because its byproduct, N-methyltrifluoroacetamide, is highly volatile and typically does not interfere with the chromatogram.[3][10][12]

The Chemistry of Silylation

The derivatization process involves a nucleophilic attack on the silicon atom of the silylating agent by the lone pair of electrons on the oxygen (of the carboxyl group) and the nitrogen (of the amine group). This results in the replacement of the acidic protons with TMS groups, forming a silyl ester and a silyl amine, respectively. The addition of a small amount of TMCS acts as a catalyst, enhancing the silylating power of the reagent, especially for less reactive groups like amines.[2][12]

Figure 1. Silylation of this compound cluster_reactants Reactants cluster_process Process cluster_products Products Analyte This compound (with -COOH and -NH2 groups) Reaction Heat (e.g., 70°C, 30 min) in Anhydrous Solvent Analyte->Reaction Reagent MSTFA + 1% TMCS (Silylating Agent) Reagent->Reaction Derivative Di-TMS Derivative (Volatile & Thermally Stable) Reaction->Derivative Increased Volatility Byproduct Volatile Byproducts Reaction->Byproduct

Caption: General reaction scheme for silylation.

Detailed Application Protocol: MSTFA Derivatization

This protocol provides a self-validating system for the consistent and reliable derivatization of this compound. The key to success is the rigorous exclusion of moisture, as silylating reagents readily hydrolyze.[2][13]

Materials and Reagents
  • This compound standard or sample extract

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (MSTFA + 1% TMCS)

  • Anhydrous Pyridine or Anhydrous Acetonitrile

  • Internal Standard (IS) solution (e.g., Benzoic acid-d5, if required for quantification)

  • High-purity Nitrogen gas

  • 2 mL GC vials with PTFE-lined screw caps

  • Microsyringes

  • Heating block or laboratory oven

  • Vortex mixer

Experimental Workflow

Caption: Visual guide to the derivatization protocol.

Step-by-Step Methodology
  • Sample Preparation:

    • Pipette a known volume of the sample solution (or a solution of the standard) into a 2 mL GC vial.

    • Crucial Step: Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas. If water is present in the sample matrix, perform an azeotropic drying step by adding 0.5 mL of methylene chloride and evaporating to dryness again.[12] This ensures all moisture is removed.

  • Derivatization Reaction:

    • To the dried residue in the vial, add 50 µL of anhydrous pyridine. Pyridine acts as an excellent solvent and an acid scavenger for any HCl generated by the TMCS catalyst.

    • Using a fresh microsyringe, add 100 µL of MSTFA + 1% TMCS to the vial. An excess of the silylating reagent is used to drive the reaction to completion.[12]

    • Immediately cap the vial tightly to prevent atmospheric moisture from entering.

    • Vortex the mixture for 30 seconds to ensure complete dissolution and mixing.

    • Place the vial in a heating block or oven set to 70°C for 30 minutes.[1][14]

  • Analysis:

    • After heating, remove the vial and allow it to cool to room temperature.

    • The sample is now ready for analysis. Inject an appropriate volume (typically 1 µL) into the GC-MS system.

GC-MS Instrumental Parameters

The following parameters serve as a robust starting point and should be optimized for your specific instrumentation and analytical goals. The use of a non-polar column is appropriate for the analysis of the non-polar TMS derivative.

Parameter Setting Rationale
GC System
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, ZB-5ms)A standard non-polar column provides excellent separation for TMS derivatives.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas standard for MS applications.
Inlet Temperature 280 °CEnsures rapid and complete vaporization of the derivatized analyte.
Injection Mode Splitless (1 µL injection volume)Maximizes sensitivity for trace-level analysis.
Oven Program Start at 100°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 minA temperature ramp effectively separates the analyte from solvent and byproducts.
MS System
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.[15]
Source Temperature 230 °CStandard source temperature to maintain analyte integrity.
Quadrupole Temp 150 °CStandard quadrupole temperature.
Mass Scan Range 50 - 550 amuA wide scan range ensures capture of the molecular ion and key fragment ions.
Solvent Delay 4-5 minPrevents the high concentration of solvent and derivatizing agent from saturating the detector.

Troubleshooting and Best Practices

  • Symptom: Tailing Peak.

    • Cause: Incomplete derivatization or active sites in the GC inlet/column.

    • Solution: Ensure the sample was completely dry. Increase reaction time or temperature slightly. Use a fresh, deactivated inlet liner and trim the first few centimeters off the GC column.[10]

  • Symptom: Multiple Peaks for the Analyte.

    • Cause: Presence of moisture leading to partially derivatized (mono-TMS) and fully derivatized (di-TMS) products.

    • Solution: Re-evaluate the sample drying procedure. Ensure all solvents and reagents are anhydrous.

  • Symptom: Low or No Response.

    • Cause: The MSTFA reagent has degraded due to moisture exposure.

    • Solution: Use a fresh, unopened vial of MSTFA + 1% TMCS. Store reagents tightly sealed in a desiccator.

References

Application Notes and Protocols for the Investigation of 4-Amino-3-ethylbenzoic Acid as a Potential Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating 4-Amino-3-ethylbenzoic Acid

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to a variety of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a significant goal in pharmaceutical research.

Benzoic acid derivatives are a well-established class of compounds with a wide range of biological activities, including anti-inflammatory properties. The structural features of these molecules, particularly the substitution pattern on the aromatic ring, can significantly influence their pharmacological effects. This document focuses on this compound, a small molecule with structural similarities to known anti-inflammatory agents. While direct evidence of its anti-inflammatory activity is not yet established in the public domain, its chemical architecture suggests a plausible basis for such properties.

These application notes provide a comprehensive guide for the synthesis, characterization, and evaluation of this compound as a potential anti-inflammatory agent. The protocols outlined below are designed to enable researchers to investigate its mechanism of action and preclinical efficacy in a systematic and scientifically rigorous manner.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂PubChem[1]
Molecular Weight 165.19 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 51688-75-6PubChem[1]

Proposed Mechanism of Action: A Hypothesis for Investigation

Based on the structure-activity relationships of other aminobenzoic acid derivatives, it is hypothesized that this compound may exert its anti-inflammatory effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). The general mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves blocking the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.

The proposed signaling pathway for the anti-inflammatory action of this compound is depicted in the following diagram:

Proposed Anti-inflammatory Mechanism of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate for Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins produces Inflammation Inflammation (Pain, Swelling, Redness) Prostaglandins->Inflammation mediates Test_Compound This compound Test_Compound->COX2 inhibits

Caption: Proposed mechanism of this compound as a COX-2 inhibitor.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound and its subsequent evaluation in both in vitro and in vivo models of inflammation.

Protocol 1: Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from commercially available materials. This involves the nitration of 3-ethylbenzoic acid followed by the reduction of the nitro group to an amine.

  • Materials: 3-ethylbenzoic acid, fuming nitric acid, concentrated sulfuric acid, ice bath, beaker, magnetic stirrer.

  • Procedure:

    • In a fume hood, cool a mixture of concentrated sulfuric acid and fuming nitric acid in an ice bath.

    • Slowly add 3-ethylbenzoic acid to the cooled acid mixture with constant stirring.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours.

    • Carefully pour the reaction mixture over crushed ice to precipitate the product.

    • Filter the solid, wash with cold water until the washings are neutral, and dry to obtain 3-ethyl-4-nitrobenzoic acid.

  • Materials: 3-Ethyl-4-nitrobenzoic acid, tin(II) chloride dihydrate or iron powder, concentrated hydrochloric acid, sodium hydroxide, ethanol, reflux apparatus.

  • Procedure:

    • Dissolve 3-ethyl-4-nitrobenzoic acid in ethanol in a round-bottom flask.

    • Add an excess of the reducing agent (e.g., tin(II) chloride dihydrate or iron powder) and concentrated hydrochloric acid.

    • Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide to precipitate the tin or iron hydroxides.

    • Filter the mixture and concentrate the filtrate to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

The overall synthetic workflow is illustrated below:

Synthesis of this compound Start 3-Ethylbenzoic acid Step1 Nitration (HNO₃, H₂SO₄) Start->Step1 Intermediate 3-Ethyl-4-nitrobenzoic acid Step1->Intermediate Step2 Reduction (SnCl₂/HCl or Fe/HCl) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Protocol 2: In Vitro Evaluation of Anti-inflammatory Activity

This assay will determine the ability of this compound to inhibit the activity of the COX-2 enzyme.

  • Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), COX-2 inhibitor screening kit (fluorometric or colorimetric), 96-well plates, plate reader, this compound, positive control (e.g., celecoxib).

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

    • In a 96-well plate, add the COX-2 enzyme, assay buffer, and the diluted test compound or positive control.

    • Pre-incubate the plate at the recommended temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate (arachidonic acid).

    • Measure the fluorescence or absorbance at the appropriate wavelength over time using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

This assay assesses the ability of the test compound to suppress the production of pro-inflammatory cytokines in immune cells.

  • Materials: Murine macrophage cell line (e.g., RAW 264.7), cell culture medium and supplements, lipopolysaccharide (LPS), this compound, ELISA kits for TNF-α and IL-6, 24-well cell culture plates.

  • Procedure:

    • Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

    • Collect the cell culture supernatants.

    • Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

    • Analyze the data to determine the dose-dependent effect of the test compound on cytokine production.

Protocol 3: In Vivo Evaluation of Anti-inflammatory Activity

This is a widely used and reproducible model of acute inflammation.[1][2]

  • Animals: Male Wistar rats or Swiss albino mice.

  • Materials: this compound, vehicle (e.g., 0.5% carboxymethyl cellulose), carrageenan solution (1% in saline), plethysmometer or digital calipers, positive control (e.g., indomethacin).

  • Procedure:

    • Fast the animals overnight before the experiment.

    • Divide the animals into groups: vehicle control, positive control, and different dose groups of this compound.

    • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

    • Administer the vehicle, positive control, or test compound orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

The experimental workflow for the in vivo study is as follows:

In Vivo Anti-inflammatory Evaluation Workflow cluster_prep Preparation cluster_treatment Treatment and Induction cluster_assessment Assessment Animal_Acclimatization Animal Acclimatization and Fasting Grouping Animal Grouping (Control, Positive, Test) Animal_Acclimatization->Grouping Initial_Measurement Initial Paw Volume Measurement Grouping->Initial_Measurement Drug_Administration Drug/Vehicle Administration Initial_Measurement->Drug_Administration Carrageenan_Injection Carrageenan Injection (Induction of Edema) Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (at time intervals) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition of Edema) Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for carrageenan-induced paw edema model.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner. The following tables provide templates for summarizing the results from the proposed experiments.

Table 1: In Vitro COX-2 Inhibition

CompoundIC₅₀ (µM)
This compoundValue to be determined
Celecoxib (Positive Control)Value to be determined

Table 2: Effect on LPS-Induced Cytokine Production in RAW 264.7 Cells

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control-ValueValue
LPS (1 µg/mL)-ValueValue
This compound + LPSConc. 1ValueValue
This compound + LPSConc. 2ValueValue
This compound + LPSConc. 3ValueValue

Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

TreatmentDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-Value-
Indomethacin (Positive Control)DoseValueValue
This compoundDose 1ValueValue
This compoundDose 2ValueValue
This compoundDose 3ValueValue

Conclusion and Future Directions

These application notes provide a foundational framework for the systematic investigation of this compound as a potential anti-inflammatory agent. The successful execution of these protocols will provide valuable insights into its biological activity and mechanism of action. Positive results from these initial studies would warrant further preclinical development, including more comprehensive toxicological evaluations and pharmacokinetic studies, to fully assess its therapeutic potential. The exploration of novel chemical entities like this compound is essential for the continued advancement of anti-inflammatory therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-3-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-3-ethylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic rationale behind procedural choices, offering field-proven insights to ensure the integrity and reproducibility of your results.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound (4A3EBA) is not trivial, primarily due to the directing effects of the functional groups on the aromatic ring. Achieving high yields requires careful control over reaction conditions to ensure regioselectivity and prevent the formation of unwanted byproducts. The most reliable and scalable approach involves the synthesis of a suitable precursor, 3-ethyl-4-nitrobenzoic acid, followed by a high-yield reduction of the nitro group.

Below is a diagram illustrating the primary synthetic pathway discussed in this guide.

Synthesis_Workflow A Ethylbenzene B Nitration (HNO₃/H₂SO₄) A->B Step 1 C p-Nitroethylbenzene B->C Isomer Separation D Oxidation (e.g., KMnO₄) C->D Step 2 E 3-Ethyl-4-nitrobenzoic acid D->E F Reduction (e.g., H₂ / Pd-C) E->F Step 3 G This compound (Final Product) F->G

Caption: Recommended synthetic workflow for this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing probable causes and actionable solutions.

Question: My final product yield is significantly lower than expected after the nitro-group reduction. What are the likely causes and how can I fix this?

Answer: A low yield in the final catalytic hydrogenation step is a common problem. Let's break down the potential causes and solutions in a systematic way.

Probable Cause 1: Catalyst Inactivity or Poisoning

The palladium on carbon (Pd/C) catalyst is susceptible to deactivation.[1] Sulfur-containing compounds, halides, or other impurities from previous steps can poison the catalyst surface, drastically reducing its efficacy.

  • Solution:

    • Ensure Precursor Purity: Recrystallize the 3-ethyl-4-nitrobenzoic acid intermediate before the reduction step to remove any potential poisons.

    • Use Fresh Catalyst: Always use a fresh, high-quality Pd/C catalyst. If using an older batch, consider performing a test reaction on a small scale first.

    • Proper Handling: Do not expose the catalyst to air for extended periods. For reactions involving Raney Nickel, which is pyrophoric, it must be kept under a solvent like ethanol at all times.[2]

Probable Cause 2: Incomplete Reaction

The reaction may not have gone to completion due to insufficient hydrogen pressure, inadequate reaction time, or poor mixing.

  • Solution:

    • Optimize Hydrogen Pressure: While atmospheric pressure can work, moderate pressure (e.g., 0.7 MPa or ~100 psi) often ensures a more efficient and complete reaction.[1][3]

    • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to track the disappearance of the starting material. Continue the reaction until the nitro-compound spot is no longer visible.[1]

    • Ensure Efficient Stirring: Vigorous stirring is crucial to ensure proper contact between the substrate, the catalyst, and the hydrogen gas.

Probable Cause 3: Product Loss During Workup

The product, being an amino acid, is amphoteric and can have significant solubility in both acidic and aqueous phases, leading to losses during extraction and isolation.

  • Solution:

    • Careful pH Adjustment: After filtering off the catalyst, the product is typically isolated by adjusting the pH of the filtrate. Acidify the solution carefully to the isoelectric point of this compound to maximize precipitation.

    • Thorough Extraction: If the product remains in solution, extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate) to recover dissolved product.

Troubleshooting_Low_Yield Start Low Yield in Reduction Step Check1 Is the catalyst fresh and handled properly? Start->Check1 Action1 Use fresh catalyst. Ensure inert handling. Check1->Action1 No Check2 Was the reaction monitored to completion (TLC)? Check1->Check2 Yes Action1->Check2 Action2 Increase reaction time and/or hydrogen pressure. Check2->Action2 No Check3 Was the workup pH carefully controlled? Check2->Check3 Yes Action2->Check3 Action3 Adjust pH to isoelectric point. Perform multiple extractions. Check3->Action3 No Success Yield Improved Check3->Success Yes Action3->Success

Caption: Diagnostic flowchart for troubleshooting low reduction yields.

Question: I am observing the formation of byproducts during the synthesis of the 3-ethyl-4-nitrobenzoic acid precursor. How can I improve the selectivity?

Answer: Byproduct formation, particularly from over-nitration or side-chain oxidation, is a key challenge in synthesizing the precursor.

Probable Cause 1: Over-Nitration

The nitration of ethylbenzene can lead to the formation of dinitro-isomers if the reaction conditions are too harsh.

  • Solution:

    • Temperature Control: Perform the nitration at a low temperature (e.g., 0–10 °C) by using an ice bath. Add the nitrating mixture (HNO₃/H₂SO₄) dropwise to maintain control over the exothermic reaction.[4]

    • Stoichiometry: Use a precise molar equivalent of nitric acid. An excess of the nitrating agent significantly increases the risk of di-nitration.

Probable Cause 2: Oxidation of the Benzylic Position

During the oxidation of the ethyl group of p-nitroethylbenzene to a carboxylic acid, harsh conditions can lead to ring degradation or other side reactions.

  • Solution:

    • Choice of Oxidant: Potassium permanganate (KMnO₄) under basic conditions followed by acidification is a standard choice. However, the reaction requires careful temperature control (reflux) and monitoring.

    • Reaction Time: Over-refluxing can lead to decomposition. Monitor the reaction by TLC or GC to determine the optimal reaction time for the consumption of the starting material.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most effective method for reducing the nitro group to an amine in the final step?

A1: Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is generally the most effective and cleanest method, often providing yields well above 90%.[1][3] An alternative method is reduction using metals in acidic media, such as tin (Sn) and hydrochloric acid (HCl), but this requires a more demanding workup to remove metal salts and typically results in lower yields (around 60-80%).[5]

Reduction MethodTypical YieldKey AdvantagesKey Disadvantages
H₂ / Pd-C >95%[1][3]High yield, clean reaction, easy catalyst removal.Requires hydrogenation equipment, catalyst can be pyrophoric.
Sn / HCl 60-80%[5]Does not require specialized pressure equipment.Generates metallic waste, requires tedious workup.
Fe / NH₄Cl ~80%[6]Inexpensive reagents, environmentally safer than Sn/HCl.Can be slow, generates iron sludge.

Q2: How critical is the purification of the intermediate, 3-ethyl-4-nitrobenzoic acid?

A2: It is highly critical. As mentioned in the troubleshooting section, impurities from the nitration and oxidation steps can act as catalyst poisons during the final reduction. Recrystallization of the nitro-intermediate from a suitable solvent system (e.g., ethanol/water) is strongly recommended to ensure high purity, which directly translates to a higher yield and cleaner final product.

Q3: Can I perform the synthesis on the ester of the benzoic acid and hydrolyze it at the end?

A3: Yes, this is a very common and often advantageous strategy. Starting with an ester like ethyl 4-aminobenzoate can improve solubility in organic solvents used during the reaction steps.[2] The final step would then be a simple ester hydrolysis (e.g., using NaOH or LiOH) to yield the desired carboxylic acid. This can sometimes simplify purification of intermediates. However, it adds an extra step to the overall synthesis.

Section 4: Detailed Experimental Protocol

This protocol details the final, critical step of the synthesis: the reduction of 3-ethyl-4-nitrobenzoic acid.

Protocol: Catalytic Hydrogenation of 3-Ethyl-4-nitrobenzoic acid

Materials:

  • 3-Ethyl-4-nitrobenzoic acid (1.0 eq)

  • Methanol (or Ethanol)

  • 5% or 10% Palladium on Carbon (Pd/C) catalyst (approx. 1-2 mol%)

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) gas (for inerting)

  • Parr Hydrogenator or similar pressure vessel

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

Procedure:

  • Vessel Preparation: Add 3-ethyl-4-nitrobenzoic acid (e.g., 10.0 g, 1.0 eq) and methanol (e.g., 150 mL) to a suitable pressure reaction vessel.[1]

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the Pd/C catalyst to the vessel. Safety Note: Pd/C can be pyrophoric, especially after use. Do not allow the dry catalyst to come into contact with flammable solvents in the presence of air.

  • Inerting: Seal the reaction vessel. Purge the vessel 3-5 times with nitrogen gas to remove all oxygen, followed by 3-5 purges with hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 0.7 MPa / 100 psi).[1] Begin vigorous stirring and heat the reaction to a moderate temperature (e.g., 50-60°C).[1]

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure as it is consumed. The reaction is typically complete within 4-10 hours. Progress can be confirmed by taking a small aliquot (after carefully depressurizing and re-inerting the vessel) and analyzing it by TLC.

  • Workup: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional methanol to ensure all product is recovered. Safety Note: The recovered catalyst on the Celite pad is highly pyrophoric and should not be allowed to dry. Quench it immediately by submerging it in water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The product can be further purified by recrystallization from a suitable solvent like water or an ethanol/water mixture to give a light-colored solid. The expected yield should be >95%.

References

Technical Support Center: Purification of Crude 4-Amino-3-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-Amino-3-ethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. The following sections are structured to offer practical, experience-driven advice to help you achieve high purity for your downstream applications.

Understanding the Molecule: Key Properties of this compound

Before diving into purification techniques, it is crucial to understand the physicochemical properties of this compound, as these properties dictate the most effective purification strategies.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂--INVALID-LINK--[1]
Molecular Weight 165.19 g/mol --INVALID-LINK--[1]
Appearance Solid (Expected)General knowledge
pKa (Predicted)Due to the presence of both an acidic carboxylic acid group and a basic amino group, the molecule is amphoteric. The exact pKa values are not readily available in the searched literature, but can be estimated to be around 2-5 for the carboxylic acid and 9-10 for the anilinium ion.
Solubility The presence of polar amino and carboxylic acid functional groups suggests solubility in polar solvents.[2] The ethyl group introduces some nonpolar character. Solubility is expected to be temperature-dependent.[3]General chemical principles

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of crude this compound in a question-and-answer format.

Recrystallization Issues

Question 1: My crude this compound is not dissolving in the hot recrystallization solvent. What should I do?

Answer:

This is a common issue that can arise from several factors:

  • Insufficient Solvent: You may not have added enough solvent. Add small increments of the hot solvent until the solid dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution.[4]

  • Inappropriate Solvent Choice: The selected solvent may not be a good choice for your compound. This compound has both polar (amino and carboxylic acid) and non-polar (ethyl and benzene ring) characteristics. A single solvent may not be ideal. Consider using a solvent pair. For instance, you could dissolve the compound in a "good" solvent like hot ethanol or methanol, and then add a "poor" solvent like water or a non-polar solvent like heptane dropwise until the solution becomes slightly cloudy (the point of saturation).[2]

  • Insoluble Impurities: Your crude product may contain insoluble impurities. If a significant portion of your compound has dissolved but some solid remains, this is likely the case. In this situation, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool and crystallize.[3]

Question 2: No crystals are forming even after my solution has cooled to room temperature. What are the possible reasons and how can I induce crystallization?

Answer:

The absence of crystal formation is typically due to either the solution being too dilute (excess solvent was used) or the solution being supersaturated. Here are several techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

  • Seeding: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[2]

  • Reducing Solvent Volume: If you suspect you've used too much solvent, you can gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again.

  • Further Cooling: If room temperature is not low enough to induce crystallization, try placing the flask in an ice bath. Lowering the temperature will further decrease the solubility of your compound.[5]

Question 3: My compound has "oiled out" instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is too concentrated, causing the compound to precipitate out of solution too quickly. To remedy this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional hot solvent to decrease the concentration.

  • Allow the solution to cool much more slowly. You can do this by insulating the flask or placing it in a warm water bath that is allowed to cool to room temperature. Slower cooling encourages the formation of an ordered crystal lattice rather than an amorphous oil.[5]

General Purity Issues

Question 4: After purification, my this compound is still colored (e.g., yellow or brown). How can I remove colored impurities?

Answer:

Colored impurities are common in organic synthesis and can often be removed by treating the crude product with activated charcoal.

  • Procedure: After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient). The highly porous surface of the charcoal will adsorb the colored impurities.

  • Caution: Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower recovery yield.

  • Removal: After a brief heating with the charcoal, perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[2]

Question 5: I suspect my crude product contains both acidic and basic impurities. Is there a more effective method than recrystallization alone?

Answer:

Yes, in this case, an acid-base extraction is a highly effective purification technique. This method leverages the amphoteric nature of this compound.[6][7][8]

  • Principle: You can dissolve the crude mixture in an organic solvent (like diethyl ether or ethyl acetate). By washing with a weak acid (e.g., dilute HCl), you can protonate and extract basic impurities into the aqueous layer. Subsequently washing with a weak base (e.g., sodium bicarbonate solution) will deprotonate your acidic this compound, causing it to move into the aqueous layer as its carboxylate salt, leaving neutral impurities behind in the organic layer. The aqueous layer containing your product can then be isolated and re-acidified to precipitate the pure this compound, which can be collected by filtration.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

A1: The impurities will largely depend on the synthetic route used. However, common impurities can include:

  • Starting materials: Unreacted starting materials from the synthesis.

  • Over-alkylation products: Similar to the over-bromination seen in related syntheses, there is a possibility of di-ethylated or other poly-alkylated byproducts.

  • Isomers: Depending on the directing effects of the substituents during synthesis, other isomers of amino-ethylbenzoic acid could be formed.

  • Reagents and catalysts: Residual reagents, catalysts, or their byproducts from the reaction.

Q2: What is a good starting solvent for the recrystallization of this compound?

A2: Given the polar nature of the amino and carboxylic acid groups, polar protic solvents are a good starting point. Ethanol, methanol, or a mixture of ethanol and water are excellent candidates.[10] A good approach is to test the solubility of a small amount of your crude material in various solvents at room temperature and with heating to find a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold.[3]

Q3: How can I assess the purity of my final product?

A3: Several analytical techniques can be used to determine the purity of your this compound:

  • Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be depressed and broaden the melting range.[4]

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for assessing purity. A pure sample will show a single major peak. There are established HPLC methods for separating isomers of aminobenzoic acid which can be adapted for your compound.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and reveal the presence of impurities.

Q4: What is a typical recovery yield for the purification of this compound?

A4: The recovery yield will vary depending on the initial purity of your crude material and the purification method used. A well-optimized recrystallization can typically yield recoveries of 70-90%. Acid-base extractions can also be very efficient, but some product loss is inevitable with each transfer and separation step.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

This protocol is a general guideline and may need to be optimized for your specific crude material.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Use a hot plate and stir bar for efficient dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Induce Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy. This indicates that the saturation point has been reached.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To encourage the growth of larger crystals, you can insulate the flask.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Protocol 2: Purification by Acid-Base Extraction

This protocol is designed to separate acidic, basic, and neutral impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.

  • Removal of Basic Impurities: Add a 1 M HCl solution to the separatory funnel, shake vigorously, and allow the layers to separate. Drain the lower aqueous layer. Repeat this wash.

  • Extraction of the Product: Add a 1 M NaHCO₃ solution to the organic layer in the separatory funnel. Shake well to convert the this compound to its water-soluble sodium salt. Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat this extraction to ensure all the product is transferred to the aqueous phase.

  • Precipitation of Pure Product: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl dropwise while stirring until the solution is acidic (test with pH paper). The pure this compound should precipitate out of the solution.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Visual Workflows

Troubleshooting_Decision_Tree cluster_no_crystals cluster_oiling_out cluster_colored start Recrystallization Issue? no_crystals No Crystals Forming? start->no_crystals Yes oiling_out Oiling Out? start->oiling_out Yes colored_product Product is Colored? start->colored_product Yes scratch Scratch Flask no_crystals->scratch seed Add Seed Crystal no_crystals->seed concentrate Concentrate Solution no_crystals->concentrate cool_further Cool in Ice Bath no_crystals->cool_further reheat Reheat Solution oiling_out->reheat charcoal Add Activated Charcoal colored_product->charcoal add_solvent Add More Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool hot_filter_charcoal Hot Filter charcoal->hot_filter_charcoal

References

Identifying common byproducts in 4-Amino-3-ethylbenzoic acid synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Amino-3-ethylbenzoic Acid

Welcome to the technical support guide for the synthesis of this compound (4A3EBA), a critical building block in pharmaceutical and advanced material sciences. The purity of 4A3EBA is paramount for the success of downstream applications. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, focusing on the identification, mitigation, and troubleshooting of process-related byproducts.

Section 1: Overview of the Synthetic Pathway

The most prevalent and industrially viable synthesis of this compound involves a two-step process starting from 3-ethylbenzoic acid:

  • Electrophilic Nitration: 3-ethylbenzoic acid is nitrated using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (–NO₂) onto the aromatic ring, primarily yielding 4-nitro-3-ethylbenzoic acid.

  • Reduction: The intermediate nitro compound is then reduced to the corresponding amino group (–NH₂) to yield the final product, this compound. Common reduction methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid systems (e.g., Sn/HCl).[1][2]

Each of these steps presents unique challenges regarding selectivity and reaction completion, which are the primary sources of impurities.

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 3-EBA 3-Ethylbenzoic Acid 4-N-3-EBA 4-Nitro-3-ethylbenzoic Acid 3-EBA->4-N-3-EBA HNO₃, H₂SO₄ 4-A-3-EBA This compound 4-N-3-EBA->4-A-3-EBA [H] (e.g., H₂/Pd-C)

Caption: General two-step synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect?

A: Byproducts typically arise from two main sources:

  • Isomeric Impurities: Formed during the nitration step due to incomplete regioselectivity. The most common isomer is 2-nitro-3-ethylbenzoic acid , and potentially 4-ethyl-3-nitrobenzoic acid if the starting material is contaminated with 4-ethylbenzoic acid.[3]

  • Incomplete Reduction Impurities: Formed during the reduction of the nitro group. These can include highly colored species such as nitroso , azoxy , and azo compounds, which can form if the reduction is not driven to completion.[2]

  • Unreacted Starting Materials: Residual 3-ethylbenzoic acid or 4-nitro-3-ethylbenzoic acid can be present if the reactions are incomplete.

Q2: How do reaction conditions in the nitration step affect purity?

A: Temperature and acid concentration are critical.

  • Temperature: Nitration is a highly exothermic reaction. Poor temperature control (typically kept between 0-30°C) can lead to the formation of undesired dinitro or trinitro byproducts and increase the formation of minor isomers.[4]

  • Acid Concentration: The use of concentrated sulfuric acid is essential to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.[4][5] Using dilute acids will result in significantly lower reaction rates and incomplete conversion.

Q3: My final product has a yellow or orange tint. What is the likely cause?

A: A persistent color in the final product is a classic indicator of impurities from the reduction step. Even trace amounts of diazotized or azoxy compounds, which are highly chromophoric, can discolor the material.[2] This suggests that the reduction of the nitro intermediate was incomplete.

Section 3: Troubleshooting Guide: Byproduct Identification & Mitigation

Problem 1: Isomeric Impurities Detected in Final Product

  • Root Cause Analysis: The carboxylic acid (–COOH) group on the benzoic acid ring is an electron-withdrawing, meta-directing group, while the ethyl (–CH₂CH₃) group is an electron-donating, ortho, para-directing group.[4] During nitration of 3-ethylbenzoic acid, these effects are competitive. The nitronium electrophile (NO₂⁺) is directed to positions activated by the ethyl group and not strongly deactivated by the carboxyl group. The primary site of attack is C4 (para to the ethyl group), but a significant byproduct can arise from attack at C2 (ortho to the ethyl group).

Nitration_Regioselectivity Start 3-Ethylbenzoic Acid + HNO₃/H₂SO₄ Major 4-Nitro-3-ethylbenzoic Acid (Desired Product) Start->Major Para to Ethyl group (Major Pathway) Minor 2-Nitro-3-ethylbenzoic Acid (Isomeric Byproduct) Start->Minor Ortho to Ethyl group (Minor Pathway)

Caption: Regioselectivity in the nitration of 3-ethylbenzoic acid.

  • Identification Protocol: HPLC Analysis High-Performance Liquid Chromatography (HPLC) is the preferred method for separating and quantifying isomeric impurities.[6][7]

    • Column: Use a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid) is effective. Isomers of aminobenzoic acid can be well-separated using mixed-mode chromatography which utilizes both reversed-phase and ion-exchange mechanisms.[6]

    • Detection: UV detection at approximately 254 nm or 280 nm.

    • Sample Prep: Dissolve a precisely weighed sample in the mobile phase or a compatible solvent like methanol.

    • Analysis: The isomeric byproduct will appear as a distinct peak with a different retention time from the main this compound peak. Quantify using an area normalization method or a certified reference standard.

  • Mitigation Strategies:

    • Temperature Control: Maintain a low reaction temperature (0-10°C) during the addition of the nitrating mixture to enhance selectivity.

    • Purification: The most effective way to remove isomeric impurities is through careful recrystallization of either the nitro intermediate or the final amino product. A solvent system of ethanol/water or isopropanol/water often provides good separation.

Problem 2: Colored Impurities and Incomplete Reduction

  • Root Cause Analysis: The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. If the reducing agent is depleted, the catalyst is poisoned, or reaction time is insufficient, stable, colored intermediates can persist or dimerize to form byproducts like azoxy and azo compounds.

Reduction_Pathway Nitro R-NO₂ (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Dimer R-N=N(O)-R (Azoxy) R-N=N-R (Azo) Nitroso->Dimer Condensation Amine R-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->Dimer Dimerization/ Condensation

Caption: Simplified reduction pathway showing byproduct formation points.

  • Identification Protocol: TLC Monitoring & UV-Vis

    • Thin-Layer Chromatography (TLC): Monitor the reaction's progress.

      • Stationary Phase: Silica gel 60 F254 plates.

      • Mobile Phase: A mixture like ethyl acetate/hexanes (e.g., 30:70) can typically separate the non-polar nitro starting material from the highly polar amino product.

      • Visualization: UV light at 254 nm. The reaction is complete when the spot corresponding to the nitro intermediate (higher Rf) is no longer visible.

    • UV-Vis Spectroscopy: Colored impurities like azo compounds have distinct visible light absorptions, which can be detected spectrophotometrically.

  • Mitigation Strategies:

    • Catalyst Quality (for Catalytic Hydrogenation): Use a fresh, active catalyst (e.g., 5-10% Pd/C). Ensure the catalyst is not poisoned by sulfur or other contaminants.

    • Sufficient Reducing Agent: When using metal/acid systems like Sn/HCl or Fe/HCl, ensure a sufficient molar excess of the metal is used to drive the reaction to completion.[2]

    • Reaction Time & Temperature: Allow the reaction to proceed until TLC analysis confirms the complete disappearance of the starting material. Gentle heating may be required for some reduction methods.[1]

    • Decolorization: If the final product is colored, it can often be purified by treating a solution of the crude product with activated carbon, followed by hot filtration and recrystallization.

Section 4: Data Summary & Purity Analysis

Maintain a rigorous record of your analytical results to track purity across different batches and troubleshooting attempts.

Table 1: Example HPLC Purity Analysis Log

Batch IDRetention Time (min)Peak Area (%)IdentitySpecification
4A3EBA-0014.520.45%2-Amino-3-ethylbenzoic acid≤ 0.5%
5.8899.20%This compound ≥ 99.0%
8.150.25%4-Nitro-3-ethylbenzoic acid≤ 0.3%
Other0.10%Unknown≤ 0.2%

References

Technical Support Center: A Troubleshooting Guide for Reactions of 4-Amino-3-ethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Amino-3-ethylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges encountered during its use, providing practical, experience-driven solutions in a direct question-and-answer format. Our aim is to not only offer solutions but also to explain the underlying chemical principles to empower you in your experimental work.

Section 1: Starting Material and Solubility Issues

Question: My this compound appears discolored. Can I still use it?

The appearance of a yellow to tan color in this compound is not uncommon and is often due to minor oxidation or the presence of trace impurities from its synthesis.[1] For many applications, this slight discoloration may not significantly impact the reaction outcome. However, for high-purity applications, such as in the final steps of pharmaceutical synthesis, purification by recrystallization is recommended. The purity can be assessed by techniques like NMR spectroscopy or by measuring its melting point, which for the pure compound is in the range of 164-172 °C.[1]

Question: I'm having trouble dissolving this compound. What are the best solvents?

This compound, like other aminobenzoic acids, has amphoteric properties due to the presence of both a basic amino group and an acidic carboxylic acid group. Its solubility is therefore highly dependent on the pH of the solution and the polarity of the solvent.[2]

For Organic Reactions:

  • Polar Aprotic Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are generally good choices for dissolving this compound for reactions like amide couplings or Suzuki couplings.[3]

  • Alcohols: Methanol and ethanol can also be used, particularly for reactions like esterification.[4]

For Aqueous Solutions:

  • Acidic Conditions: In acidic solutions (e.g., aqueous HCl), the amino group is protonated to form an ammonium salt, which is generally more water-soluble.[5]

  • Basic Conditions: In basic solutions (e.g., aqueous NaOH or NaHCO₃), the carboxylic acid group is deprotonated to form a carboxylate salt, which also exhibits increased water solubility.

It is crucial to consider the compatibility of the solvent and pH with your intended reaction. For instance, using a strong base to dissolve the compound might interfere with subsequent reactions that are base-sensitive.

Section 2: Troubleshooting Common Reactions

This compound is a versatile intermediate. Below, we address issues that may arise during common transformations of its functional groups.

Amide Coupling Reactions (Formation of Amides from the Carboxylic Acid)

Question: My amide coupling reaction is sluggish or not going to completion. What could be the problem?

Several factors can lead to incomplete amide coupling reactions:

  • Insufficient Activation: The carboxylic acid needs to be activated for the nucleophilic attack by the amine. Ensure your coupling reagent (e.g., HATU, HOBt/EDC) is fresh and used in the correct stoichiometric amount.

  • Base Incompatibility: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is often required to neutralize the acid formed during the reaction and to deprotonate the amine.[3] Ensure the base is not sterically hindering the reaction and is added in an appropriate amount.

  • Steric Hindrance: The ethyl group at the 3-position can introduce some steric hindrance. If your amine is also sterically bulky, the reaction rate may be significantly reduced. In such cases, you might need to increase the reaction temperature or use a more potent coupling reagent.

Question: I am observing multiple spots on my TLC plate during an amide coupling reaction. What are these side products?

The formation of multiple products is a common issue. Potential side products include:[3]

  • Anhydride Formation: The activated carboxylic acid can react with another molecule of this compound to form an anhydride.

  • Side Reactions of the Coupling Reagent: Some coupling reagents can form stable adducts that appear as separate spots on the TLC.

  • Racemization: If you are using a chiral amine, the reaction conditions might be causing racemization.

To minimize these side products, it is advisable to add the coupling reagent to the mixture of the carboxylic acid and the amine at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature.

Reactions Involving the Amino Group (e.g., Diazotization, Acylation)

Question: I am attempting a diazotization of the amino group, but I am getting a low yield of the diazonium salt. Why?

Successful diazotization requires careful control of reaction conditions:

  • Temperature Control: The reaction must be kept cold (typically 0-5 °C) to prevent the unstable diazonium salt from decomposing.

  • Acid Concentration: A sufficient amount of a strong acid, like hydrochloric acid, is necessary to protonate the nitrous acid and to form the diazonium salt.[6]

  • Purity of Sodium Nitrite: Use a fresh, high-purity source of sodium nitrite.

Question: My N-acylation reaction is giving me a mixture of N-acylated and N,O-diacylated products. How can I improve selectivity?

The amino group is generally more nucleophilic than the hydroxyl group of the carboxylic acid. However, under certain conditions, especially with highly reactive acylating agents and in the presence of a strong base, you might observe some acylation at the carboxylic acid to form a mixed anhydride, which can then react further. To favor N-acylation:

  • Protect the Carboxylic Acid: The most straightforward approach is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) before performing the N-acylation. The ester can be subsequently hydrolyzed if the free acid is desired.

  • Control Stoichiometry: Use a slight excess of the amine relative to the acylating agent.

  • Choice of Base: Use a milder base, such as pyridine or triethylamine.

Section 3: Purification Challenges

Question: I am having difficulty purifying my product by recrystallization. It is "oiling out". What should I do?

"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the concentration of the solute is too high for crystal lattice formation to occur. To address this:

  • Reheat and Add More Solvent: Reheat the mixture until the oil redissolves. Then, add more of the "good" solvent to decrease the saturation and allow the solution to cool more slowly.

  • Change the Solvent System: The boiling point of your solvent might be too high. Consider using a solvent with a lower boiling point or a different solvent pair.

  • Scratching: Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod. This creates nucleation sites for crystal growth.

Question: No crystals are forming upon cooling. What are the possible causes and solutions?

The failure of crystals to form is a common issue in recrystallization. Here are some troubleshooting steps:

  • Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod.

  • Seed Crystals: If you have a small amount of the pure product, adding a "seed crystal" to the cooled solution can initiate crystallization.

  • Excess Solvent: You may have used too much solvent. Try to evaporate some of the solvent by gently heating the solution or by passing a stream of nitrogen over it, and then allow it to cool again.

  • Cooling Rate: If the solution was cooled too rapidly, crystal formation might be inhibited. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Section 4: Analytical Monitoring

Question: How can I effectively monitor the progress of my reaction involving this compound?

Thin-Layer Chromatography (TLC) is an excellent initial technique for monitoring reaction progress.[3]

TLC Troubleshooting Table

ProblemPotential CauseRecommended Solution
Streaking or elongated spots The sample may be overloaded.Prepare a more diluted sample for spotting.
The compound is highly polar.Add a small amount of acetic acid to the mobile phase to suppress the ionization of the carboxylic acid.[3]
Reactant and product spots have very similar Rf values The chosen mobile phase is not providing adequate separation.Experiment with different solvent systems of varying polarity. A co-spot (spotting both the reaction mixture and the starting material in the same lane) can help differentiate between the reactant and product.[3]
Multiple new spots appear Formation of side products or intermediates.This could indicate side reactions. It is important to identify these by other techniques like LC-MS.

For more quantitative analysis and to confirm the identity of your products, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation of the final product.

Visualizing the Workflow: A Troubleshooting Logic Diagram

The following diagram illustrates a general troubleshooting workflow for a reaction involving this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Reactions cluster_reaction Reaction Phase cluster_troubleshooting Troubleshooting Phase Start Reaction Start Monitor Monitor by TLC/LC-MS Start->Monitor Problem Problem Identified? Monitor->Problem Incomplete Incomplete Reaction Problem->Incomplete Yes SideProducts Side Products Observed Problem->SideProducts Yes PurificationIssue Purification Issues Problem->PurificationIssue Yes Success Reaction Successful Problem->Success No CheckReagents CheckReagents Incomplete->CheckReagents Check Reagent Quality & Stoichiometry OptimizeConditions OptimizeConditions SideProducts->OptimizeConditions Optimize Temperature, Base, or Solvent RecrystallizationHelp RecrystallizationHelp PurificationIssue->RecrystallizationHelp Consult Recrystallization Guide CheckReagents->Monitor OptimizeConditions->Monitor RecrystallizationHelp->Success

Caption: A logical workflow for troubleshooting common issues in reactions.

References

Optimizing reaction conditions for the amination of 3-ethylbenzoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amination of 3-ethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this transformation. Here, we will address common challenges and provide in-depth troubleshooting strategies in a practical question-and-answer format. Our focus is on providing not just protocols, but a deeper understanding of the underlying chemical principles to empower you to optimize your reaction conditions effectively.

Introduction: Navigating the Amination of 3-Ethylbenzoic Acid

The introduction of an amino group to the 3-ethylbenzoic acid scaffold is a critical step in the synthesis of a wide range of pharmaceutical intermediates and biologically active molecules.[1] The electronic properties and steric hindrance imparted by the ethyl and carboxylic acid groups present unique challenges that require careful consideration of the chosen synthetic route. This guide will explore several common amination strategies, from classic multi-step sequences to modern catalytic methods, and provide troubleshooting advice for each.

Diagram: Strategic Approaches to the Amination of 3-Ethylbenzoic Acid

cluster_start Starting Material cluster_methods Amination Strategies cluster_product Product 3-Ethylbenzoic Acid 3-Ethylbenzoic Acid Halogenation Halogenation 3-Ethylbenzoic Acid->Halogenation e.g., NBS, NCS Nitration Nitration 3-Ethylbenzoic Acid->Nitration HNO3/H2SO4 Amide Formation Amide Formation 3-Ethylbenzoic Acid->Amide Formation 1. SOCl2 2. NH3 Acyl Azide Formation Acyl Azide Formation 3-Ethylbenzoic Acid->Acyl Azide Formation 1. SOCl2 2. NaN3 Buchwald-Hartwig Buchwald-Hartwig Halogenation->Buchwald-Hartwig Pd-catalyzed Ullmann Ullmann Halogenation->Ullmann Cu-catalyzed Aminated 3-Ethylbenzoic Acid Derivative Aminated 3-Ethylbenzoic Acid Derivative Buchwald-Hartwig->Aminated 3-Ethylbenzoic Acid Derivative Ullmann->Aminated 3-Ethylbenzoic Acid Derivative Reduction Reduction Nitration->Reduction Reduction->Aminated 3-Ethylbenzoic Acid Derivative Hofmann Rearrangement Hofmann Rearrangement Amide Formation->Hofmann Rearrangement Aminated Product\n(decarboxylated) Aminated Product (decarboxylated) Hofmann Rearrangement->Aminated Product\n(decarboxylated) Curtius Rearrangement Curtius Rearrangement Acyl Azide Formation->Curtius Rearrangement Curtius Rearrangement->Aminated Product\n(decarboxylated)

Caption: Key synthetic routes for the amination of 3-ethylbenzoic acid.

Section 1: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen bonds.[2][3][4] It involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine in the presence of a base.[5][6] For 3-ethylbenzoic acid, this would typically involve a pre-functionalized substrate, such as a halogenated derivative.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Buchwald-Hartwig reaction on a bromo-3-ethylbenzoic acid derivative is sluggish and gives low yields. What are the likely causes?

A1: Low yields in Buchwald-Hartwig aminations can often be attributed to several factors. Here’s a troubleshooting guide:

  • Catalyst System:

    • Palladium Precursor: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high quality. Older or improperly stored reagents can be less active.

    • Ligand Choice: The choice of phosphine ligand is critical.[3] For electron-rich aryl halides, bulky, electron-rich ligands like XPhos, SPhos, or BrettPhos are often more effective. The steric hindrance from the ethyl group on your substrate may necessitate a bulkier ligand to promote reductive elimination.

    • Catalyst Loading: While lower catalyst loadings are desirable, for challenging substrates, increasing the palladium and ligand loading (e.g., from 1-2 mol% to 5 mol%) can improve conversion.

  • Base Selection:

    • The strength and identity of the base are crucial.[3] Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are commonly used.[7] If you are using a weaker base like K₂CO₃, it may not be sufficient to deprotonate the amine or the intermediate palladium complex.

  • Solvent and Temperature:

    • Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene, dioxane, and THF are common choices. Ensure your solvent is freshly distilled or from a sure-seal bottle.

    • The reaction temperature may need optimization. While some modern catalyst systems work at room temperature, others require heating (e.g., 80-110 °C).

Q2: I am observing significant amounts of a hydrodehalogenated byproduct (3-ethylbenzoic acid). How can I minimize this?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.[2] It occurs when the aryl halide is reduced instead of coupling with the amine. Here’s how to address it:

  • Water Content: Rigorously exclude water from your reaction. Moisture can lead to the formation of palladium hydride species that promote hydrodehalogenation.

  • Base Quality: Poor quality or wet base can be a source of water. Ensure your base is freshly opened or properly stored in a desiccator.

  • Reaction Time: Prolonged reaction times at high temperatures can lead to catalyst decomposition and an increase in side reactions. Monitor your reaction by TLC or LC-MS and work it up once the starting material is consumed.

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination of a Halogenated 3-Ethylbenzoic Acid Derivative

ParameterRecommended ConditionRationale
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)Commonly available and effective palladium sources.
Ligand XPhos, SPhos, or BrettPhos (1.2-1.5 eq. to Pd)Bulky, electron-rich ligands that are effective for a wide range of substrates.[3]
Base NaOtBu or K₃PO₄ (1.5-2.0 eq.)Strong, non-nucleophilic bases that promote the catalytic cycle.[7]
Solvent Anhydrous, deoxygenated Toluene or DioxaneAprotic solvents that are compatible with the reaction conditions.
Temperature 80-110 °CMay be necessary for less reactive aryl halides.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from oxygen.

Section 2: Copper-Catalyzed Amination (Ullmann Condensation)

The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[8][9] While it often requires harsher conditions (higher temperatures and polar aprotic solvents) than palladium-catalyzed methods, it can be a cost-effective alternative.[10]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Ullmann reaction is not proceeding to completion, even at high temperatures. What can I do?

A1: Incomplete conversion in Ullmann reactions is a frequent issue. Consider the following:

  • Copper Source and Stoichiometry:

    • Traditionally, stoichiometric amounts of copper powder were used.[8] Modern protocols often use catalytic amounts of copper salts (e.g., CuI, Cu₂O) in the presence of a ligand.

    • If using copper powder, ensure it is activated (e.g., by washing with dilute acid to remove surface oxides).

  • Ligand Assistance: The use of ligands such as 1,10-phenanthroline or L-proline can significantly accelerate the reaction and allow for lower reaction temperatures.

  • Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are typically required to achieve the necessary reaction temperatures.[8] Ensure your solvent is of high purity.

Q2: I am struggling with the purification of my product from the copper catalyst and ligand. Any suggestions?

A2: Removing copper residues can be challenging. Here are some tips:

  • Work-up Procedure: After the reaction, quenching with aqueous ammonia can help to complex the copper and facilitate its removal into the aqueous phase during extraction.

  • Filtration: Passing the crude reaction mixture through a plug of silica gel or celite can help to remove insoluble copper species.

  • Chelating Agents: In difficult cases, washing the organic layer with a solution of a chelating agent like EDTA can be effective.

Section 3: Hofmann and Curtius Rearrangements

These rearrangement reactions provide a pathway to an amine with one less carbon atom.[11][12][13] For 3-ethylbenzoic acid, this would involve conversion to the corresponding amide (for the Hofmann rearrangement) or acyl azide (for the Curtius rearrangement), followed by rearrangement to an isocyanate intermediate which is then hydrolyzed to the amine.[14][15][16]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: In my Hofmann rearrangement of 3-ethylbenzamide, I am getting a significant amount of the starting carboxylic acid as a byproduct. Why is this happening?

A1: The formation of the carboxylic acid is due to the hydrolysis of the starting amide under the strongly basic reaction conditions.[17] This is a common side reaction, especially with aromatic amides.[18]

  • Temperature Control: While higher temperatures can favor the rearrangement over hydrolysis, excessive heat can lead to decomposition. Careful temperature control is key.

  • Reaction Time: Minimize the reaction time to reduce the extent of hydrolysis. Monitor the reaction closely and quench it as soon as the starting amide is consumed.

  • Alternative Reagents: Consider using milder conditions. For example, using N-bromosuccinimide (NBS) and a strong organic base like DBU in methanol can lead to the formation of a carbamate, which can then be hydrolyzed to the amine under milder conditions.[16]

Q2: My Curtius rearrangement is giving a low yield of the desired amine. What are the potential pitfalls?

A2: The Curtius rearrangement is generally a high-yielding reaction, so low yields often point to issues with the formation of the acyl azide or the subsequent work-up.[12][14]

  • Acyl Azide Formation: The acyl azide is typically formed from the corresponding acyl chloride and sodium azide. Ensure the acyl chloride is freshly prepared or of high purity, as hydrolysis will prevent the formation of the azide.

  • Isocyanate Trapping: The intermediate isocyanate is highly reactive. If water is used to trap the isocyanate and form the amine, ensure the hydrolysis goes to completion. Alternatively, trapping the isocyanate with an alcohol (like t-butanol) to form a Boc-protected amine can provide a more stable product that is easier to purify.

Diagram: Troubleshooting Low Yield in Buchwald-Hartwig Amination

cluster_catalyst Catalyst Troubleshooting cluster_base Base Troubleshooting cluster_conditions Conditions Troubleshooting cluster_side_reactions Side Reaction Troubleshooting start Low Yield in Buchwald-Hartwig Reaction catalyst Check Catalyst System start->catalyst base Evaluate Base start->base conditions Optimize Reaction Conditions start->conditions side_reactions Investigate Side Reactions start->side_reactions catalyst_quality Is Pd precursor fresh? catalyst->catalyst_quality base_strength Is the base strong enough? (e.g., NaOtBu, K3PO4) base->base_strength solvent Is the solvent anhydrous and deoxygenated? conditions->solvent hydrodehalogenation Hydrodehalogenation observed? (Exclude H2O) side_reactions->hydrodehalogenation ligand_choice Is the ligand appropriate? (e.g., bulky, electron-rich) catalyst_quality->ligand_choice catalyst_loading Increase catalyst loading? ligand_choice->catalyst_loading solution Optimized Reaction catalyst_loading->solution base_quality Is the base anhydrous? base_strength->base_quality base_quality->solution temperature Optimize temperature? solvent->temperature time Monitor reaction time? temperature->time time->solution other_byproducts Other byproducts? (Characterize and identify) hydrodehalogenation->other_byproducts other_byproducts->solution

Caption: A decision tree for troubleshooting low yields in Buchwald-Hartwig amination.

Section 4: Nitration and Reduction

A traditional approach to introducing an amino group on an aromatic ring is through nitration followed by reduction.[19] For 3-ethylbenzoic acid, the directing effects of the ethyl (ortho-, para-directing) and carboxylic acid (meta-directing) groups must be considered.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the expected regioselectivity for the nitration of 3-ethylbenzoic acid?

A1: The ethyl group is an activating, ortho-, para-director, while the carboxylic acid is a deactivating, meta-director. The positions ortho to the ethyl group are 2 and 4. The positions meta to the carboxylic acid are 5. The position para to the ethyl group is 6. Therefore, you can expect a mixture of isomers, with the major products likely being 3-ethyl-4-nitrobenzoic acid and 3-ethyl-6-nitrobenzoic acid. The formation of 3-ethyl-2-nitrobenzoic acid and 3-ethyl-5-nitrobenzoic acid is also possible. Careful optimization of the nitrating conditions (temperature, concentration of acids) and thorough purification will be necessary to isolate the desired isomer.

Q2: My reduction of the nitro group is incomplete. What are the best methods?

A2: Several methods can be used for the reduction of an aromatic nitro group.

  • Catalytic Hydrogenation: This is often the cleanest method. Catalysts like Pd/C, PtO₂, or Raney Nickel under a hydrogen atmosphere are effective. Ensure the catalyst is active and the system is free of catalyst poisons.

  • Metal/Acid Reduction: A common method involves using metals like Sn, Fe, or Zn in the presence of an acid like HCl.[20] This method is robust but can require a more involved work-up to remove the metal salts.

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst (e.g., Pd/C) can be a milder alternative to using hydrogen gas.

If the reduction is incomplete, you can try increasing the catalyst loading, hydrogen pressure, or reaction time.

Conclusion

The amination of 3-ethylbenzoic acid offers a variety of synthetic pathways, each with its own set of challenges and advantages. A thorough understanding of the reaction mechanisms and potential side reactions is paramount for successful optimization. This guide provides a starting point for troubleshooting common issues. We encourage you to use these principles to guide your experimental design and achieve your desired synthetic outcomes.

References

Technical Support Center: Purification of 4-Amino-3-ethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven answers and protocols for removing color impurities from 4-Amino-3-ethylbenzoic acid (CAS 51688-75-6)[1][2]. Our focus is on delivering practical, reliable solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is my sample of this compound yellow or brown instead of off-white?
Q2: What are the primary methods for removing these color impurities?

A: The two most effective and widely used methods for decolorizing organic solids like this compound are:

  • Treatment with Activated Carbon (Charcoal): This is a powerful adsorption technique ideal for removing large, colored polymeric or oxidized molecules.[6]

  • Recrystallization: This classic purification technique separates the desired compound from impurities based on differences in solubility.

Often, a combination of these two methods—activated carbon treatment followed by recrystallization—yields the best results for heavily discolored samples.

Q3: How do I decide whether to use activated carbon, recrystallization, or both?

A: The choice depends on the severity of the discoloration and the desired final purity.

  • For slightly off-white or pale yellow samples: A single, carefully executed recrystallization from an appropriate solvent is often sufficient.

  • For distinctly yellow, tan, or brown samples: Pre-treating the solution with activated carbon before recrystallization is highly recommended. The carbon will adsorb the bulk of the colored impurities, allowing the subsequent crystallization to be more effective at removing any remaining soluble impurities.

Below is a decision-making workflow to guide your choice.

G start Impure, Colored This compound decision1 Assess Color Intensity start->decision1 proc1 Perform Single Recrystallization (See Protocol 2) decision1->proc1  Slightly Colored (Pale Yellow) proc2 Use Activated Carbon + Recrystallization (See Protocol 1) decision1->proc2  Heavily Colored (Yellow/Brown) decision2 Is Product Colorless? proc1->decision2 proc2->decision2 end_good Purity Goal Met decision2->end_good Yes end_bad Product Still Colored decision2->end_bad No end_bad->proc2 Re-process

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Guide

Q1: I performed a recrystallization, but my final product is still colored. What went wrong?

A: This is a common issue with several potential causes:

  • High Impurity Load: The concentration of colored impurities may be too high for a single recrystallization to remove effectively. The impurities may have co-precipitated with your product. Solution: Repeat the purification, but this time, perform an activated carbon treatment (Protocol 1) before recrystallization.

  • Cooling Too Quickly: Rapid cooling traps impurities within the crystal lattice. Solution: Allow the hot, filtered solution to cool slowly to room temperature on a benchtop, insulated with a beaker or watch glass, before moving it to an ice bath. Slower crystal growth is key to higher purity.

  • Solvent Choice: The chosen solvent might not be optimal. An ideal solvent should dissolve the compound well when hot but poorly when cold, while the impurities should remain soluble even when cold. Solution: Refer to the Solvent Selection Table below and consider a different solvent or a solvent pair.

Q2: After using activated carbon, my product yield was extremely low. Why did this happen?

A: The most likely cause is the use of too much activated carbon. While highly effective at adsorbing large colored molecules, activated carbon can also adsorb your desired product, especially if used in excess.[7]

  • The Causality: Activated carbon has a vast, porous surface area that adsorbs organic molecules via van der Waals forces.[7][8][9] It preferentially adsorbs larger, more complex molecules (the colored impurities) over smaller ones (your product), but this selectivity is not absolute.[10][9]

  • Solution: Use activated carbon sparingly. A good starting point is 1-2% of the mass of your crude compound (e.g., 100-200 mg of carbon for 10 g of product). It is better to use a small amount and repeat the treatment if necessary than to use too much and sacrifice your yield.

Q3: My product was colorless after purification, but it turned yellow again after a few weeks in storage. How can I prevent this?
  • Prevention Strategy:

    • Dry Thoroughly: Ensure the final product is completely free of residual solvent.

    • Use Inert Atmosphere: Store the purified solid in a tightly sealed amber glass vial. For long-term storage or for highly sensitive applications, flush the vial with an inert gas like nitrogen or argon before sealing.

    • Store in a Cool, Dark Place: Keep the vial in a refrigerator or freezer and away from direct light to minimize thermal and photo-oxidation.[5]

Detailed Experimental Protocols

Protocol 1: Decolorization with Activated Carbon & Recrystallization

This protocol is the most robust method for heavily discolored samples.

Workflow Diagram:

G cluster_0 Activated Carbon + Recrystallization Workflow a 1. Dissolve crude solid in minimum hot solvent b 2. Add activated carbon (1-2% w/w) a->b c 3. Swirl and heat briefly (2-5 min) b->c d 4. Perform hot gravity filtration to remove carbon c->d e 5. Cool filtrate slowly to induce crystallization d->e f 6. Isolate crystals via vacuum filtration e->f g 7. Wash with cold solvent and dry thoroughly f->g

Caption: Step-by-step workflow for decolorization and recrystallization.

Methodology:

  • Solvent Selection: Choose an appropriate solvent from the table below. Water or ethanol are excellent starting points.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent and heat the mixture to a gentle boil while stirring to dissolve the solid. Add the minimum amount of hot solvent required for complete dissolution.

  • Carbon Treatment: Remove the flask from the heat source. Caution: Never add activated carbon to a boiling liquid, as violent bumping can occur. Add a small amount of powdered activated carbon (1-2% of the solute's weight).

  • Adsorption: Gently swirl the flask and heat it again for 2-5 minutes to ensure maximum adsorption of impurities.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the activated carbon. The goal is to prevent the desired compound from crystallizing prematurely in the funnel.

  • Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation & Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals thoroughly under vacuum.

Protocol 2: Standard Recrystallization

Use this protocol for slightly colored samples where carbon treatment is not required.

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a suitable solvent (see table below) and heat the mixture to a gentle boil, adding just enough hot solvent to fully dissolve the solid.

  • Hot Filtration (Optional): If any insoluble particulate matter is visible, perform a hot gravity filtration as described in Protocol 1, Step 5.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod if necessary.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small portion of ice-cold solvent, and dry under vacuum.

Data Presentation

Table 1: Recrystallization Solvent Selection Guide

The selection of an appropriate solvent is critical for successful recrystallization. The ideal solvent dissolves the compound sparingly at room temperature but readily at its boiling point.[11][12]

SolventBoiling Point (°C)Suitability for this compoundNotes & Rationale
Water 100Excellent The molecule's polar amino and carboxylic acid groups suggest good solubility in hot water, which decreases significantly upon cooling.[11][12] This is a green, safe, and effective choice.
Ethanol 78Good A common choice for polar organic molecules.[11] It may be necessary to use a solvent pair (e.g., ethanol/water) to reduce solubility at cold temperatures for better yield.
Methanol 65Good Similar to ethanol but with a lower boiling point. Often provides good results.[13]
Ethyl Acetate 77Moderate Can be effective, but solubility might be high even at room temperature, potentially leading to lower recovery. May work well as part of a solvent system with an anti-solvent like hexanes.
Acetone 56Fair Its low boiling point can sometimes make it difficult to maintain a saturated solution during hot filtration.
Hexanes/Heptane 69 / 98Poor (as primary solvent) These are nonpolar solvents and are unlikely to dissolve the polar target compound. However, they are excellent as "anti-solvents" when used in a solvent pair with a more polar solvent like ethanol or ethyl acetate.

References

Stability issues of 4-Amino-3-ethylbenzoic acid in solution.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Amino-3-ethylbenzoic acid

Introduction

Welcome to the technical support guide for this compound (4A3EBA). This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their work. This compound, a substituted aromatic aminobenzoic acid, serves as a versatile building block in organic synthesis and pharmaceutical development.[1][2] However, like many aromatic amines, its stability in solution can be a critical factor for experimental success, reproducibility, and the integrity of downstream applications.

This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying chemical principles governing the stability of 4A3EBA, empowering you to anticipate and mitigate potential issues in your research. While specific stability data for this compound is not extensively published, the information herein is grounded in established principles for aminobenzoic acids and other aromatic amines.[3][4][5]

Troubleshooting Guide: Common Stability Issues

Q1: My solution of this compound has turned yellow/brown upon storage. What is causing this discoloration and is my compound degraded?

Answer:

This is the most frequently encountered issue with aromatic amines in solution. The discoloration is almost certainly due to oxidative degradation .

  • Causality (The "Why"): The primary amino group (-NH₂) on the aromatic ring is susceptible to oxidation.[4][6] This process can be initiated by atmospheric oxygen, trace metal ion contaminants, or exposure to light (photo-oxidation). The initial oxidation products can further react and polymerize to form highly colored conjugated impurities. Even minor degradation (1-2%) can produce intensely colored byproducts, making the solution appear significantly degraded. P-aminobenzoic acid (PABA), a closely related compound, is known to discolor on exposure to air and light.[7][8]

  • Troubleshooting & Verification:

    • Analytical Confirmation: The first step is to confirm degradation and quantify the remaining parent compound. Do not rely on visual inspection alone. Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Procedure: Compare a freshly prepared standard of 4A3EBA to your discolored solution. The appearance of new peaks, often broad and poorly resolved, alongside a decrease in the peak area of the parent compound, confirms degradation.

  • Mitigation Strategies:

    • Solvent Choice: Prepare solutions fresh whenever possible. If storage is necessary, use deoxygenated solvents (e.g., sparged with nitrogen or argon).

    • Inert Atmosphere: Store the solution under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.

    • Light Protection: Store solutions in amber glass vials or wrap containers in aluminum foil to protect them from light.[8] Photons can provide the activation energy needed to initiate oxidative reactions.[4]

    • Temperature Control: Store solutions at reduced temperatures (e.g., 2-8°C or -20°C) to slow the rate of degradation. Ensure the compound does not precipitate at these temperatures.[1][2]

    • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA can be beneficial, though its compatibility with your experimental system must be verified.

Q2: I am observing new peaks in my HPLC chromatogram after leaving my 4A3EBA solution at a specific pH. How does pH affect stability?

Answer:

The stability of this compound is highly dependent on pH due to its amphoteric nature, possessing both a weakly basic amino group and a weakly acidic carboxylic acid group.[3][7] Degradation under acidic or basic conditions is typically due to hydrolysis , although pH can also influence the rate of oxidation.

  • Causality (The "Why"):

    • Acidic Conditions (Low pH): In strongly acidic solutions, while the amino group is protonated and thus less susceptible to oxidation, the overall molecule can be subjected to acid-catalyzed hydrolysis, although this is generally less common for the core structure unless ester or amide derivatives are present. Studies on related compounds show that degradation kinetics are highly pH-dependent.[9][10] For p-aminobenzoic acid (PABA), degradation is reportedly slower at lower pH.[11][12]

    • Alkaline Conditions (High pH): In basic solutions, the carboxylic acid group is deprotonated. More importantly, the free amino group is more susceptible to oxidation. The rate of photolysis for PABA has been shown to be higher at elevated pH because the anionic form is more vulnerable to photo-oxidation.[10]

  • Troubleshooting & Verification (Forced Degradation Study): To understand the stability profile of your compound in your specific formulation, a forced degradation study is essential.[13][14] This involves intentionally stressing the compound to predict its degradation pathways.

    Experimental Protocol: Acid/Base Forced Degradation

    • Stock Solution: Prepare a 1 mg/mL stock solution of 4A3EBA in a suitable organic solvent (e.g., methanol or acetonitrile).

    • Stress Conditions:

      • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL.

      • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL.

      • Control: Dilute the stock solution with your typical mobile phase or solvent to the same concentration.

    • Incubation: Incubate the samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).

    • Analysis: At each time point, withdraw an aliquot, neutralize it if necessary (e.g., add an equivalent amount of base to the acid sample and vice-versa), and analyze by HPLC.

    • Interpretation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation to clearly identify the primary degradation products without destroying the entire sample.[13]

  • Visualization: Troubleshooting Workflow The following diagram outlines a logical workflow for investigating observed instability.

    G A Instability Observed (e.g., Color Change, New Peaks) B Prepare Fresh Standard (Control) A->B C Analyze Both by HPLC-UV/MS A->C B->C D Compare Chromatograms & Mass Spectra C->D E Is Parent Peak Area Reduced in Sample? D->E F Degradation Confirmed E->F Yes G No Significant Degradation. Issue may be contamination or matrix effect. E->G No H Identify Degradation Conditions (pH, Light, Temp, Air) F->H I Perform Forced Degradation Study (Acid, Base, Peroxide, Light, Heat) H->I J Characterize Degradants (LC-MS, NMR) I->J K Implement Mitigation Strategy: - Adjust pH - Use Amber Vials - Store under Inert Gas - Reduce Temperature J->K

    Caption: Logical workflow for troubleshooting 4A3EBA solution instability.

Q3: Can exposure to laboratory lighting affect my results?

Answer:

Yes, absolutely. Aromatic compounds, particularly those with amino groups like 4A3EBA, are often photosensitive.

  • Causality (The "Why"): Photodegradation occurs when a molecule absorbs light energy, promoting it to an excited state.[11][12] This excited molecule can then undergo various reactions, including dimerization, polymerization, or oxidation, leading to loss of the parent compound. Studies on PABA have extensively documented its photodegradation pathways, which are highly dependent on pH and the solution environment.[9][10][11][12] The primary proposed pathways involve polymerization of intermediates and, to a lesser extent, oxidation of the amino group.[9][10]

  • Mitigation Strategies:

    • Primary Protection: Always use amber glassware or foil-wrapped containers for preparing and storing solutions.

    • Workflow Consideration: Minimize the time that solutions are exposed to direct light on the lab bench or in an autosampler.

    • Photostability Testing: If your application is sensitive, perform a confirmatory photostability study as per ICH Q1B guidelines. This involves exposing the solution to a controlled source of UV and visible light and comparing it to a dark control.

FAQs: Proactive Stability Management

Q1: What are the ideal storage conditions for a stock solution of this compound?

Answer:

Based on the chemical properties of aminobenzoic acids, the following conditions are recommended to maximize shelf-life:

ParameterRecommended ConditionRationale
Solvent Aprotic organic solvent (e.g., DMSO, DMF, Acetonitrile)Minimizes potential for hydrolysis and often provides better solubility.
Temperature ≤ -20°C (Frozen)Drastically reduces the rate of all chemical degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.[4]
Light Amber Vials / DarknessPrevents photodegradation.[8]
Container Tightly sealed glass vialPrevents solvent evaporation and ingress of moisture and air.
Q2: How can I design a robust stability-indicating analytical method for 4A3EBA?

Answer:

A stability-indicating method is one that can accurately quantify the drug substance without interference from its degradation products, impurities, or excipients.[6] HPLC is the most common technique.

  • Method Development Principles:

    • Forced Degradation: First, generate the degradation products by performing forced degradation studies (acid, base, oxidation, heat, light) as described earlier.[13]

    • Chromatographic Separation: Develop an HPLC method (typically reversed-phase) that achieves baseline separation between the parent peak (4A3EBA) and all major degradation peaks.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. This ensures that the main compound peak is not co-eluting with any degradants.

    • Mass Balance: The total amount of drug detected (parent + degradants) should remain reasonably constant throughout the study. This helps to account for all significant products.[4]

  • Visualization: Proposed Degradation Pathways This diagram illustrates potential degradation pathways for 4A3EBA under oxidative and photolytic stress, based on known reactions of similar molecules.

    G cluster_0 Stress Conditions cluster_1 Degradation Products A This compound B Oxidized Intermediates (e.g., Nitroso, Nitro derivatives) A->B Oxidation (O₂, H₂O₂, Metal Ions) D Photodimers / Adducts A->D Photolysis (UV/Vis Light) C Polymeric Species (Colored Impurities) B->C Polymerization D->C Further Reaction

    Caption: Potential degradation pathways for this compound.

Q3: Are there any analytical techniques besides HPLC to monitor stability?

Answer:

While HPLC is the gold standard for quantitative stability analysis, other techniques can be useful:

  • UV-Vis Spectrophotometry: A simple and rapid method to detect the formation of colored degradants. A scan of the discolored solution will likely show an increase in absorbance in the visible region (400-700 nm) compared to a fresh solution. It is excellent for quick qualitative checks but is not specific.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying the exact mass of degradation products, which is a critical step in elucidating degradation pathways.[6][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the structure of major degradation products if they can be isolated in sufficient quantity and purity.

References

Technical Support Center: Scaling the Synthesis of 4-Amino-3-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3-ethylbenzoic acid (CAS 51688-7-6)[1][2]. We will move beyond a simple recitation of steps to provide a robust framework for scaling this process from the bench to pilot scale. Our focus is on anticipating challenges, troubleshooting common issues, and ensuring a safe, efficient, and reproducible synthesis.

The most logical and scalable synthetic route commences with 3-ethylbenzoic acid, proceeding through a two-step sequence: regioselective nitration followed by catalytic hydrogenation.

Overall Synthetic Workflow

The synthesis is a classic two-step process involving electrophilic aromatic substitution followed by reduction.

G A Starting Material: 3-Ethylbenzoic Acid B Step 1: Nitration A->B HNO₃ / H₂SO₄ 0-10 °C C Intermediate: 3-Ethyl-4-nitrobenzoic Acid B->C Controlled Exotherm D Step 2: Reduction C->D H₂ (g), Pd/C Catalyst MeOH or EtOH E Final Product: This compound D->E Catalyst Filtration

Caption: High-level overview of the synthetic pathway.

Part 1: Step 1 - Nitration of 3-Ethylbenzoic Acid

This electrophilic aromatic substitution introduces a nitro group at the C4 position. The ethyl group is an ortho-, para-director, while the carboxylic acid is a meta-director. Both groups direct the incoming electrophile to the C4 and C6 positions. Steric hindrance from the ethyl group typically favors substitution at the C4 position, making this a regioselective transformation.

Detailed Experimental Protocol (Pilot Scale)
  • Reactor Preparation: Charge a 100 L glass-lined reactor with concentrated sulfuric acid (98%, 30 L). Ensure the cooling jacket is operational and set to -5 °C.

  • Substrate Addition: Slowly add 3-ethylbenzoic acid (5.0 kg, 33.3 mol) to the sulfuric acid with vigorous agitation. The internal temperature should be maintained below 20 °C during this addition.

  • Cooling: Cool the resulting solution to 0 °C.

  • Nitrating Mixture Preparation: In a separate vessel, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (68%, 2.6 L, 36.6 mol) to concentrated sulfuric acid (98%, 8 L) while cooling to maintain a temperature below 10 °C.

  • Nitration: Add the nitrating mixture dropwise to the reactor over 4-6 hours, ensuring the internal temperature does not exceed 10 °C. A runaway reaction is a significant hazard here.[3][4]

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 5-10 °C for 1-2 hours. Monitor the reaction progress by HPLC until the starting material is <1%.

  • Quenching: Carefully quench the reaction by slowly transferring the reaction mixture onto a vigorously stirred mixture of ice and water (100 kg ice in 50 L water). The temperature of the quench pot should be kept below 25 °C.

  • Isolation: The precipitated product is collected by filtration, washed with cold water until the washings are neutral (pH 6-7), and then pulled dry.

  • Drying: The crude 3-ethyl-4-nitrobenzoic acid is dried under vacuum at 50-60 °C to a constant weight.

Troubleshooting & FAQs: Nitration Step

Q1: The internal temperature is rising rapidly during the nitrating agent addition, even with full cooling. What should I do? A1: This indicates that the rate of heat generation is exceeding the cooling capacity of your reactor, a precursor to a dangerous thermal runaway.[3][5]

  • Immediate Action: Immediately stop the addition of the nitrating agent.

  • Causality: The most common causes are an excessively high addition rate or insufficient cooling.[5] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient than in laboratory glassware.

  • Solution: Reduce the addition rate significantly. Ensure your cooling system is functioning at maximum capacity. For future batches, consider a more dilute reaction mixture or a lower starting temperature to provide a larger safety margin. Reaction calorimetry studies are highly recommended before scaling up to fully understand the thermal hazard.[6][7]

Q2: My yield is significantly lower than expected. Where could the product have been lost? A2: Low yields in nitration can stem from incomplete reaction, side-product formation, or mechanical losses during work-up.[8]

  • Incomplete Reaction: If the reaction was not monitored to completion (e.g., by TLC or HPLC), unreacted starting material will be lost during the aqueous work-up. Ensure sufficient reaction time after the addition is complete.

  • Poor Agitation: In a large reactor, poor mixing can create "hot spots" where side reactions occur or "dead zones" where the reagents don't mix, leading to an incomplete reaction.[8] Verify that your agitation speed is sufficient for the vessel geometry and volume.

  • Work-up Loss: The desired product has some, albeit limited, solubility in the acidic aqueous phase. Ensure the quench is performed at a low temperature to maximize precipitation. Wash the collected solid with cold water to minimize dissolution.

Q3: HPLC analysis shows two major impurities alongside my desired 3-ethyl-4-nitrobenzoic acid. What are they? A3: The most likely impurities are regioisomers. While the C4 position is favored, some nitration can occur at other positions, primarily C6 (3-ethyl-6-nitrobenzoic acid) and C2 (3-ethyl-2-nitrobenzoic acid). Over-nitration to form dinitro compounds is also possible if conditions are too harsh (e.g., high temperature or excess nitric acid), but less common under controlled conditions.[4][5]

  • Control Strategy: To minimize isomer formation, maintain a low reaction temperature (0-10 °C) and use only a slight excess (1.05-1.1 equivalents) of nitric acid.

  • Purification: These isomers often have very similar physical properties, making them difficult to remove by simple crystallization. If high purity is required at this stage, column chromatography may be necessary, though this is not ideal for large quantities. Often, it is more efficient to carry the isomeric mixture forward and purify the final product, this compound, which may have more favorable crystallization properties.

Part 2: Step 2 - Reduction of 3-Ethyl-4-nitrobenzoic Acid

Catalytic hydrogenation is the preferred industrial method for this transformation due to its high efficiency, clean reaction profile, and the avoidance of large volumes of metallic waste associated with stoichiometric reductants like tin or iron.[9][10][11]

Detailed Experimental Protocol (Pilot Scale)
  • Reactor Setup: To a 200 L hydrogenation reactor, add methanol (100 L) and the crude 3-ethyl-4-nitrobenzoic acid (10.0 kg, 50.7 mol).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 5% Palladium on Carbon (Pd/C) catalyst (50% wet, 1.0 kg, ~5 mol% Pd). Caution: Dry Pd/C is pyrophoric and must be handled with care.

  • Inerting: Seal the reactor and purge the headspace with nitrogen three times, followed by three purges with hydrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen to 50-60 psig (approx. 3.5-4 bar). Heat the mixture to 40-50 °C with vigorous stirring. The reaction is exothermic; cooling may be required to maintain the temperature.

  • Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. Confirm completion by HPLC analysis (disappearance of starting material). The reaction typically takes 4-8 hours.

  • Catalyst Filtration: Cool the reactor to room temperature and vent the hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a bed of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter pad can ignite if it comes into contact with air while still wet with solvent. Ensure the cake is kept wet with solvent or under a nitrogen blanket until it can be safely quenched. Wash the filter cake with additional methanol (2 x 10 L).

  • Solvent Removal: Combine the filtrate and washings and concentrate under reduced pressure to approximately 20-30 L.

  • Crystallization & Isolation: Cool the concentrated solution to 0-5 °C to crystallize the product. Filter the solid, wash with a small amount of cold methanol, and dry under vacuum at 50 °C to yield this compound.

Data Summary: Reaction Parameters & Yields
StepReactionStarting MaterialKey ReagentsTemp (°C)Typical Yield (%)Purity (HPLC, %)
1Nitration3-Ethylbenzoic AcidHNO₃ / H₂SO₄0 - 1085 - 92>95
2Hydrogenation3-Ethyl-4-nitrobenzoic AcidH₂, 5% Pd/C40 - 5095 - 99>99
Troubleshooting & FAQs: Reduction Step

Q1: The hydrogenation reaction has stopped taking up hydrogen, but HPLC shows significant starting material remaining. What is the problem? A1: This is a classic case of catalyst deactivation or poisoning.

  • Causality: The palladium catalyst is sensitive to various poisons. Sulfur or halide impurities in the starting material or solvent can irreversibly poison the catalyst. In some cases, reaction intermediates can also temporarily inhibit the catalyst surface.[8]

  • Solution: First, ensure the starting material and solvent are of sufficient purity. If the issue persists, you may need to filter the reaction mixture (under inert atmosphere) and add a fresh charge of catalyst to complete the reduction. For future batches, consider pre-treating the starting material with activated carbon to remove potential poisons.

Q2: How do I safely handle the large quantity of wet Pd/C catalyst after filtration? A2: This is a critical safety step. The finely divided palladium on the carbon support is highly reactive and can spontaneously ignite in air, especially when containing adsorbed hydrogen and solvent.

  • Procedure: Never allow the filter cake to dry in the open air. Keep it submerged in water or solvent in a dedicated, labeled waste container. The catalyst should be transferred to a "slurry" state for storage before recovery or disposal. Do not mix catalyst waste with other waste streams.

Q3: The final product has a persistent pink or brown discoloration, even after drying. How can I improve the color? A3: Discoloration in aromatic amines is almost always due to the formation of colored oxidation byproducts.

  • Causality: The amino group is susceptible to air oxidation, which can be accelerated by trace metal impurities or light. This can happen during the work-up or on storage. Incomplete reduction can also leave behind highly colored diazo impurities.[10]

  • Solution:

    • Work-up: Ensure the catalyst is completely removed, as residual palladium can promote oxidation. During solvent removal, maintain a good vacuum and avoid excessive temperatures.

    • Purification: A charcoal (activated carbon) treatment of the solution before the final crystallization can effectively remove colored impurities. Dissolve the crude product in a minimal amount of hot solvent, add 1-2 wt% activated carbon, stir for 15-30 minutes, filter hot (through Celite® again, if necessary), and then allow the clear filtrate to cool and crystallize.

    • Storage: Store the final product under a nitrogen or argon atmosphere, protected from light.

Troubleshooting Decision Tree: Slow Hydrogenation

G start Is the hydrogenation reaction slow or stalled? q1 Is the H₂ pressure stable and above the minimum required? start->q1 q2 Is agitation vigorous enough to suspend the catalyst? q1->q2 Yes sol1 Check H₂ supply and regulator. Repressurize the vessel. q1->sol1 No q3 Is the catalyst known to be active (e.g., from a new batch)? q2->q3 Yes sol2 Increase stirrer speed. Ensure baffles are effective. q2->sol2 No sol3 Potential Catalyst Poisoning. Consider adding fresh catalyst. q3->sol3 No end_node Continue monitoring reaction. q3->end_node Yes

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 4-Amino-3-ethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving common chromatographic issues encountered during the analysis of 4-Amino-3-ethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve peak tailing, a frequent challenge in HPLC analysis. By understanding the underlying chemical principles, you can systematically diagnose and rectify this issue, leading to improved peak symmetry, resolution, and overall data quality.

Understanding the Analyte: this compound

Before delving into troubleshooting, it's crucial to understand the physicochemical properties of this compound, as they directly influence its chromatographic behavior.

PropertyValue/InformationSignificance in HPLC
Molecular Formula C₉H₁₁NO₂[1][2]-
Molecular Weight 165.19 g/mol [1][2]Affects diffusion and mass transfer.
Structure Aromatic carboxylic acid with an amino group and an ethyl group.The amino group (a basic functionality) is a primary contributor to peak tailing through secondary interactions with the stationary phase. The carboxylic acid group is acidic.
Predicted pKa ~4.93[3]This value is critical for selecting the appropriate mobile phase pH to control the ionization state of the molecule and minimize peak tailing.
Solubility Generally slightly soluble in water, with better solubility in organic solvents like methanol and ethanol.[4][5][6][7][8]Proper sample solvent selection is crucial to prevent peak distortion. The sample solvent should be weaker than or of similar strength to the initial mobile phase.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common questions and issues related to peak tailing in the HPLC analysis of this compound. Each answer provides a scientific explanation and a step-by-step protocol for resolution.

Q1: My peak for this compound is showing significant tailing. What is the most likely cause?

A1: The primary cause of peak tailing for a basic compound like this compound is secondary interactions between the analyte and the stationary phase.

In reversed-phase HPLC, the primary retention mechanism should be hydrophobic interactions. However, this compound possesses a basic amino group, which can engage in undesirable secondary interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases. These silanol groups are acidic and can become ionized (Si-O⁻) at mobile phase pH values above approximately 3. The positively charged (protonated) amino group of your analyte can then interact with these negatively charged silanol sites via ion-exchange, leading to a mixed-mode retention mechanism. This secondary interaction is stronger and has slower kinetics than the primary hydrophobic interaction, causing some molecules to be retained longer and resulting in a tailing peak.

Q2: How can I minimize the silanol interactions causing my peak to tail?

A2: There are several effective strategies to mitigate silanol interactions, primarily centered around controlling the mobile phase pH and selecting an appropriate HPLC column.

The ionization state of both the analyte and the silanol groups is pH-dependent. By controlling the mobile phase pH, you can suppress the ionization of one or both, thereby minimizing the unwanted ionic interactions.

  • Low pH Approach (Recommended): Lowering the mobile phase pH to between 2.5 and 3.5 will protonate the residual silanol groups, neutralizing their negative charge. At this pH, the amino group of this compound will be protonated (positively charged), but the lack of negatively charged silanol sites will prevent strong ionic interactions.

    Protocol for Low pH Mobile Phase Preparation:

    • Prepare the aqueous portion of your mobile phase (e.g., HPLC-grade water).

    • Add a suitable acidic modifier to adjust the pH. Common choices include:

      • 0.1% (v/v) Formic Acid

      • 0.1% (v/v) Trifluoroacetic Acid (TFA) - Note: TFA can be a strong ion-pairing agent and may be difficult to remove from the column.

      • A phosphate buffer (e.g., 20 mM potassium phosphate), with the pH adjusted using phosphoric acid.

    • Confirm the final pH of the aqueous buffer before mixing with the organic modifier (e.g., acetonitrile or methanol).

    • Filter the mobile phase through a 0.22 µm or 0.45 µm membrane filter before use.

Modern HPLC columns are designed to minimize the impact of residual silanols.

  • Use an End-Capped Column: Most modern C18 and C8 columns are "end-capped," a process where the residual silanol groups are chemically reacted with a small silylating agent (like trimethylchlorosilane) to make them less active. Ensure your column is a high-quality, end-capped column.

  • Consider a Column with a Different Stationary Phase:

    • Polar-Embedded Phases: These columns have a polar group (e.g., an amide or carbamate) embedded in the alkyl chain. This polar group can help to shield the residual silanols from interacting with basic analytes.

    • Hybrid Silica-Polymer Phases: These columns have a different surface chemistry with fewer and less acidic silanol groups compared to traditional silica-based columns, often resulting in better peak shapes for basic compounds.

Q3: I've adjusted the mobile phase pH, but I still see some peak tailing. What else can I do?

A3: If pH adjustment alone is insufficient, you can try incorporating mobile phase additives or optimizing other method parameters.

  • Low Concentration of a Basic Additive: Adding a small amount of a competing base to the mobile phase can help to saturate the active silanol sites, preventing them from interacting with your analyte.

    • Triethylamine (TEA): A traditional choice, but it can shorten column lifetime and is not ideal for LC-MS due to ion suppression. Use at a concentration of 0.1-0.5%.

    • Ammonium Salts: Ammonium formate or ammonium acetate can also be effective and are more compatible with LC-MS. A concentration of 10-20 mM is a good starting point.

Increasing the ionic strength of the mobile phase can help to mask the interactions with residual silanols. If you are using a buffer, try increasing its concentration (e.g., from 10 mM to 25-50 mM). Be mindful of the buffer's solubility in the organic portion of your mobile phase to avoid precipitation.

Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They have different solvent properties and can influence peak shape. If you are using one, try switching to the other or using a mixture of both.

Q4: Could my sample preparation be causing the peak tailing?

A4: Yes, issues with the sample solvent and concentration can lead to peak distortion.

  • Sample Solvent Strength: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, it can cause peak distortion, including tailing or fronting.

    • Recommendation: Ideally, dissolve your sample in the initial mobile phase. If this is not possible due to solubility limitations, use a solvent that is as weak as possible while still ensuring complete dissolution.

  • Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to broadened and tailing peaks.

    • Troubleshooting Protocol:

      • Dilute your sample 10-fold and inject it again.

      • If the peak shape improves and the tailing is reduced, you were likely overloading the column.

      • Determine the optimal sample concentration that provides a good signal without compromising peak shape.

Q5: What if all the peaks in my chromatogram are tailing, not just the this compound peak?

A5: If all peaks are tailing, the issue is likely systemic and not related to the specific chemistry of your analyte.

  • Column Contamination or Degradation: The column inlet frit may be partially blocked, or the stationary phase at the head of the column may be contaminated or have developed a void.

    • Troubleshooting Steps:

      • Flush the column: Disconnect the column from the detector and flush it with a strong solvent (e.g., 100% acetonitrile or isopropanol) in the reverse direction (if permitted by the manufacturer).

      • Replace the guard column: If you are using a guard column, replace it with a new one.

      • Replace the column: If the problem persists, the analytical column may be irreversibly damaged and needs to be replaced.

  • Extra-Column Dead Volume: Excessive volume between the injector and the detector (e.g., from using tubing with a large internal diameter or from poorly made connections) can cause band broadening and peak tailing.

    • Recommendation: Ensure all tubing is as short as possible with a narrow internal diameter (e.g., 0.125 mm or 0.005 inches). Check all fittings to ensure they are properly seated and there are no gaps.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical approach to troubleshooting peak tailing for this compound.

Troubleshooting_Workflow start Peak Tailing Observed for This compound q1 Is only the analyte peak tailing? start->q1 yes_q1 YES q1->yes_q1 Yes no_q1 NO (All peaks tailing) q1->no_q1 No cause1 Likely Cause: Secondary Silanol Interactions yes_q1->cause1 step1 Adjust Mobile Phase pH to 2.5 - 3.5 cause1->step1 q2 Is peak shape acceptable? step1->q2 yes_q2 YES q2->yes_q2 Yes no_q2 NO q2->no_q2 No end Problem Resolved yes_q2->end step2 Optimize Column Chemistry (End-capped, Polar-embedded, etc.) no_q2->step2 step3 Consider Mobile Phase Additives (e.g., 10-20 mM Ammonium Formate) step2->step3 q3 Is peak shape acceptable? step3->q3 yes_q3 YES q3->yes_q3 Yes no_q3 NO q3->no_q3 No yes_q3->end step4 Check for Sample Overload (Dilute sample 10x) no_q3->step4 step5 Verify Sample Solvent Compatibility step4->step5 step5->q3 cause2 Likely Cause: Systemic Issue no_q1->cause2 sys_step1 Check for Column Contamination/Void (Flush/Replace Guard/Column) cause2->sys_step1 sys_step2 Inspect for Extra-Column Dead Volume (Tubing, Fittings) sys_step1->sys_step2 sys_step2->end

Caption: A flowchart for systematically troubleshooting peak tailing issues.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Amino-3-ethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Amino-3-ethylbenzoic acid, a substituted aromatic compound of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of spectral data, offering a detailed interpretation grounded in the fundamental principles of substituent effects on chemical shifts and coupling constants. By comparing the predicted spectral data of the title compound with its structural analogs, 4-aminobenzoic acid and 4-ethylbenzoic acid, this guide illuminates the distinct influence of each functional group on the molecule's magnetic environment. It is designed for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unequivocal structural elucidation and characterization.

Introduction: The Imperative for Structural Verification

This compound (C₉H₁₁NO₂) is a bespoke building block whose utility in drug discovery and polymer science is predicated on its specific substitution pattern.[1][2] The precise arrangement of the activating amino and ethyl groups alongside the deactivating carboxylic acid moiety dictates its chemical reactivity and biological interactions. Consequently, unambiguous confirmation of its structure is a critical first step in any research and development workflow.

NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[3] This guide provides a predictive framework for the ¹H and ¹³C NMR spectra of this compound, explaining the causal relationships between the molecular structure and the expected spectral output.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of NMR signals, the structure of this compound is presented below with a standardized numbering system. This numbering will be used consistently throughout the analysis.

Figure 1: Structure of this compound with atom numbering.

¹H NMR Spectral Analysis: A Predictive Interpretation

The ¹H NMR spectrum is dictated by the electronic environment of each proton. In this compound, the interplay between an electron-donating amino group (-NH₂), a weakly electron-donating ethyl group (-CH₂CH₃), and an electron-withdrawing carboxylic acid group (-COOH) creates a distinct and predictable pattern. For this analysis, deuterated dimethyl sulfoxide (DMSO-d₆) is the chosen solvent, as it is capable of dissolving the compound and is less likely to promote rapid exchange of the labile -NH₂ and -COOH protons.[4]

  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It is expected to appear as a broad singlet in the far downfield region, typically δ 12.0-13.0 ppm .[5][6] Its broadness is a result of hydrogen bonding and chemical exchange.

  • Amino Protons (-NH₂): The two protons on the nitrogen atom are in a relatively electron-rich environment. They typically appear as a broad singlet. In DMSO-d₆, their chemical shift is often observed in the range of δ 4.5-6.0 ppm .[4][6]

  • Aromatic Protons (H-2, H-5, H-6):

    • H-2: This proton is ortho to the strongly electron-withdrawing -COOH group and meta to the electron-donating -NH₂ group. The dominant deshielding effect of the carboxyl group will shift it downfield. It is expected to appear around δ 7.7-7.8 ppm . It will be split by H-6, appearing as a doublet with a small meta coupling constant (⁴J ≈ 2-3 Hz).

    • H-6: This proton is positioned ortho to the strongly electron-donating -NH₂ group and meta to the -COOH group. The shielding effect of the amino group will push this signal significantly upfield compared to H-2 and H-5. It is expected around δ 6.6-6.8 ppm . It will be split by both H-5 (ortho coupling, ³J ≈ 8-9 Hz) and H-2 (meta coupling, ⁴J ≈ 2-3 Hz), resulting in a doublet of doublets.

    • H-5: This proton is para to the -COOH group and meta to the -NH₂ group. It experiences less deshielding than H-2. It is expected to appear in the range of δ 7.5-7.6 ppm . It will be split by H-6 into a doublet with a large ortho coupling constant (³J ≈ 8-9 Hz).

  • Ethyl Group Protons (-CH₂CH₃):

    • Methylene Protons (H-8, -CH₂-): These protons are adjacent to the aromatic ring and will be deshielded. They are expected to appear as a quartet (split by the three H-9 protons) around δ 2.5-2.7 ppm .

    • Methyl Protons (H-9, -CH₃): These protons are further from the ring and will appear in the typical aliphatic region. A triplet (split by the two H-8 protons) is expected around δ 1.1-1.3 ppm .

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information about the carbon framework. Broadband proton decoupling is typically used, resulting in a spectrum where each unique carbon atom appears as a singlet.[7]

  • Carboxylic Carbon (C-7, -COOH): This carbon is highly deshielded due to its bonding to two oxygen atoms and will appear significantly downfield, predicted in the range of δ 167-169 ppm .[5][6]

  • Aromatic Carbons (C1-C6):

    • C-1 (ipso-COOH): The carbon directly attached to the carboxyl group. Expected around δ 129-131 ppm .

    • C-4 (ipso-NH₂): The carbon bearing the strongly electron-donating amino group. This carbon will be significantly shielded and is predicted to be the most upfield of the aromatic carbons, around δ 112-114 ppm .

    • C-3 (ipso-Ethyl): The attachment of the alkyl group will cause a downfield shift. This carbon is predicted around δ 138-140 ppm .

    • C-2, C-5, C-6: The chemical shifts of these carbons are influenced by the combined effects of the three substituents. Based on additive models and data from similar compounds, the following are predicted: C-2 (~131-133 ppm), C-5 (~128-130 ppm), and C-6 (~115-117 ppm).

  • Ethyl Group Carbons (C-8, C-9):

    • C-8 (-CH₂-): Expected in the aliphatic region, around δ 22-25 ppm .

    • C-9 (-CH₃): Expected further upfield, around δ 14-16 ppm .

Comparative Analysis and Data Summary

To underscore the influence of the ethyl and amino groups, the predicted data for this compound is compared with experimental data for 4-Aminobenzoic acid and predicted data for 4-ethylbenzoic acid.

CompoundProton SignalPredicted/Observed δ (ppm)MultiplicityCarbon SignalPredicted/Observed δ (ppm)
This compound -COOH~12.5br s-COOH ~168.0
(Predicted)-NH₂~5.9br sC-4 (ipso-NH₂) ** ~113.0
H-2~7.75dC-1 (ipso-COOH) ~130.0
H-5~7.55dC-2 ~132.0
H-6~6.70ddC-3 (ipso-Et) ~139.0
-CH₂- (Et)~2.60qC-5 ~129.0
-CH₃ (Et)~1.20tC-6 ~116.0
-CH₂- (Et) ~23.0
-CH₃ (Et) ~15.0
4-Aminobenzoic acid [6][8]-COOH11.91br s-COOH 167.9
(Experimental, DMSO-d₆)-NH₂5.82br sC-4 (ipso-NH₂) **153.5
H-2, H-67.60dC-1 (ipso-COOH) 117.3
H-3, H-56.52dC-2, C-6 131.7
C-3, C-5 113.0
4-Ethylbenzoic acid [9]-COOH~12.9br s-COOH ~167.7
(Predicted/Experimental)H-2, H-67.89dC-4 (ipso-Et) ~150.0
H-3, H-57.32dC-1 (ipso-COOH) ~128.0
-CH₂- (Et)2.68qC-2, C-6 ~129.5
-CH₃ (Et)1.21tC-3, C-5 ~128.2
-CH₂- (Et) 28.5
-CH₃ (Et) 15.1

Table 1: Comparison of predicted ¹H and ¹³C NMR chemical shifts for this compound with related compounds.

Standard Experimental Protocol

This section outlines a self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

A. Materials and Equipment

  • This compound (≥98% purity)[2]

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.8 atom % D)

  • Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Analytical balance, vials, and pipettes

  • NMR Spectrometer (e.g., 400 MHz or higher)

B. Sample Preparation

  • Weighing: Accurately weigh approximately 10-15 mg of this compound for ¹H NMR, or 30-50 mg for ¹³C NMR, into a clean, dry vial.[4]

  • Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the vial. If TMS is not pre-mixed in the solvent, add a minimal amount (1-2 µL) as an internal standard.[5]

  • Dissolution: Gently agitate or sonicate the vial to ensure complete dissolution of the sample. The solution should be clear and free of particulate matter.

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube using a Pasteur pipette. The final liquid height should be approximately 4-5 cm.

  • Capping: Securely cap the NMR tube.

C. Spectrometer Setup and Data Acquisition

  • Instrument Tuning: Insert the sample into the spectrometer. Tune and match the probe for both the ¹H and ¹³C frequencies.

  • Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range (e.g., 0-14 ppm).

    • Use a standard 30° or 45° pulse angle.

    • Set the relaxation delay (d1) to at least 2 seconds to allow for adequate T1 relaxation.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the full carbon range (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the relaxation delay (d1) to 2-5 seconds.

    • Acquire a sufficient number of scans (e.g., 1024-4096) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

D. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra manually or automatically.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR or the residual DMSO-d₆ peak to 39.52 ppm for ¹³C NMR.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and integration values to confirm the structure.

NMR Analysis Workflow

The logical flow from sample to final structural confirmation is a systematic process.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Interpretation weigh Weigh Compound (10-50 mg) dissolve Dissolve in DMSO-d6 + TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert & Lock transfer->insert shim Shim B₀ Field insert->shim acquire_H1 Acquire ¹H Spectrum shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum shim->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate ¹H Signals calibrate->integrate assign Assign Signals (δ, J, Int.) integrate->assign compare Compare with Predicted Data assign->compare confirm Confirm Structure compare->confirm

Figure 2: Standard workflow for NMR spectral analysis.

Conclusion

The structural elucidation of this compound via ¹H and ¹³C NMR spectroscopy is straightforward when guided by a foundational understanding of substituent effects. The predicted spectra reveal a unique fingerprint arising from the electronic push-pull nature of the amino and carboxyl groups, further perturbed by the ortho-ethyl substituent. The aromatic region of the ¹H spectrum, with its distinct doublet, doublet of doublets, and second doublet, provides unequivocal evidence for the 1,2,4-trisubstitution pattern. This guide provides a robust framework for researchers to confidently acquire, interpret, and validate the structure of this compound, ensuring the integrity of subsequent scientific investigations.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Amino-3-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 4-Amino-3-ethylbenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple cataloging of fragments to explain the rationale behind fragmentation pathways. By comparing its behavior to structurally similar molecules, we aim to provide a robust framework for identifying this compound and its isomers in complex matrices.

Introduction: The Rationale of Fragmentation Analysis

In mass spectrometry, the pattern of fragmentation is a molecular fingerprint. While the molecular ion peak confirms the mass of a compound, the array of fragment ions reveals its structural intricacies. For a molecule like this compound, with its aromatic core and multiple functional groups, understanding these fragmentation pathways is paramount for unambiguous identification and differentiation from its isomers. The choice of ionization technique, typically Electron Ionization (EI) for generating rich fragmentation spectra or Electrospray Ionization (ESI) for softer ionization, will significantly influence the observed fragments.[1][2] This guide will primarily focus on the fragmentation patterns expected under EI conditions, which are known to induce more extensive fragmentation.

Predicted Fragmentation Pattern of this compound

The structure of this compound (Molecular Weight: 165.19 g/mol ) presents several likely points of cleavage under electron ionization. The primary fragmentation pathways are dictated by the stability of the resulting ions and neutral losses.

A logical workflow for predicting and interpreting the fragmentation is as follows:

fragmentation_workflow cluster_start Initiation cluster_process Fragmentation & Analysis cluster_output Data Interpretation A Analyte Introduction & Ionization (EI) B Molecular Ion [M]+• Formation (m/z 165) A->B 70 eV C Primary Fragmentation Pathways B->C Energy Dependent D Secondary Fragmentation C->D Further Fragmentation E Mass Analyzer (e.g., Quadrupole) C->E D->E F Mass Spectrum Generation E->F m/z Sorting G Structural Elucidation F->G Interpretation

Caption: Experimental workflow for MS fragmentation analysis.

The most probable fragmentation pathways for this compound are initiated by the loss of substituents from the aromatic ring. The stability of the phenyl cation and related structures often drives these processes.[3]

The predicted fragmentation cascade is visualized below:

fragmentation_pathway mol This compound [C9H11NO2]+• m/z 165 frag1 Loss of •OH [M-OH]+ m/z 148 mol:f2->frag1:f0 - •OH (17) frag2 Loss of H2O (ortho effect unlikely) [M-H2O]+• m/z 147 mol:f2->frag2:f0 - H2O (18) frag3 Loss of •COOH [M-COOH]+ m/z 120 mol:f2->frag3:f0 - •COOH (45) frag4 Loss of •CH3 (Benzylic Cleavage) [M-CH3]+ m/z 150 mol:f2->frag4:f0 - •CH3 (15) frag5 Loss of CO from m/z 148 [C8H10N]+ m/z 120 frag1:f2->frag5:f0 - CO (28) frag6 Loss of C2H4 from m/z 120 [C6H6N]+ m/z 92 frag3:f2->frag6:f0 - C2H4 (28)

Caption: Predicted EI fragmentation of this compound.

Comparative Fragmentation Analysis

Comparison with 4-Aminobenzoic Acid

The fragmentation of 4-Aminobenzoic acid serves as a foundational comparison. In its mass spectrum, the dominant fragments arise from the loss of the hydroxyl radical (•OH) to form an acylium ion, and the loss of the entire carboxyl group (•COOH).[4]

Fragment Loss 4-Aminobenzoic Acid (m/z) This compound (m/z) Structural Implication
Molecular Ion 137165Confirms molecular weight.
•OH 120148Formation of a stable acylium ion.
•COOH 92120Loss of the carboxylic acid group.
•CH3 N/A150Benzylic cleavage of the ethyl group.

The presence of the ethyl group in this compound introduces a new fragmentation pathway: the loss of a methyl radical (•CH3) via benzylic cleavage to form a stable secondary carbocation. This fragment at m/z 150 would be a key differentiator from 4-aminobenzoic acid.

Comparison with Isomers: The "Ortho Effect" Consideration

A comparison with a positional isomer, such as 4-Amino-2-ethylbenzoic acid, highlights the influence of substituent placement. In ortho-substituted benzoic acids, a phenomenon known as the "ortho effect" can lead to unique fragmentation pathways, often involving the loss of a neutral molecule like water through interaction between the adjacent functional groups.[5][6] For this compound, the amino and ethyl groups are not ortho to the carboxylic acid, so a significant water loss ([M-18]) is less likely compared to an isomer like 2-ethyl-6-aminobenzoic acid. This distinction can be crucial for isomer differentiation.[7]

Experimental Protocol: Acquiring a Fragmentation Spectrum

This section outlines a standardized protocol for obtaining an EI mass spectrum of this compound.

Objective: To generate a reproducible electron ionization mass spectrum for fragmentation pattern analysis.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source.

Methodology:

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).

    • Vortex the solution to ensure complete dissolution.

    • If necessary, prepare a dilution series to find the optimal concentration for analysis.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • GC Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

    • Solvent Delay: 3 minutes.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and major fragment ions.

    • Compare the observed fragmentation pattern with the predicted pathways and reference spectra if available.

Summary of Predicted Fragments

The table below summarizes the expected key ions in the EI mass spectrum of this compound.

m/z Proposed Ion Structure Formation Pathway Significance
165 [C9H11NO2]+•Molecular IonConfirms molecular weight.
150 [M - •CH3]+Loss of a methyl radical from the ethyl group.Indicates the presence of an ethyl substituent.
148 [M - •OH]+Loss of a hydroxyl radical from the carboxyl group.Characteristic of carboxylic acids.
120 [M - •COOH]+Loss of the carboxyl group.Indicates a benzoic acid derivative.
92 [C6H6N]+Further fragmentation of the m/z 120 ion.Part of the aromatic core fragmentation.
77 [C6H5]+Phenyl cation, from cleavage of all substituents.Common fragment for benzene derivatives.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be a rich source of structural information. The key fragmentation pathways involve the loss of the carboxyl group and its components, as well as cleavage of the ethyl substituent. By comparing its fragmentation pattern to that of simpler analogs like 4-aminobenzoic acid and considering the potential for ortho effects in its isomers, a high degree of confidence in its identification can be achieved. The provided experimental protocol offers a starting point for obtaining high-quality, reproducible data for this and similar compounds.

References

A Comparative Guide to the Reactivity of 4-Amino-3-ethylbenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of molecular building blocks is a critical decision that dictates the trajectory of a research program. The nuanced differences in the reactivity of isomeric compounds can have profound implications for synthesis, purification, and ultimately, the biological activity of a target molecule. This guide provides an in-depth comparison of the chemical reactivity of 4-Amino-3-ethylbenzoic acid and its structural isomers, grounded in the fundamental principles of physical organic chemistry and supported by available experimental data.

Introduction: The Subtle Dance of Steric and Electronic Effects

This compound and its isomers share the same molecular formula but differ in the substitution pattern on the benzene ring. These seemingly minor structural variations give rise to distinct electronic and steric environments, which in turn govern the reactivity of the two key functional groups: the carboxylic acid and the amino group. Understanding these differences is paramount for optimizing reaction conditions, predicting side reactions, and designing efficient synthetic routes.

This guide will focus on a comparative analysis of the following isomers:

  • This compound

  • 4-Amino-2-ethylbenzoic acid

  • 3-Amino-4-ethylbenzoic acid

  • 2-Amino-4-ethylbenzoic acid

  • 4-Amino-3-methylbenzoic acid (as a closely related analogue for comparison)

The reactivity of these molecules will be assessed primarily through the lens of:

  • Acidity of the Carboxylic Acid (pKa): A direct measure of the ease of deprotonation, which influences the rate of reactions such as esterification and amidation where the carboxylate acts as a nucleophile or the carboxylic acid as a proton donor.

  • Nucleophilicity of the Amino Group: The availability of the lone pair of electrons on the nitrogen atom for attacking electrophiles.

  • Susceptibility to Electrophilic Aromatic Substitution: The reactivity of the benzene ring towards electrophiles, which is influenced by the combined directing effects of the substituents.

The Interplay of Substituent Effects: A Theoretical Framework

The reactivity of a substituted benzoic acid is primarily dictated by the interplay of inductive and resonance effects of its substituents, along with steric hindrance.

Electronic Effects
  • Inductive Effect (-I/+I): This is the transmission of charge through sigma bonds. Electron-withdrawing groups (like halogens) pull electron density, stabilizing a negative charge (e.g., in the carboxylate anion), thus increasing acidity. Electron-donating groups (like alkyl groups) push electron density, destabilizing a negative charge and decreasing acidity.

  • Resonance Effect (+R/-R): This involves the delocalization of pi-electrons across the aromatic system. Electron-donating groups (like -NH2, -OH) with lone pairs can donate electron density into the ring, destabilizing the carboxylate anion and decreasing acidity. Electron-withdrawing groups (like -NO2) can pull electron density from the ring, stabilizing the carboxylate and increasing acidity.

Steric Effects

The physical bulk of a group can hinder a reaction at a nearby site. A notable example is the "ortho effect," where a substituent at the ortho position to a carboxylic acid group can force it out of the plane of the benzene ring. This steric inhibition of resonance disrupts the delocalization of the carboxyl group's pi electrons with the aromatic system, leading to an increase in the acidity of the carboxylic acid.

Comparative Analysis of Reactivity

Acidity of the Carboxylic Acid (pKa)

The acidity of the carboxylic acid is a key indicator of its reactivity in many reactions. A lower pKa value signifies a stronger acid and a more readily formed carboxylate anion.

CompoundPredicted Relative pKaRationale
4-Amino-2-ethylbenzoic acid LowestThe ethyl group at the ortho position exerts a significant ortho effect , forcing the carboxylic acid group out of the plane of the ring and increasing its acidity.
2-Amino-4-ethylbenzoic acid LowThe amino group at the ortho position also contributes to an ortho effect , increasing acidity.
This compound IntermediateThe para-amino group is strongly electron-donating by resonance (+R), which destabilizes the carboxylate anion and decreases acidity. The meta-ethyl group has a weak electron-donating inductive effect (+I).
3-Amino-4-ethylbenzoic acid Intermediate-HighThe meta-amino group has a weaker electron-donating effect compared to the para-isomer. The para-ethyl group has a weak +I effect. A predicted pKa value for this compound is approximately 4.52.[1]
4-Amino-3-methylbenzoic acid IntermediateSimilar to the 3-ethyl isomer, but the methyl group is slightly less electron-donating than the ethyl group.
Reactivity of the Carboxylic Acid: Esterification and Amidation

The rate of reactions like Fischer esterification and amide bond formation is influenced by both the acidity of the carboxylic acid and steric hindrance around the carbonyl group.

  • Acid-Catalyzed Esterification: In this reaction, a more acidic carboxylic acid will be more readily protonated, but steric hindrance around the carbonyl carbon will slow down the nucleophilic attack by the alcohol. Therefore, 4-Amino-2-ethylbenzoic acid and 2-Amino-4-ethylbenzoic acid , despite being more acidic, are expected to undergo esterification more slowly than their meta- and para-substituted counterparts due to significant steric hindrance from the ortho-substituents.[2]

  • Amide Bond Formation: Similar to esterification, the formation of an amide bond, especially with a bulky amine, will be significantly hindered by ortho-substituents.[3] Therefore, This compound and 3-Amino-4-ethylbenzoic acid would be expected to react more readily in amidation reactions.

Experimental Protocols for Comparative Reactivity Analysis

To empirically validate the predicted differences in reactivity, the following experimental protocols can be employed.

Determination of pKa by Potentiometric Titration

This method provides a direct measure of the acidity of the carboxylic acid functional group.

Methodology:

  • Solution Preparation: Prepare a 0.01 M solution of each aminobenzoic acid isomer in a 1:1 ethanol/water mixture.

  • Titration Setup: Calibrate a pH meter and immerse the electrode in the prepared solution.

  • Titration: Titrate the solution with a standardized 0.01 M NaOH solution, recording the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pH at the half-equivalence point corresponds to the pKa of the carboxylic acid.

G cluster_workflow pKa Determination Workflow prep Prepare 0.01 M Isomer Solution setup Calibrate pH Meter & Setup Titration prep->setup titrate Titrate with 0.01 M NaOH setup->titrate plot Plot pH vs. Volume of NaOH titrate->plot pka Determine pKa at Half-Equivalence Point plot->pka

Caption: Workflow for pKa determination.

Comparative Kinetics of Fischer Esterification

This experiment compares the rate of ester formation under identical conditions.

Methodology:

  • Reaction Setup: In separate reaction vessels, dissolve equimolar amounts of each aminobenzoic acid isomer in a large excess of methanol containing a catalytic amount of sulfuric acid.

  • Reaction Monitoring: Maintain the reactions at a constant temperature (e.g., 60°C) and withdraw aliquots at regular time intervals.

  • Analysis: Quench the reaction in each aliquot and analyze the concentration of the ester product by a suitable method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Data Analysis: Plot the concentration of the ester product versus time for each isomer to determine the initial reaction rates.

G cluster_workflow Esterification Kinetics Workflow setup Setup Parallel Reactions in Excess Methanol with Acid Catalyst run Maintain at Constant Temperature and Withdraw Aliquots setup->run analyze Quench and Analyze Ester Concentration by HPLC/GC run->analyze plot Plot [Ester] vs. Time to Determine Initial Rates analyze->plot compare Compare Reaction Rates plot->compare

Caption: Workflow for esterification kinetics.

Spectroscopic Characterization

Confirmation of the isomeric structures and assessment of purity can be achieved through standard spectroscopic techniques.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for distinguishing between the isomers based on the chemical shifts and coupling patterns of the aromatic protons and carbons. For example, the number of distinct aromatic proton signals and their splitting patterns will differ for each isomer.[4]

IR Spectroscopy

Infrared spectroscopy can be used to identify the key functional groups. The characteristic vibrational frequencies of the N-H bonds of the amino group, the O-H and C=O bonds of the carboxylic acid, and the substitution pattern on the benzene ring will be present for all isomers, with subtle shifts depending on the electronic environment.[5][6]

Conclusion: A Guide for Rational Synthesis Design

The reactivity of this compound and its isomers is a complex interplay of electronic and steric factors. A thorough understanding of these principles allows for the rational selection of isomers and the strategic design of synthetic routes.

  • For reactions requiring a more acidic carboxylic acid, 4-Amino-2-ethylbenzoic acid and 2-Amino-4-ethylbenzoic acid are promising candidates, although steric hindrance must be considered.

  • For reactions where steric hindrance at the carboxylic acid is detrimental, such as in the formation of bulky amides, This compound and 3-Amino-4-ethylbenzoic acid are likely to be more reactive.

  • The nucleophilicity of the amino group will also be influenced by the position of the other substituents, with ortho- and para-activating groups generally enhancing reactivity towards electrophiles.

By leveraging the theoretical framework presented and employing the outlined experimental protocols, researchers can make informed decisions in their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities.

References

A Comparative Guide to the Biological Activity of 4-Amino-3-ethylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Aminobenzoic Acid Scaffold

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that can be readily modified to target a range of biological processes is a perpetual endeavor. The 4-aminobenzoic acid (PABA) framework is a well-established and versatile starting point in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its susceptibility to chemical modification at both the amino and carboxyl groups allows for the creation of large libraries of derivatives with diverse pharmacological profiles.[1] This guide focuses on a specific, yet underexplored, subset of this family: 4-Amino-3-ethylbenzoic acid derivatives .

While extensive research on this particular scaffold is still emerging, by drawing on the wealth of data from structurally related aminobenzoic acid analogs, we can construct a predictive comparison of their likely biological activities. This guide will delve into the potential antimicrobial, anticancer, and anti-inflammatory properties of this compound derivatives, supported by experimental data from closely related compounds and detailed methodologies for their evaluation. The insights presented herein are intended to guide the rational design of novel therapeutic agents based on this promising molecular framework.

Anticipated Biological Activities: A Comparative Analysis

The introduction of an ethyl group at the C3 position of the 4-aminobenzoic acid ring is a strategic modification. This small alkyl group can influence the molecule's lipophilicity, steric profile, and electronic properties, thereby modulating its interaction with biological targets. Based on structure-activity relationship (SAR) studies of analogous compounds, we can project the following biological activities.[3][4]

Antimicrobial Activity

Derivatives of 4-aminobenzoic acid, particularly Schiff bases, have demonstrated significant potential as antimicrobial agents.[5][6][7] The imine (-C=N-) linkage in Schiff bases is often crucial for their biological activity.[5] The antimicrobial efficacy is also heavily influenced by the nature of the substituents on the aromatic rings.

Comparative Data from 4-Aminobenzoic Acid Schiff Base Derivatives

Compound IDAldehyde PrecursorTarget OrganismZone of Inhibition (mm)Reference
JP12-ChlorobenzaldehydeE. aerogenesModerate Activity[6]
JP4SalicylaldehydeA. faecalisHigh Activity[6]
JP63-NitrobenzaldehydeS. aureusMaximum Activity[6]
Compound A4-HydroxybenzaldehydeS. aureus18[5]
Compound B4-MethoxybenzaldehydeE. coli15[5]

Table 1: Antibacterial activity of selected Schiff bases derived from 4-aminobenzoic acid. The data is illustrative of the potential of this class of compounds.

The introduction of an ethyl group at the 3-position in this compound derivatives is expected to enhance lipophilicity, which may improve the compounds' ability to penetrate bacterial cell walls.[6] This could lead to derivatives with potent activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The 4-aminobenzoic acid scaffold is a key component in several anticancer agents.[2] Derivatives have been shown to exhibit cytotoxicity against various cancer cell lines, often by inhibiting key enzymes in cell signaling pathways, such as receptor tyrosine kinases.[3][8][9]

Comparative Data from Substituted Aminobenzoic Acid Derivatives

Compound ClassTarget Cell LineIC50 (µM)Mechanism of Action (where known)Reference
Hydrazine-1-carbothioamide of 4-amino-3-chlorobenzoateA549, HepG2, HCT-116Potent CytotoxicityEGFR Tyrosine Kinase Inhibition[8][9]
4-(Methylamino)-3-nitrobenzoic acid derivativeSGC-790, MKN-4, MKN45Not SpecifiedNot Specified[10]
Thiazole derivatives of propanoic acidA549Low MicromolarSIRT2 and EGFR targeting[11]
O2-arylated diazeniumdiolate of PABA (PABA/NO)OVCAR-3PotentNitric Oxide Release[12]

Table 2: Anticancer activity of various aminobenzoic acid derivatives against different cancer cell lines.

The ethyl group in this compound derivatives could potentially enhance binding to the hydrophobic pockets of target enzymes, leading to improved potency. The development of amides and hydrazides from the carboxylic acid moiety is a promising strategy for generating potent anticancer agents.[13]

Anti-inflammatory Activity

Certain derivatives of aminobenzoic acids have demonstrated anti-inflammatory properties.[1][14][15] The mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation.[16]

Insights from Related Compounds

Studies on 2-aminobenzoic acid (anthranilic acid) derivatives have yielded compounds with potent anti-inflammatory and analgesic activities, with some showing greater efficacy than standard drugs like aspirin and phenylbutazone.[15] Similarly, benzothiazole derivatives incorporating an aminobenzoic acid moiety have shown COX-2 selectivity, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[16] The structural features of this compound make it a plausible candidate for the development of novel anti-inflammatory agents.

Experimental Protocols: A Guide to Biological Evaluation

To rigorously assess the biological activities of novel this compound derivatives, standardized and validated experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays.

Synthesis of Schiff Base Derivatives: A General Protocol

The synthesis of Schiff bases from this compound is a straightforward condensation reaction.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add the desired substituted aromatic aldehyde (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.[5][6]

G cluster_synthesis Synthesis Workflow 4-Amino-3-ethylbenzoic_acid This compound Reaction_mixture Dissolve in Ethanol + Catalytic Acetic Acid 4-Amino-3-ethylbenzoic_acid->Reaction_mixture Aromatic_aldehyde Aromatic Aldehyde Aromatic_aldehyde->Reaction_mixture Reflux Reflux (4-6h) Reaction_mixture->Reflux Cooling_Filtration Cool & Filter Reflux->Cooling_Filtration Purification Recrystallization Cooling_Filtration->Purification Schiff_Base_Product Pure Schiff Base Derivative Purification->Schiff_Base_Product

Caption: General workflow for the synthesis of Schiff base derivatives.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.[17][18][19][20][21]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Sterile filter paper discs

  • Synthesized compounds

  • Solvent (e.g., DMSO)

  • Standard antibiotic discs (positive control)

  • Incubator

Procedure:

  • Prepare a bacterial inoculum by suspending 3-5 isolated colonies in sterile saline to match the 0.5 McFarland turbidity standard.[21]

  • Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate to create a confluent lawn of bacteria.[19][20]

  • Allow the plate to dry for 3-5 minutes.[17]

  • Impregnate sterile filter paper discs with a known concentration of the synthesized compound dissolved in a suitable solvent. Allow the solvent to evaporate completely.

  • Aseptically place the impregnated discs, along with a positive control (standard antibiotic) and a negative control (solvent only), on the surface of the inoculated MHA plate. Ensure discs are at least 24 mm apart.[17]

  • Invert the plates and incubate at 37°C for 18-24 hours.[21]

  • Measure the diameter of the zone of inhibition (in mm) around each disc.

G cluster_antimicrobial Kirby-Bauer Disk Diffusion Workflow Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Plate_Inoculation Inoculate MHA Plate Inoculum_Prep->Plate_Inoculation Disc_Placement Place Compound-Impregnated Discs Plate_Inoculation->Disc_Placement Incubation Incubate (37°C, 18-24h) Disc_Placement->Incubation Measurement Measure Zone of Inhibition Incubation->Measurement Results Determine Susceptibility Measurement->Results G cluster_anticancer MTT Assay Workflow Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with Compound Dilutions Cell_Seeding->Compound_Treatment Incubation_Period Incubate (24-72h) Compound_Treatment->Incubation_Period MTT_Addition Add MTT Reagent Incubation_Period->MTT_Addition Formazan_Formation Incubate (2-4h) MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Crystals Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance (570nm) Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability & IC50 Absorbance_Reading->Data_Analysis

References

A Comparative Guide to the Structural Confirmation of 4-Amino-3-ethylbenzoic Acid: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is not merely a formality; it is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the catastrophic loss of time, resources, and intellectual capital. This guide provides an in-depth comparison of the principal techniques for the structural confirmation of small molecules, using 4-Amino-3-ethylbenzoic acid as a practical case study. As a key intermediate or building block in pharmaceutical synthesis, its precise atomic arrangement is of paramount importance.

We will delve into the "gold standard" technique, Single-Crystal X-ray Diffraction (SC-XRD), and compare its capabilities and outputs with essential orthogonal spectroscopic methods: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). My objective here is not just to list protocols but to illuminate the causality behind our experimental choices, ensuring a robust, self-validating approach to molecular characterization that stands up to the rigorous scrutiny of regulatory and scientific standards.

Part 1: The Definitive Answer - Single-Crystal X-ray Crystallography (SC-XRD)

X-ray crystallography is the most powerful technique for determining the absolute three-dimensional structure of a molecule.[1] It provides precise measurements of molecular dimensions, bond lengths, bond angles, and intermolecular interactions in the solid state, information that no other single technique can rival.[1] The entire process, from a purified powder to a refined 3D model, is a multi-step workflow that demands both patience and precision.

The Crystallography Workflow: From Powder to Structure

The journey to a crystal structure begins long before the sample is placed in an X-ray beam. The most critical and often rate-limiting step is growing a single, high-quality crystal suitable for diffraction.[2] All strategies for crystallization aim to bring a concentrated, pure solution of the molecule slowly to a state of minimum solubility, allowing the molecules to self-assemble into a highly ordered, three-dimensional lattice.[2]

SC_XRD_Workflow cluster_prep Sample Preparation cluster_cryst Crystal Growth cluster_analysis Data Acquisition & Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification >98% Purity Dissolution Dissolution in Minimal Hot Solvent Purification->Dissolution Cooling Slow Cooling & Evaporation Dissolution->Cooling Induce Supersaturation Harvest Crystal Harvesting Cooling->Harvest Mount Mount Crystal on Diffractometer DataCollection X-ray Data Collection Mount->DataCollection Solve Structure Solution (Phase Problem) DataCollection->Solve Refine Structure Refinement Solve->Refine Validate Validation & CIF File Generation Refine->Validate

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: Crystallization of this compound

The choice of solvent is critical. For substituted benzoic acids, which possess both polar (carboxyl, amino) and non-polar (aromatic ring, ethyl group) functionalities, a solvent pair is often effective.[3] This protocol is based on established methods for similar aromatic carboxylic acids.[3][4]

  • Solvent Selection : Prepare a solvent system. A good starting point is a mixture of a "good" solvent where the compound is highly soluble (e.g., methanol or ethyl acetate) and a "poor" anti-solvent where it is sparingly soluble (e.g., hexane or water).[3]

  • Dissolution : In a clean Erlenmeyer flask, place the purified this compound. Add the "good" solvent dropwise while gently heating and stirring until the solid is completely dissolved. Use the absolute minimum amount of hot solvent necessary.

  • Induce Crystallization : If using an anti-solvent, add it dropwise to the hot solution until the first sign of persistent turbidity appears. If not, cover the flask with perforated paraffin film.

  • Incubation : Allow the flask to cool slowly to room temperature, undisturbed, over several hours to days. Slow cooling is essential for the formation of large, well-ordered crystals. Subsequently, the flask can be moved to a refrigerator (4°C) to maximize the yield.

  • Harvesting : Once suitable crystals have formed, carefully decant the supernatant. Gently wash the crystals with a small amount of ice-cold anti-solvent and dry them on filter paper.

Interpreting the Data: A Hypothetical Case Study

While a public crystal structure for this compound is not available, we can extrapolate expected data based on closely related structures, such as 4-Ethylamino-3-nitrobenzoic acid.[5] The analysis would yield a Crystallographic Information File (CIF) containing precise atomic coordinates.

Table 1: Representative Crystallographic Data for a Substituted Benzoic Acid

ParameterExpected Value/InformationSignificance
Chemical Formula C₉H₁₁NO₂Confirms the elemental composition in the crystal lattice.
Molecular Weight 165.19 g/mol Consistent with the expected molecular mass.[6]
Crystal System Monoclinic or TriclinicDescribes the basic shape of the unit cell. Substituted benzoic acids often crystallize in these lower symmetry systems.[5]
Space Group e.g., P2₁/c or P-1Defines the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Precise dimensions of the repeating unit of the crystal.
Key Bond Lengths C-C (aromatic) ≈ 1.39 ÅC-C (carboxyl) ≈ 1.48 ÅC=O ≈ 1.25 ÅC-O ≈ 1.30 ÅC-N ≈ 1.38 ÅConfirms covalent bonding and can indicate electronic effects (e.g., resonance in the carboxylate group). In many benzoic acid structures, the molecules form hydrogen-bonded dimers.
Intermolecular Forces O-H···O and N-H···O Hydrogen BondsReveals how molecules pack in the solid state. These interactions are critical for predicting physical properties like melting point, solubility, and polymorphism.[5][7]
Absolute Configuration Not applicable (achiral)For chiral molecules, SC-XRD is the definitive method for determining R/S configuration.[2]

Part 2: Orthogonal Validation - Spectroscopic & Spectrometric Methods

While SC-XRD provides the ultimate structural answer, it is a low-throughput technique that requires a high-quality crystal. Spectroscopic methods provide complementary, crucial data that validate the structure in solution and confirm the bulk sample's identity. A self-validating system requires consistency across all analytical platforms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[8] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

What NMR Reveals for this compound:

  • ¹H NMR : This spectrum would confirm the presence and connectivity of all hydrogen atoms. We would expect to see:

    • Signals for the three aromatic protons, with splitting patterns (doublets, doublet of doublets) confirming their ortho and meta relationships.

    • A quartet for the -CH₂- group of the ethyl substituent, coupled to the adjacent methyl group.

    • A triplet for the -CH₃ group, coupled to the adjacent methylene group.

    • Broad singlets for the -NH₂ and -COOH protons, which are often exchangeable.

  • ¹³C NMR : This spectrum would show nine distinct signals, confirming the number of unique carbon atoms in the molecule, consistent with the proposed structure.

Experimental Protocol: ¹H NMR Sample Preparation

  • Dissolution : Accurately weigh approximately 5-10 mg of the purified compound.

  • Solvent Addition : Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often a good choice for aminobenzoic acids as it can help in observing the exchangeable NH₂ and COOH protons.[9]

  • Standard : Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[9]

  • Analysis : Place the tube in the NMR spectrometer and acquire the spectrum according to standard instrument parameters.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound, and high-resolution mass spectrometry (HRMS) can determine its elemental formula with high accuracy.[10] This is an indispensable tool for confirming that the correct atoms are indeed present in the molecule.

What MS Reveals for this compound:

  • Molecular Ion Peak ([M+H]⁺ or [M-H]⁻) : In electrospray ionization (ESI), the analysis would show a prominent peak at m/z 166.0863 for the protonated molecule ([C₉H₁₂NO₂]⁺) or 164.0717 for the deprotonated molecule ([C₉H₁₀NO₂]⁻).

  • Elemental Composition : The high precision of an HRMS instrument (e.g., TOF or Orbitrap) allows for the calculation of the elemental formula from the exact mass, typically within 5 ppm error. This provides powerful confirmation of the molecular formula derived from other methods.[10]

  • Fragmentation Pattern : Tandem MS (MS/MS) experiments can fragment the molecule, and the resulting pattern (e.g., loss of H₂O or CO₂) provides additional clues that support the proposed structure.[8]

Part 3: A Comparative Analysis

No single technique tells the whole story. The true power of modern analytical chemistry lies in the synergistic use of multiple techniques. The diagram below illustrates how these methods provide different, yet complementary, pieces of the structural puzzle.

Caption: Complementary nature of structural analysis techniques.

The following table provides a direct comparison of the strengths and limitations of each technique in the context of small molecule drug development.

Table 2: Comparison of Key Structural Elucidation Techniques

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information Absolute 3D atomic structure, stereochemistry, intermolecular packing[1]Covalent bonding framework, atom connectivity, solution conformation[8]Molecular weight, elemental formula, fragmentation patterns[10]
Sample State High-quality single crystalSolutionSolution or solid (depending on ionization source)
Sample Quantity Micrograms to milligramsMilligrams (typically 1-10 mg)Nanograms to micrograms
Purity Requirement Very High (>99%) for crystal growthHigh (>95%), impurities are visibleTolerant of some impurities, can be coupled with LC/GC for separation[8]
Analysis Time Hours to weeks (dominated by crystallization)Minutes to hoursMinutes
Destructive? No (crystal can be recovered)No (sample can be recovered)Yes (sample is consumed)
Key Limitation Requires a suitable single crystal, which can be difficult to grow[2]Ambiguity with complex isomers, lower sensitivityCannot distinguish between isomers with the same formula, no 3D info[8]
Role in Drug Development Definitive structure proof, polymorph screening, solid-state characterization[11][12]Primary tool for routine identity confirmation and purity assessment[10]Rapid confirmation of molecular weight and formula, metabolite ID[8]

Conclusion

For the definitive structural confirmation of this compound, single-crystal X-ray diffraction remains the unequivocal gold standard. It provides a level of detail—precise 3D coordinates, bond parameters, and packing information—that is essential for understanding the solid-state properties crucial in pharmaceutical development.

However, a robust and trustworthy characterization package relies on a foundation of consistent, orthogonal data. NMR spectroscopy validates that the atomic connectivity seen in the crystal exists in solution, serving as a fingerprint for the bulk material. High-resolution mass spectrometry provides absolute certainty of the elemental formula. When the 3D model from SC-XRD, the bonding map from NMR, and the molecular formula from MS all converge on the same structure, we achieve a state of complete molecular confidence. This multi-faceted, self-validating approach is not just good science; it is an essential pillar of modern drug discovery and development.

References

A Comparative Guide to the Antimicrobial Properties of Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is a paramount endeavor for the scientific community. Among the myriad of scaffolds investigated, aminobenzoic acid and its derivatives have emerged as a promising class of compounds with a rich history and significant potential. Para-aminobenzoic acid (PABA), a structural component of folic acid, is an essential metabolite for many microorganisms, making it an attractive target for antimicrobial drug design.[1][2] This guide provides a comparative analysis of the antimicrobial properties of various aminobenzoic acid derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform and guide their own investigations in this critical area of research.

The Mechanistic Underpinnings of Antimicrobial Action

The primary mechanism by which many aminobenzoic acid derivatives exert their antimicrobial effect is through the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[3] Bacteria synthesize their own folic acid, which is vital for the production of nucleic acids and certain amino acids. By mimicking the natural substrate, PABA, these derivatives can bind to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid and arresting microbial growth.

However, this is not the sole mechanism at play. The chemical diversity of aminobenzoic acid derivatives allows for a broader range of interactions with microbial cells. For instance, certain Schiff base derivatives have been shown to possess broad-spectrum antimicrobial activity, the mechanism of which may involve disruption of the cell membrane or chelation of essential metal ions.[1][4]

Below is a diagram illustrating the inhibition of the bacterial folate synthesis pathway by aminobenzoic acid derivatives.

Folate Synthesis Inhibition Mechanism of Action: Folate Synthesis Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Derivative Aminobenzoic Acid Derivative Derivative->DHPS Competitive Inhibitor Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate NucleicAcids Nucleic Acid Synthesis Tetrahydrofolate->NucleicAcids

Caption: Competitive inhibition of dihydropteroate synthase by aminobenzoic acid derivatives.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

The antimicrobial potency of aminobenzoic acid derivatives is profoundly influenced by their structural modifications. The inclusion of different functional groups and the nature of the derivatization (e.g., esters, amides, Schiff bases) can lead to significant variations in activity against different microbial species.

Structure-Activity Relationship (SAR) Insights

Several studies have elucidated key structure-activity relationships:

  • Ester and Amide Derivatives: Simple ester and amide derivatives of p-aminobenzoic acid have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans.

  • Schiff Bases: Schiff bases of PABA have generally been found to be more potent than their ester counterparts.[4] This enhanced activity is often attributed to the lipophilicity conferred by the imine group, facilitating passage through the microbial cell membrane.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (e.g., chloro, bromo), on the aromatic ring can increase the antimicrobial activity.[4] For example, a meta-bromo derivative has shown significant activity against Bacillus subtilis.[4]

  • Positional Isomerism: The position of substituents on the aromatic ring plays a crucial role. For instance, a chloro group at the meta position was found to increase both antibacterial and antifungal activity, whereas a chloro group at the ortho position only enhanced antibacterial activity.

Quantitative Comparison of Antimicrobial Activity

The following tables summarize the antimicrobial activity of selected aminobenzoic acid derivatives from various studies, presented as Minimum Inhibitory Concentration (MIC) in µM/ml or zone of inhibition in mm.

Table 1: Antibacterial Activity of p-Aminobenzoic Acid Derivatives

Compound TypeDerivativeS. aureus (MIC µM/ml)B. subtilis (MIC µM/ml)E. coli (MIC µM/ml)P. aeruginosa (Zone of Inhibition mm)Reference
Schiff BaseN'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazide1.82---[4]
Schiff BaseN'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide-2.11--[4]
Schiff BaseN'-(3-methoxy- 4-hydroxy benzylidene)-4-(benzylidene amino)benzohydrazide--1.78-[4]
EsterCompound 14--->16
EsterCompound 15--->16

Table 2: Antifungal Activity of p-Aminobenzoic Acid Derivatives

Compound TypeDerivativeC. albicans (pMIC µM/ml)A. niger (pMIC µM/ml)Reference
Schiff BaseN'-(4-bromo benzylidene)- 4-(benzylidene amino)benzohydrazide1.811.81[4]
EsterCompound 1--
EsterCompound 3--
EsterCompound 13--
AmideCompound 23--

Note: Direct comparison between studies should be made with caution due to variations in experimental conditions and microbial strains.

Experimental Protocols for Antimicrobial Evaluation

To ensure the reliability and reproducibility of antimicrobial susceptibility testing, standardized methodologies are crucial. The following protocols are commonly employed for the evaluation of aminobenzoic acid derivatives.

Minimum Inhibitory Concentration (MIC) Determination by Tube Dilution Method

The tube dilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

Workflow for MIC Determination:

MIC Determination Workflow Workflow for Minimum Inhibitory Concentration (MIC) Determination start Start prep_compound Prepare serial dilutions of test compound start->prep_compound prep_media Prepare double strength nutrient broth (bacteria) or Sabouraud dextrose broth (fungi) prep_compound->prep_media inoculate Inoculate tubes with standardized microbial suspension prep_media->inoculate incubate Incubate at appropriate temperature and duration (e.g., 37°C for 24h for bacteria) inoculate->incubate observe Observe for visible growth (turbidity) incubate->observe determine_mic Determine MIC: lowest concentration with no visible growth observe->determine_mic end End determine_mic->end

Caption: Step-by-step workflow for MIC determination using the tube dilution method.

Detailed Steps:

  • Preparation of Test Compounds: Prepare a stock solution of the aminobenzoic acid derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in double strength nutrient broth for bacteria or Sabouraud dextrose broth for fungi to obtain a range of concentrations.[4]

  • Preparation of Inoculum: Culture the test microorganism overnight and adjust the turbidity to a 0.5 McFarland standard to achieve a standardized inoculum density.

  • Inoculation: Add a standardized volume of the microbial suspension to each tube containing the diluted compound and to a growth control tube (containing no compound).

  • Incubation: Incubate the tubes under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 7 days for A. niger, and 37°C for 48 hours for C. albicans).[4]

  • Observation and MIC Determination: After incubation, visually inspect the tubes for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Zone of Inhibition by Agar Well Diffusion Method

The agar well diffusion method is a widely used qualitative or semi-quantitative method to screen for antimicrobial activity.

Workflow for Agar Well Diffusion:

Agar Well Diffusion Workflow Workflow for Agar Well Diffusion Method start Start prep_plates Prepare agar plates with a lawn of the test microorganism start->prep_plates create_wells Create wells of a defined diameter in the agar prep_plates->create_wells add_compounds Add a specific volume of the test compound solution to the wells create_wells->add_compounds incubate Incubate the plates under suitable conditions add_compounds->incubate measure_zones Measure the diameter of the zone of inhibition around each well incubate->measure_zones end End measure_zones->end

Caption: Step-by-step workflow for the agar well diffusion method.

Detailed Steps:

  • Media Preparation: Use double strength nutrient agar for bacteria and Sabouraud's dextrose agar for fungi.

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar plate to create a lawn.

  • Well Creation: A sterile cork borer is used to create wells of a specific diameter (e.g., 6-8 mm) in the agar.

  • Application of Test Compound: A fixed volume of the test compound solution (at a known concentration) is added to each well. A control well with the solvent and a standard antibiotic well are also included.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement: The diameter of the clear zone of no growth around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion and Future Directions

Aminobenzoic acid derivatives represent a versatile and promising platform for the development of new antimicrobial agents. The ease of their synthesis and the tunability of their chemical structure allow for the optimization of their antimicrobial profiles.[2] Structure-activity relationship studies have provided valuable insights, guiding the design of more potent compounds. While the inhibition of folate biosynthesis is a well-established mechanism, further research is warranted to explore other potential microbial targets. Future investigations should focus on a more standardized comparative evaluation of a wider range of derivatives against a panel of clinically relevant and resistant microbial strains. In vivo efficacy and toxicity studies will be the subsequent critical steps in translating these promising laboratory findings into clinically useful therapeutic agents.

References

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 4-Amino-3-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the absolute purity of synthesized intermediates is not merely a quality benchmark; it is a foundational pillar of scientific validity and therapeutic safety. 4-Amino-3-ethylbenzoic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity directly influences the yield, impurity profile, and ultimately, the safety and efficacy of the final drug product.

This guide provides a comprehensive comparison of essential analytical techniques for confirming the purity of synthesized this compound. We will delve into the "why" behind the "how," offering field-proven insights and detailed experimental protocols to establish a self-validating system for purity assessment.

The Orthogonality of Analytical Techniques: A Multi-faceted Approach to Purity

A single analytical technique rarely provides a complete picture of a compound's purity. Instead, a more robust and trustworthy assessment is achieved by employing a suite of orthogonal methods. Each technique examines the sample through a different physical or chemical lens, and their collective data provides a comprehensive and validated purity profile. For this compound, a strategic combination of chromatographic and spectroscopic methods, alongside elemental analysis, is paramount.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for purity assessment, offering high resolution and sensitivity to separate the target compound from potential impurities.[1] A reversed-phase HPLC method is particularly well-suited for a moderately polar compound like this compound.[1]

The "Why": Causality in Method Design

The choice of a C18 column is based on its hydrophobic stationary phase, which effectively retains the analyte through non-polar interactions with the ethyl group and the benzene ring.[1] The mobile phase, a gradient mixture of acidified water and a polar organic solvent like acetonitrile, allows for the elution of compounds with varying polarities. The acid (e.g., trifluoroacetic or formic acid) serves to protonate the carboxylic acid and amino groups, ensuring sharp peak shapes and consistent retention times. UV detection is ideal due to the chromophoric nature of the benzene ring in this compound.

Experimental Protocol: HPLC Purity Assay

Instrumentation:

  • HPLC system with a UV detector, autosampler, and column oven.[1]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Report Calculate->Report Purity Report

HPLC Workflow for Purity Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure

¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the chemical structure of a molecule and identifying impurities.[2] For purity confirmation, ¹H NMR is particularly valuable as the integral of each signal is directly proportional to the number of protons it represents, allowing for a quantitative assessment of the main compound against proton-containing impurities.

The "Why": Structural Verification

The expected ¹H NMR spectrum of this compound will show distinct signals for the aromatic protons, the ethyl group protons (a quartet for the CH₂ and a triplet for the CH₃), the amino protons, and the carboxylic acid proton. The chemical shifts and coupling patterns of these signals provide a unique fingerprint of the molecule. Any unexpected signals would indicate the presence of impurities. ¹³C NMR provides complementary information on the carbon skeleton of the molecule.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum.

Data Analysis:

  • Compare the observed chemical shifts and coupling constants with expected values for this compound.

  • Integrate the signals in the ¹H NMR spectrum to quantify the relative amounts of the target compound and any impurities.

Mass Spectrometry (MS): Confirming the Molecular Weight

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] It is used to confirm the molecular weight of the synthesized compound, providing strong evidence of its identity.

The "Why": Identity Confirmation

For this compound (C₉H₁₁NO₂), the expected molecular weight is 165.19 g/mol .[4] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.

Experimental Protocol: Mass Spectrometry

Instrumentation:

  • Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

Data Acquisition:

  • Infuse the sample solution into the mass spectrometer.

  • Acquire the mass spectrum in positive or negative ion mode.

Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare its m/z value with the calculated molecular weight of this compound.

Elemental Analysis: The Fundamental Composition

Elemental analysis is a combustion-based technique that determines the percentage composition of carbon, hydrogen, and nitrogen (CHN) in a sample.[5] This provides a fundamental check on the empirical formula of the synthesized compound.

The "Why": Empirical Formula Verification

The calculated elemental composition of this compound (C₉H₁₁NO₂) is C: 65.44%, H: 6.71%, and N: 8.48%. The experimentally determined values should be within a narrow range of these theoretical values (typically ±0.4%) to confirm the purity and correct elemental composition.[2][6]

Experimental Protocol: Elemental Analysis

Instrumentation:

  • CHN Elemental Analyzer

Sample Preparation:

  • Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin capsule.

Data Acquisition:

  • The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified.

Data Analysis:

  • Compare the experimentally determined percentages of C, H, and N with the calculated theoretical values.

Purity_Confirmation_Logic cluster_techniques Analytical Techniques cluster_properties Properties Assessed cluster_validation Overall Validation HPLC HPLC Purity Purity (%) HPLC->Purity NMR NMR Spectroscopy (¹H & ¹³C) Structure Chemical Structure NMR->Structure MS Mass Spectrometry MW Molecular Weight MS->MW EA Elemental Analysis Composition Elemental Composition EA->Composition Confirmed Confirmed Purity of This compound Purity->Confirmed Structure->Confirmed MW->Confirmed Composition->Confirmed

Interrelation of Analytical Techniques

Comparison of Purity Confirmation Techniques

TechniqueInformation ProvidedStrengthsLimitations
HPLC Quantitative purity, detection of impuritiesHigh resolution, high sensitivity, quantitativeRequires a reference standard for absolute quantification
¹H NMR Structural confirmation, quantitative purityProvides detailed structural information, can quantify impurities without a specific standard for eachLower sensitivity than HPLC, complex spectra can be difficult to interpret
¹³C NMR Confirmation of carbon skeletonConfirms the number and type of carbon atomsLow sensitivity, requires more sample and longer acquisition times
Mass Spectrometry Molecular weight confirmationHigh sensitivity, provides accurate massDoes not provide quantitative purity information on its own
Elemental Analysis Elemental compositionConfirms the empirical formulaDoes not distinguish between isomers, requires a pure sample for accurate results

Conclusion

Confirming the purity of synthesized this compound requires a multi-pronged analytical approach. While HPLC serves as the primary tool for quantitative purity assessment, its findings must be corroborated by spectroscopic techniques like NMR and Mass Spectrometry to confirm the chemical structure and molecular weight. Elemental analysis provides a fundamental check on the elemental composition. By integrating the data from these orthogonal techniques, researchers can establish a high degree of confidence in the purity and identity of their synthesized material, ensuring the integrity of their subsequent research and development efforts.

References

Titration methods for determining the pKa of 4-Amino-3-ethylbenzoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Titrimetric Determination of Ionization Constants (pKa) for 4-Amino-3-ethylbenzoic Acid

Introduction: The Critical Role of pKa in Pharmaceutical Sciences

The acid dissociation constant, or pKa, is a fundamental physicochemical parameter that dictates the degree of ionization of a molecule at a given pH.[1] For researchers in drug development, understanding a compound's pKa is not merely an academic exercise; it is a critical factor that governs a molecule's solubility, lipophilicity, membrane permeability, and protein binding characteristics. Consequently, the pKa profile of an active pharmaceutical ingredient (API) profoundly influences its absorption, distribution, metabolism, and excretion (ADME) properties, ultimately impacting its therapeutic efficacy and formulation design.[2][3]

This guide focuses on this compound, a molecule of interest possessing two ionizable centers: a carboxylic acid group and an aromatic amino group. This bifunctional nature implies the existence of at least two distinct pKa values, each corresponding to a specific proton exchange equilibrium. The accurate determination of these values is paramount for predicting its behavior in physiological environments and for guiding its development into a viable therapeutic agent.

We will provide a comparative analysis of two robust and widely adopted titration methods for pKa determination: Potentiometric Titration and UV-Vis Spectrophotometric Titration . This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative scientific principles.

Theoretical Foundation: Ionization of this compound

This compound can exist in several ionization states depending on the pH of its environment. The two key equilibria are the dissociation of the carboxylic acid proton (pKa₁) and the dissociation of the proton from the protonated amino group (pKa₂).

  • Carboxylic Acid Dissociation (pKa₁): The carboxylic acid group (-COOH) is acidic and will donate a proton to become a carboxylate ion (-COO⁻).

  • Amino Group Protonation (pKa₂): The amino group (-NH₂) is basic and can accept a proton to form an ammonium ion (-NH₃⁺). The pKa value associated with this group (pKa₂) is that of its conjugate acid, the ammonium ion.

The molecule can exist as a cation, a zwitterion/neutral species, or an anion. For substituted aminobenzoic acids, these pKa values can be relatively close, which presents a challenge that requires precise experimental technique to resolve.[4]

Method 1: Potentiometric Titration

Potentiometric titration is considered a gold-standard method for pKa determination due to its precision and direct measurement of pH.[3][5] The technique involves the incremental addition of a strong acid or base (titrant) to a solution of the analyte while monitoring the resulting change in pH with a calibrated electrode. The pKa values are derived from the points of half-neutralization on the resulting titration curve.[6]

Causality of Experimental Design

The choice of potentiometry rests on its direct measurement of hydrogen ion activity (pH). The titration curve's shape is a direct function of the buffering capacity of the analyte at different protonation states. The inflection point of the curve signifies the equivalence point where the moles of titrant equal the moles of the ionizable group. The pKa is precisely the pH at which the concentrations of the protonated and deprotonated forms of a given functional group are equal, which occurs at the midpoint of the buffering region (the half-equivalence point).[6][7]

Experimental Workflow: Potentiometric Titration

G cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis prep_sample Prepare Analyte Solution (e.g., 1 mM in co-solvent) prep_titrant Standardize Titrants (0.1 M HCl & 0.1 M NaOH) prep_system Calibrate pH Meter (pH 4, 7, 10 Buffers) start Acidify Sample (to ~pH 2 with 0.1 M HCl) prep_system->start titrate Titrate with 0.1 M NaOH (Add small increments) start->titrate measure Record pH & Volume (Allow stabilization) titrate->measure endpoint Continue past final equivalence point (~pH 12) measure->endpoint plot Plot pH vs. Titrant Volume endpoint->plot derivative Calculate 1st & 2nd Derivatives (d(pH)/dV, d²(pH)/dV²) plot->derivative find_ep Identify Equivalence Points (EP) (Peaks in 1st derivative) derivative->find_ep find_pka Determine pKa values (pH at 0.5, 1.5... EP volume) find_ep->find_pka

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Experimental Protocol

Apparatus and Reagents:

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or a 10 mL Class A burette

  • Magnetic stirrer and stir bar

  • Temperature probe

  • Standardized 0.1 M NaOH and 0.1 M HCl solutions (carbonate-free)

  • Standard pH buffers (e.g., 4.01, 7.00, 10.01)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Co-solvent (e.g., methanol or ethanol, HPLC grade), if required for solubility

  • This compound (purity >98%)

Procedure:

  • pH Meter Calibration: Calibrate the pH meter using at least three standard buffers that bracket the expected pKa values.[2]

  • Sample Preparation: Accurately weigh and dissolve the analyte to a final concentration of approximately 1-5 mM.[5]

    • Trustworthiness Check: Due to the potential for low aqueous solubility of this compound, a co-solvent like methanol may be necessary.[8] If a co-solvent is used, titrations must be performed at several different co-solvent:water ratios (e.g., 30:70, 40:60, 50:50) to allow for extrapolation to a pure aqueous pKa.[9][10]

  • Titration Setup: Transfer a known volume (e.g., 20 mL) of the sample solution to a jacketed titration vessel to maintain a constant temperature (e.g., 25 °C). Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[11] Purge the solution with nitrogen to displace dissolved CO₂, which can interfere with the titration of the amino group.[5][11]

  • Titration:

    • If determining both pKa values in a single run, first acidify the sample to ~pH 2 with 0.1 M HCl. This ensures both the carboxylate and amino groups are fully protonated.[2]

    • Begin the titration with 0.1 M NaOH, adding small, precise increments (e.g., 0.05 mL).

    • After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the titrant volume and pH.[11]

    • Continue the titration until the pH reaches ~12 to ensure the deprotonation of the ammonium group is complete.

  • Replication: Perform a minimum of three replicate titrations to ensure data reliability.[11]

Data Analysis:

  • Plot the recorded pH values against the volume of NaOH added.

  • Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The equivalence points (EPs) are identified as the peaks in the first derivative plot or the zero crossings in the second derivative plot.[12]

  • The pKa values correspond to the pH at the half-equivalence points. For a biprotic substance like this compound, pKa₁ is the pH at 0.5 x V(EP₁), and pKa₂ is the pH at V(EP₁) + 0.5 x [V(EP₂) - V(EP₁)].

  • Co-solvent Extrapolation: If a co-solvent was used, plot the apparent pKa (psKa) values obtained at each solvent ratio against the mole fraction of the co-solvent. Use the Yasuda-Shedlovsky extrapolation to determine the aqueous pKa value (at zero co-solvent concentration).[9][13]

Hypothetical Data Summary: Potentiometric Titration
Titrant Volume (mL)pHΔpH/ΔV (1st Derivative)Analysis
.........
0.952.451.1Half-equivalence point 1. pKa₁ ≈ 2.45
1.903.5018.2Equivalence Point 1 (Peak)
.........
2.854.850.9Half-equivalence point 2. pKa₂ ≈ 4.85
3.808.5015.5Equivalence Point 2 (Peak)
.........

Method 2: UV-Vis Spectrophotometric Titration

This method is an excellent alternative or complementary technique, particularly for compounds that possess a chromophore near the ionizable group(s).[14] The principle is that the electronic structure of the chromophore changes upon protonation or deprotonation, leading to a shift in the UV-Vis absorption spectrum.[15] By measuring absorbance at a fixed wavelength across a range of pH values, a sigmoidal curve is generated from which the pKa can be determined.[16]

Causality of Experimental Design

The validity of this method hinges on Beer-Lambert's law and the fact that the protonated (HA) and deprotonated (A⁻) forms of the molecule have different molar absorptivities at a specific wavelength. The measured absorbance at any given pH is a weighted average of the absorbances of the two species. The inflection point of the sigmoidal Absorbance vs. pH plot corresponds to the pH where [HA] = [A⁻], which, according to the Henderson-Hasselbalch equation, is the pKa.[17] This method is highly sensitive and requires a much smaller amount of sample than potentiometry.[14]

Experimental Workflow: Spectrophotometric Titration

G cluster_prep Preparation cluster_scan Spectral Scan cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Analyte Stock (e.g., 10 mM in DMSO/Methanol) prep_buffers Prepare Buffer Series (Constant ionic strength, pH 2-12) prep_stock->prep_buffers prep_samples Prepare Samples in each Buffer (e.g., 0.1 mM final concentration) prep_buffers->prep_samples scan_acid Scan Spectrum in Strongly Acidic Buffer (pH~2) find_lambda Identify Analytical Wavelength (λmax) (Max absorbance difference) scan_acid->find_lambda scan_base Scan Spectrum in Strongly Basic Buffer (pH~12) scan_base->find_lambda measure_abs Measure Absorbance at λmax for each pH sample find_lambda->measure_abs prep_samples->measure_abs plot Plot Absorbance vs. pH measure_abs->plot fit_curve Fit Data to Sigmoidal Curve plot->fit_curve find_pka Determine pKa (pH at inflection point) fit_curve->find_pka

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Experimental Protocol

Apparatus and Reagents:

  • UV-Vis spectrophotometer (dual-beam recommended)

  • Matched quartz cuvettes (1 cm path length)

  • Calibrated pH meter

  • A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) with constant ionic strength (e.g., 0.1 M KCl).[14]

  • Stock solution of this compound (e.g., 10 mM in DMSO or methanol).

Procedure:

  • Preparation of Solutions: Prepare a series of buffer solutions covering the desired pH range. A universal buffer or a set of buffers (e.g., phosphate, acetate, borate) can be used.[14]

  • Determination of Analytical Wavelength (λmax):

    • Prepare two samples of the analyte at a working concentration (e.g., 0.1-0.2 mM) in highly acidic (pH ~2) and highly basic (pH ~12) buffers to ensure the molecule is in its fully protonated and deprotonated forms, respectively.

    • Scan the UV-Vis spectrum (e.g., 210-400 nm) for both solutions.

    • Overlay the spectra and identify the wavelength (λmax) with the largest difference in absorbance. This wavelength will provide the highest sensitivity.[17]

  • Absorbance Measurements:

    • Prepare a series of samples by adding a small, constant aliquot of the analyte stock solution to each buffer solution of known pH.[18] The final concentration should be identical across all samples.

    • Trustworthiness Check: Ensure the volume of the organic solvent from the stock solution is minimal (e.g., ≤2% v/v) to avoid significant shifts in the aqueous pKa.[14]

    • Measure the absorbance of each sample at the predetermined λmax. Use the corresponding buffer solution as the blank.

  • Replication: Prepare and measure each pH point in triplicate.

Data Analysis:

  • Plot the measured absorbance against the corresponding pH of the buffer solutions. The data should form a sigmoidal curve (or two overlapping curves if the pKa values are well-separated and both affect the chromophore).

  • The pKa is the pH value at the inflection point of the curve. This can be determined graphically or by fitting the data to a suitable sigmoidal dose-response equation using non-linear regression software.[14][17]

  • For a simple equilibrium, the pKa can be calculated for each point using the equation:

    • pKa = pH + log[(A_b - A)/(A - A_a)]

    • Where A is the absorbance at a given pH, A_b is the absorbance of the basic form, and A_a is the absorbance of the acidic form. The average of these calculated values gives the final pKa.[19]

Hypothetical Data Summary: Spectrophotometric Titration
pHAbsorbance at 285 nmAnalysis
2.00.850 (A_a for pKa₂)Fully protonated amino group
3.80.845
4.30.750
4.850.525Inflection point. pKa₂ ≈ 4.85
5.40.300
6.00.205
7.00.200 (A_b for pKa₂)Fully deprotonated amino group

(Note: This table illustrates the determination of one pKa. A separate wavelength or analysis might be needed for the other pKa if its ionization also causes a spectral shift.)

Comparative Analysis: Potentiometry vs. Spectrophotometry

FeaturePotentiometric TitrationUV-Vis Spectrophotometric Titration
Principle Measures change in pH upon addition of titrant.[5]Measures change in absorbance at different pH values.[14]
Sample Purity High purity is critical as any acidic/basic impurity will be titrated.[3]Less sensitive to non-chromophoric impurities.[20]
Sample Quantity Requires larger amounts (milligrams).[5]Requires very small amounts (micrograms).[14]
Solubility Challenging for poorly soluble compounds; requires co-solvents and extrapolation.[21]Better suited for poorly soluble compounds due to lower concentration requirements.[5]
Chromophore Not required. A universal method for any ionizable compound.An absolute requirement for a chromophore near the ionization site.[14]
Overlapping pKa's Can resolve pKa's separated by ~2-3 pH units. Closer values require deconvolution.Can be excellent for resolving close pKa's if each ionization step affects the chromophore differently.
Advantages - Primary method- No chromophore needed- Commercially available automated systems[5]- High sensitivity- Low sample consumption- High throughput possible (96-well plates)[18]- Tolerant of some impurities
Disadvantages - Requires larger sample amount- Sensitive to impurities- CO₂ interference- Difficult for very low/high pKa's- Requires a suitable chromophore- Buffer interference must be considered- Relies on accurate buffer pH
Applicability to this compound Excellent. Can determine both pKa values directly. Co-solvent may be needed.Excellent. The substituted benzene ring is a strong chromophore, likely sensitive to the ionization of both groups.

Conclusion and Recommendations

For the comprehensive characterization of this compound, both potentiometric and spectrophotometric titration methods are highly suitable and offer complementary advantages.

  • Potentiometric titration should be considered the primary method. Its direct nature provides a robust determination of both pKa values without reliance on a chromophore. The main anticipated challenge is the compound's aqueous solubility, which can be systematically addressed by employing co-solvent mixtures and the Yasuda-Shedlovsky extrapolation to obtain the true aqueous pKa.[9][10]

  • Spectrophotometric titration serves as an outstanding orthogonal method for validation. Given the aromatic structure of the analyte, it is almost certain that ionization of both the carboxylic acid and the amino group will perturb the electronic system, leading to measurable changes in the UV-Vis spectrum. This method's high sensitivity and low sample requirement make it efficient and ideal for early-stage drug discovery where material may be limited.[14][18]

For the highest degree of confidence, a dual approach is recommended. Determining the pKa values of this compound by both potentiometry and spectrophotometry would constitute a self-validating experimental design, providing a highly reliable and defensible dataset crucial for advancing any drug development program.

References

Safety Operating Guide

A Guide to the Proper Disposal of 4-Amino-3-ethylbenzoic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to discovery is intrinsically linked to a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of professional integrity and a critical component of a robust safety culture. This guide provides a detailed, procedural framework for the safe disposal of 4-Amino-3-ethylbenzoic acid, moving beyond simple instruction to explain the scientific and regulatory rationale behind each step.

Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and in full compliance with environmental regulations, ensuring the protection of yourself, your colleagues, and the environment.

Part 1: Hazard Profile and Initial Assessment

Before initiating any disposal procedure, a thorough understanding of the substance's potential hazards is essential. While specific hazard data for this compound (CAS 51688-75-6) is not extensively documented, we can infer its likely hazard profile by examining structurally similar compounds and adhering to the principle of prudent practice.

Inferred Hazard Characteristics: Based on Safety Data Sheets (SDS) for analogous aminobenzoic acid derivatives, the primary concerns are:

  • Skin and Eye Irritation: Aromatic amines and carboxylic acids can cause irritation upon direct contact.[1][2][3]

  • Aquatic Toxicity: Many organic compounds exhibit some level of harm to aquatic life, making release into the environment a significant concern.[4]

  • Potential for Allergic Skin Reaction: Some derivatives are classified as skin sensitizers.[2]

Given these potential hazards, this compound and any materials contaminated with it must be treated as potentially hazardous waste until a formal characterization proves otherwise.

Part 2: The Regulatory Imperative: Understanding RCRA

The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] RCRA establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for its safe handling from the moment it is created until its final, environmentally sound disposal.[5]

As a laboratory professional, you are considered a hazardous waste generator.[7] Your primary responsibility under RCRA is to perform a hazardous waste determination for every waste stream you produce.[7][8]

Part 3: Protocol for Hazardous Waste Determination

A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four "characteristics." this compound is not a listed waste, so its classification depends on the following characteristics.

Table 1: RCRA Hazardous Waste Characteristics

CharacteristicDescription & ThresholdRelevance to this compound Waste
Ignitability Liquids with a flash point < 60°C (140°F); non-liquids capable of causing fire through friction, moisture absorption, or spontaneous chemical changes.Pure this compound is a combustible solid but not highly flammable. However, if dissolved in a flammable solvent (e.g., ethanol), the resulting solution could be classified as ignitable hazardous waste.
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5; liquids that corrode steel at a rate > 6.35 mm per year.As a benzoic acid derivative, this compound is acidic. Concentrated solutions or mixtures with other acids could easily fall into the corrosive category. A pH test is mandatory for aqueous waste streams.
Reactivity Substances that are unstable, react violently with water, are capable of detonation, or generate toxic gases when mixed with water or under non-corrosive conditions.This compound is chemically stable under normal conditions. It is unlikely to be classified as reactive unless mixed with highly reactive substances.
Toxicity Determined by the Toxicity Characteristic Leaching Procedure (TCLP), which simulates leaching in a landfill. If the extract contains any of 40 specific contaminants above a regulatory limit, the waste is toxic.[7]While unlikely to contain heavy metals or pesticides from the TCLP list, if the waste stream is mixed with other chemicals, this characteristic must be considered.

Procedural Steps for Determination:

  • Review the Process: Identify all chemicals, including solvents and reagents, that are part of the waste stream containing this compound.

  • Consult the SDS: Review the Safety Data Sheet for every component of the mixture.

  • Apply Knowledge: Based on the components, determine if the waste meets the criteria for ignitability, corrosivity, or reactivity.[7]

  • Test if Necessary: If the characterization is uncertain, especially for corrosivity (pH), testing is required.

  • Document: Record the results of your determination. This documentation is a legal requirement.

Unless you can definitively prove the waste is non-hazardous through this process, you must manage it as hazardous waste.[5]

Part 4: On-Site Management: The Satellite Accumulation Area (SAA)

RCRA regulations allow for the accumulation of hazardous waste in Satellite Accumulation Areas (SAAs) at or near the point of generation, pending pickup by trained disposal personnel.[9][10] This provides a safe and compliant way to manage waste within the laboratory.

Protocol for SAA Waste Management:

  • Container Selection:

    • Use a container made of a material compatible with the waste. For this compound (an acidic solid, potentially in solvent), a high-density polyethylene (HDPE) or glass container is appropriate.

    • The container must be in good condition, with no leaks or cracks.[9]

    • It must have a secure, screw-on cap. Open beakers or flasks covered with paraffin film are not compliant.[5]

  • Container Labeling:

    • The moment the first drop of waste enters the container, it must be labeled.

    • Attach a completed EHS Hazardous Waste Label.[11]

    • The label must include:

      • The words "Hazardous Waste" .[9]

      • The full chemical name(s) of all constituents (no abbreviations or formulas).

      • The approximate concentration of each constituent.

      • The relevant hazard characteristics (e.g., "Ignitable," "Corrosive").

  • Waste Accumulation and Storage:

    • Keep Containers Closed: The container must remain sealed at all times, except when you are actively adding waste.[5][9][11] This is a common point of failure in regulatory inspections and is critical for preventing the release of vapors.

    • Segregate Incompatibles: Store the waste container away from incompatible materials. For this acidic compound, this primarily means keeping it separate from bases and strong oxidizing agents.[11][12]

    • Use Secondary Containment: Place the liquid waste container inside a larger, chemically resistant tray or bin to contain any potential leaks.[11]

Part 5: Disposal Workflow and Spill Management

The following diagram illustrates the decision-making and operational workflow for managing this compound from generation to disposal.

G Disposal Workflow for this compound cluster_0 Generation & Characterization cluster_1 On-Site Management (SAA) cluster_2 Final Disposal A Waste Generated (e.g., unused solid, reaction mixture, contaminated labware) B Perform Hazardous Waste Determination (RCRA Characteristics) A->B Step 1 C Is Waste Hazardous? B->C Step 2 D Select Compatible Container (e.g., HDPE, Glass) C->D Yes K Dispose as Non-Hazardous Waste (Follow institutional policy) C->K No E Affix 'Hazardous Waste' Label List all components & hazards D->E Step 3 F Accumulate Waste in SAA Keep container closed, use secondary containment E->F Step 4 G Container is Full (or >12 months old) F->G Step 5 H Ensure Cap is Tight & Label is Complete G->H Step 6 I Request Pickup from Environmental Health & Safety (EHS) H->I Step 7 J EHS Transports for Final Disposal (via licensed vendor) I->J Step 8

Caption: Decision workflow for compliant chemical waste management.

Emergency Protocol: Spill Cleanup

In the event of a spill of this compound powder or a solution containing it:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[13]

  • Contain the Spill:

    • For solids, prevent the powder from becoming airborne. Do not dry sweep.[13]

    • For liquids, use an absorbent material (e.g., vermiculite, chemical absorbent pads) to dike the spill and absorb the liquid.

  • Clean the Area:

    • Carefully scoop or sweep up the solid material or saturated absorbent.

    • Place all contaminated materials, including gloves and wipes, into a designated container for hazardous waste.[13]

    • Wipe the spill area with a damp cloth and decontaminate the surface.

  • Dispose of Cleanup Materials: The container with the cleanup debris must be managed as hazardous waste. Label it accordingly and request a pickup.

Part 6: Final Disposal Procedure

When your hazardous waste container is full (or approaching your institution's time limit, typically 6-12 months), follow these final steps:

  • Finalize the Label: Ensure all components are listed and the accumulation start date is clearly visible.

  • Secure the Container: Tightly seal the container cap.

  • Request Pickup: Follow your institution's specific procedure to request a waste pickup from the Environmental Health and Safety (EHS) department or equivalent. Do not move the waste to an unapproved storage location.

  • Maintain Records: Keep a copy of your waste determination and pickup request for your records, as required by your institution.

By adhering to these scientifically grounded and regulatorily compliant procedures, you contribute directly to a safer laboratory environment and demonstrate a commitment to the highest standards of professional scientific practice.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-3-ethylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Amino-3-ethylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.